Ametryn
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-N-ethyl-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5S/c1-5-10-7-12-8(11-6(2)3)14-9(13-7)15-4/h6H,5H2,1-4H3,(H2,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVYBGPQFYCBGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5S | |
| Record name | AMETRYN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18057 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023869 | |
| Record name | Ametryn | |
| Source | EPA DSSTox | |
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Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals. Melting point 190-192 °F (88-89 °C). Used as a herbicide., Colorless or white solid; [HSDB] | |
| Record name | AMETRYN | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Ametryn | |
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| URL | https://haz-map.com/Agents/3624 | |
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Boiling Point |
337 °C at 98.6 kPa | |
| Record name | Ametryne | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 209 mg/L at 25 °C, Solubilities in organic solvents at 25 °C.[Table#3496] | |
| Record name | Ametryne | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.18 at 22 °C | |
| Record name | Ametryne | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000274 [mmHg], VP: 8.4X10-7 mm Hg at 20 °C, 2.74X10-6 mm Hg at 25 °C | |
| Record name | Ametryn | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Ametryne | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder, Colorless crystals | |
CAS No. |
834-12-8 | |
| Record name | AMETRYN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18057 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Ametryn | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=834-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ametryn [ANSI:BSI:ISO] | |
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| Record name | Ametryn | |
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| Record name | Ametryn | |
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| Record name | Ametryn | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.486 | |
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| Record name | AMETRYN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SPQ95183Y | |
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| Record name | Ametryne | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1710 | |
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Melting Point |
83.6 °C | |
| Record name | Ametryne | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Ametryn
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ametryn is a selective triazine herbicide used extensively in agriculture to control annual broadleaf weeds and grasses in various crops, including sugarcane, pineapple, and corn.[1][2] As a member of the s-triazine chemical family, its herbicidal activity stems from its ability to inhibit photosynthesis.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for this compound, tailored for a scientific audience.
Chemical Structure and Identification
This compound is chemically identified as N-ethyl-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine.[1] It is a methylthio-1,3,5-triazine substituted with an ethylamino and an isopropylamino group at positions 4 and 6, respectively.[2]
Diagram 1: Chemical Structure of this compound
Caption: 2D chemical structure of the this compound molecule.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 4-N-ethyl-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine[3] |
| CAS Number | 834-12-8[1] |
| Molecular Formula | C₉H₁₇N₅S[1] |
| Molecular Weight | 227.33 g/mol [3] |
| SMILES | CCNC1=NC(=NC(=N1)SC)NC(C)C[3] |
| InChI Key | RQVYBGPQFYCBGX-UHFFFAOYSA-N[1] |
Physicochemical Properties
This compound is a white crystalline solid that is stable under standard conditions.[2][4] Its solubility and partitioning behavior are critical to its environmental fate and herbicidal activity.
Table 2: Physicochemical Properties of this compound
| Property | Value | Conditions |
| Melting Point | 84-89 °C (183-192 °F)[3][5] | |
| Boiling Point | 337 °C[3] | at 98.6 kPa |
| Water Solubility | 185 - 209 mg/L[4][5][6] | 20-25 °C |
| Vapor Pressure | 2.74 x 10⁻⁶ mmHg (0.365 mPa)[3][5] | 25 °C |
| Octanol-Water Partition Coefficient (log Kow) | 2.63 - 3.0[7][8] | 20-25 °C |
| pKa | 4.10 (weak base)[3] |
Table 3: Solubility of this compound in Organic Solvents
| Solvent | Solubility (g/L) | Temperature (°C) |
| Acetone | 610 - 620[3][5] | 25 |
| Methanol | 510[3][5] | 25 |
| Toluene | 470[3][5] | 25 |
| n-Octanol | 220[5] | |
| Hexane | 58[5] |
Mechanism of Action: Photosystem II Inhibition
This compound's primary mode of action is the inhibition of photosynthesis.[1][5] Like other triazine herbicides, it functions by blocking the electron transport chain within Photosystem II (PSII).[3][5][9]
Specifically, this compound binds to the D1 protein, a key subunit of the PSII reaction center located in the thylakoid membranes of chloroplasts.[10][11] This binding occurs at the plastoquinone-binding niche, effectively displacing the native plastoquinone (QB) molecule.[5][11] By blocking the binding of plastoquinone, this compound interrupts the flow of electrons from the primary quinone acceptor (QA) to the plastoquinone pool.[11][12]
This blockage of electron transport halts the production of ATP and NADPH, which are essential for CO₂ fixation.[11] The disruption also leads to the formation of highly reactive oxygen species, which cause oxidative damage, lipid peroxidation, and ultimately, the destruction of cell membranes, leading to necrosis and plant death.[9][13]
Diagram 2: this compound's Inhibition of Photosystem II
Caption: this compound binds to the D1 protein, blocking electron transport to plastoquinone.
Experimental Protocols
The determination of this compound's physicochemical properties and herbicidal efficacy relies on standardized and reproducible experimental protocols.
Physicochemical Property Determination
The following OECD guidelines provide detailed methodologies for determining the key properties of chemical substances like this compound.
-
Water Solubility: OECD Guideline 105 ("Water Solubility") describes the flask method and the column elution method.[14][15][16] The flask method is suitable for substances with solubilities above 10⁻² g/L and involves stirring the substance in water at a constant temperature until equilibrium is reached, followed by concentration analysis.[14][17]
-
Octanol-Water Partition Coefficient (Kow): OECD Guideline 107 ("Partition Coefficient (n-octanol/water): Shake Flask Method") is a common procedure for determining log Kow values between -2 and 4.[6][7] It involves dissolving the substance in a mixture of n-octanol and water, shaking to reach equilibrium, and then measuring the concentration of the substance in each phase.[4]
-
Vapor Pressure: OECD Guideline 104 ("Vapour Pressure") outlines several methods, including the static method and the gas saturation method, applicable to different vapor pressure ranges.[8][18][19] The static method involves measuring the pressure of the substance in equilibrium with its solid or liquid phase in a closed system at a constant temperature.[20]
Herbicidal Activity Bioassay (General Protocol)
Assessing the herbicidal activity of this compound typically involves a whole-plant bioassay. This protocol provides a generalized workflow.
-
Plant Cultivation: Grow susceptible indicator plant species (e.g., cucumber, lettuce) from seed in a controlled environment (growth chamber or greenhouse) with standardized soil/growth medium, light, temperature, and humidity.[21]
-
Herbicide Application: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions to test a range of concentrations. Apply the herbicide solutions to the plants at a specific growth stage (e.g., two-leaf stage). Application can be via soil drenching (for root uptake) or foliar spray (for leaf uptake).[21] Include a control group treated only with the solvent.
-
Incubation and Observation: Return the treated plants to the controlled environment. Observe and record phytotoxicity symptoms (e.g., chlorosis, necrosis) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).[13]
-
Data Collection: At the end of the observation period, harvest the above-ground biomass. Measure parameters such as plant height, fresh weight, and dry weight (after drying in an oven).[21]
-
Analysis: Analyze the data to determine the dose-response relationship. Calculate metrics such as the GR₅₀ (the concentration required to reduce plant growth by 50%) or the LD₅₀ (the lethal dose for 50% of the plants).
Diagram 3: General Workflow for Herbicidal Bioassay
References
- 1. This compound: A Selective Herbicide for Broadleaf and Grass Weed Control [jindunchemical.com]
- 2. This compound | C9H17N5S | CID 13263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 5. researchgate.net [researchgate.net]
- 6. oecd.org [oecd.org]
- 7. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantifying the Inhibitor-Target Site Interactions of Photosystem II Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 11. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 12. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 13. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 17. filab.fr [filab.fr]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. consilab.de [consilab.de]
- 21. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Environmental Fate and Transport of Ametryn in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and transport of Ametryn, a widely used triazine herbicide. Understanding its behavior in soil and water is critical for assessing its environmental risk, developing effective remediation strategies, and ensuring sustainable agricultural practices. This document synthesizes key data on its physicochemical properties, degradation pathways, mobility, and persistence, supported by detailed experimental protocols and visual representations of core processes.
Physicochemical Properties of this compound
The environmental behavior of this compound is fundamentally governed by its inherent physical and chemical properties. These characteristics influence its solubility, volatility, and potential for sorption to soil particles, which in turn dictate its mobility and availability for degradation.
| Property | Value | Reference |
| Chemical Name | N-ethyl-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine | [1] |
| CAS Number | 834-12-8 | |
| Molecular Formula | C9H17N5S | [1] |
| Molecular Weight | 227.33 g/mol | [1] |
| Water Solubility | 209 mg/L (at 25 °C) | |
| Vapor Pressure | 2.74 x 10-6 mm Hg (at 25 °C) | [1] |
| Log Kow (Octanol-Water Partition Coefficient) | 2.63 - 2.98 | [1] |
| pKa | 4.1 | |
| Henry's Law Constant | 2.43 x 10-9 atm·m3/mol | [1] |
Environmental Fate and Transport in Soil
Once introduced into the soil environment, this compound is subject to a complex interplay of processes including sorption, degradation, and transport.
Sorption and Desorption
The sorption of this compound to soil particles is a key process that reduces its concentration in the soil solution, thereby limiting its mobility and bioavailability. The degree of sorption is influenced by soil properties, primarily organic matter content and clay content.
Sorption is generally higher in soils with high organic matter and clay content. The organic carbon-water partition coefficient (Koc), a measure of the tendency of a chemical to bind to organic carbon in soil, for this compound ranges from 69 to 530 L/kg, indicating a mobility potential from very high to low. The Freundlich and Langmuir isotherms are commonly used to describe the adsorption behavior of this compound in soil. Desorption, the release of sorbed this compound back into the soil solution, is inversely proportional to sorption.
Table 2: Soil Sorption Coefficients (Koc and Kd) for this compound
| Soil Type | Organic Matter (%) | Clay (%) | pH | Koc (L/kg) | Kd | Reference |
| Various | - | - | - | 69 - 530 | - | |
| Paddy Field Soil | High | High | - | - | - | [2] |
| Irrigation Canal Soil | Low | Low | - | - | - | [2] |
| Carbonatic Soils | - | - | - | Lower than non-carbonatic | Lower than non-carbonatic | [3] |
| Non-carbonatic Soils | - | - | - | Higher than carbonatic | Higher than carbonatic | [3] |
Degradation in Soil
The primary route of this compound dissipation from soil is microbial degradation.[4] The rate of degradation is influenced by soil type, temperature, moisture, and pH. While this compound is stable to anaerobic metabolism, aerobic soil metabolism is a key degradation pathway.[1]
Microbial Degradation Pathway: The microbial breakdown of this compound involves several key steps, including N-dealkylation and hydroxylation, leading to the formation of various metabolites.
Soil Half-Life (DT50): The persistence of this compound in soil is moderate, with reported half-lives ranging from 11 to 319 days, depending on environmental conditions.[1][5]
Table 3: Soil Half-Life of this compound under Various Conditions
| Soil Type | pH | Temperature (°C) | Half-Life (days) | Reference |
| Aerobic Soil Metabolism | - | 20 | 9.6 - 319 | [1] |
| General Range | - | - | 70 - 250 | [4] |
| - | - | - | 11 - 110 | [5] |
Mobility and Leaching
This compound is considered to have a moderate to high potential for mobility in soil due to its water solubility. Leaching, the downward movement of the herbicide through the soil profile with water, is a significant transport mechanism, particularly in soils with low organic matter and in areas with high rainfall or irrigation.[4] Studies have shown that this compound can be detected in soil leachates, indicating a potential for groundwater contamination.[1]
Environmental Fate and Transport in Water
This compound can enter aquatic environments through surface runoff, leaching, and spray drift. Its fate in water is determined by processes such as photolysis, microbial degradation, and partitioning to sediment.
Degradation in Water
Photolysis: this compound is susceptible to photodegradation in water, especially in the presence of sensitizers. The process involves the absorption of light energy, leading to the breakdown of the molecule. The photolysis half-life in aqueous solutions can be influenced by factors such as water depth, turbidity, and the presence of dissolved organic matter. The aqueous photolysis half-life has been reported to be around 72.9 days.[1]
Aquatic Metabolism: Microbial degradation also contributes to the dissipation of this compound in aquatic systems. The aerobic aquatic metabolism half-life is reported to be in the range of 96.3 to 210 days at 20°C.[1]
Hydrolysis: this compound is stable to hydrolysis under normal environmental pH conditions.[1]
Table 4: Aquatic Half-Life of this compound
| Degradation Process | Conditions | Half-Life (days) | Reference |
| Aqueous Photolysis | 30-50 °N latitude | 72.9 | [1] |
| Aerobic Aquatic Metabolism | 20 °C | 96.3 - 210 | [1] |
Experimental Protocols
Standardized laboratory experiments are crucial for determining the environmental fate parameters of this compound. Below are detailed methodologies for key experiments.
Batch Equilibrium Sorption/Desorption Study
This method is used to determine the sorption and desorption coefficients (Kd, Koc) of this compound in various soils.
Objective: To quantify the partitioning of this compound between the soil and aqueous phases at equilibrium.
Materials:
-
Analytical grade this compound standard
-
Test soils with varying physicochemical properties
-
0.01 M CaCl2 solution
-
Centrifuge tubes
-
Shaker
-
Centrifuge
-
Analytical instrument for this compound quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Soil Preparation: Air-dry and sieve the test soils (<2 mm). Characterize the soils for properties such as pH, organic carbon content, and particle size distribution.
-
Solution Preparation: Prepare a stock solution of this compound in 0.01 M CaCl2. Prepare a series of working solutions of different concentrations by diluting the stock solution.
-
Sorption Phase:
-
Weigh a known amount of soil (e.g., 2 g) into centrifuge tubes.
-
Add a known volume (e.g., 10 mL) of each this compound working solution to the tubes.
-
Include control samples with no soil (to check for adsorption to the tube walls) and no this compound (to check for interfering compounds).
-
Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.
-
Centrifuge the tubes to separate the soil from the solution.
-
Analyze the this compound concentration in the supernatant.
-
-
Desorption Phase:
-
After the sorption phase, decant the supernatant.
-
Add a known volume of fresh 0.01 M CaCl2 solution to the soil pellet.
-
Shake the tubes for the same equilibrium time.
-
Centrifuge and analyze the this compound concentration in the supernatant.
-
Repeat for several desorption steps.
-
-
Data Analysis: Calculate the amount of this compound sorbed to the soil and in the solution at equilibrium. Determine the sorption (Kd) and desorption coefficients and normalize to organic carbon content to obtain Koc.
Soil Column Leaching Study
This experiment simulates the movement of this compound through a soil profile to assess its leaching potential.
Objective: To determine the mobility of this compound and its degradation products in soil under simulated rainfall conditions.
Materials:
-
Glass or stainless steel columns
-
Test soils
-
Analytical grade this compound standard (radiolabeled or non-labeled)
-
Artificial rain (0.01 M CaCl2 solution)
-
Fraction collector
-
Analytical instrument for this compound and metabolite quantification
Procedure:
-
Column Packing: Uniformly pack the columns with the prepared test soil to a specific bulk density.
-
Pre-equilibration: Saturate the soil columns with artificial rain from the bottom up to avoid air entrapment, then allow them to drain.
-
Application: Apply a known amount of this compound to the top of the soil column.
-
Leaching: Apply a constant flow of artificial rain to the top of the column for a specified period (e.g., 48 hours).
-
Leachate Collection: Collect the leachate in fractions at regular intervals using a fraction collector.
-
Soil Sectioning: After the leaching period, extrude the soil column and section it into segments of defined length (e.g., every 5 cm).
-
Extraction and Analysis: Extract this compound and its metabolites from the leachate fractions and each soil segment using an appropriate solvent. Analyze the extracts to quantify the concentration of the parent compound and its degradation products.
-
Data Analysis: Construct a mobility profile by plotting the concentration of this compound and its metabolites as a function of soil depth. Calculate the mass balance to account for the total applied amount.
Overall Environmental Fate and Transport of this compound
The following diagram provides a holistic view of the key processes governing the environmental fate and transport of this compound in soil and water.
This guide provides a foundational understanding of the environmental behavior of this compound. For specific risk assessments, it is crucial to consider the unique characteristics of the local environment, including soil type, climate, and agricultural practices.
References
Ametryn Degradation: A Technical Guide to Pathways and Microbial Breakdown
For Researchers, Scientists, and Drug Development Professionals
Ametryn, a widely used s-triazine herbicide, is subject to various degradation processes in the environment, primarily driven by microbial activity. Understanding the intricate pathways of its breakdown and the experimental methodologies to study them is crucial for environmental risk assessment and the development of bioremediation strategies. This technical guide provides an in-depth overview of this compound degradation, focusing on microbial-mediated pathways, key metabolites, and the experimental protocols used for their characterization.
Core Degradation Pathways
The microbial degradation of this compound predominantly proceeds through a series of enzymatic reactions, including N-dealkylation and hydrolysis, ultimately leading to the cleavage of the triazine ring. The principal metabolites formed during this process are deethylthis compound, S-demethylated this compound, and hydroxyatrazine.
The initial steps in the biodegradation of this compound involve the removal of the ethyl and isopropyl groups from the amino substituents of the triazine ring, a process known as N-dealkylation.[1][2] This is a common metabolic pathway for xenobiotics containing N-alkyl groups.[1][3] Another critical degradation step is the hydrolysis of the methylthio (-SCH3) group, which is replaced by a hydroxyl (-OH) group to form hydroxyatrazine.[4][5] This reaction can be catalyzed by enzymes such as atrazine chlorohydrolase (AtzA), which has shown activity towards this compound.[6] The resulting hydroxyatrazine is herbicidally inactive.[5] Further degradation of these initial metabolites can occur, leading to the eventual mineralization of the triazine ring.
Microbial Mediators of this compound Degradation
A diverse range of microorganisms have been identified with the capability to degrade this compound. Fungi, such as Metarhizium brunneum, have been shown to biodegrade this compound, producing metabolites like 2-hydroxy atrazine, ethyl hydroxylated this compound, S-demethylated this compound, and deethylthis compound.[4][7][8]
Several bacterial strains are also efficient degraders of this compound. Nocardioides DN36 has been reported to completely degrade this compound.[8][9] The halotolerant bacterium Paenarthrobacter ureafaciens PC can efficiently degrade this compound along with other s-triazine herbicides.[10] The presence of biofertilizers can enhance microbial activity in the soil, which in turn can contribute to a higher rate of this compound biodegradation.[11]
Quantitative Data on this compound Degradation
The efficiency of this compound degradation by various microbial systems has been quantified in several studies. The following table summarizes key findings on degradation percentages and timeframes.
| Microorganism/System | Initial this compound Concentration | Degradation Percentage | Time Frame | Reference |
| Metarhizium brunneum | 100 mg L-1 | approx. 12.25% | Not Specified | [4][8] |
| Nocardioides DN36 | 2 mg L-1 | 100% | 5 days | [9] |
| Paenarthrobacter ureafaciens PC | 20.00 mg/L | >84.5% | 12-16 hours | [10] |
| Mixed bacterial cultures | 1 mg L-1 or 31.5 mg L-1 | 46% to 97% | Not Specified | [8] |
| Membrane Bioreactor (MBR) | 1 mg/L | 20-40% | 7.8 to 15.6 hours (HRT) | [12] |
Experimental Protocols
The study of this compound degradation and the identification of its metabolites rely on a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a Time-of-Flight (TOF) analyzer, are the primary methods employed.
Sample Preparation and Extraction
A generalized workflow for preparing soil and plant samples for this compound analysis is as follows:
Detailed Methodologies:
-
High-Performance Liquid Chromatography (HPLC): A typical HPLC setup for this compound analysis involves a C18 column.[13][14] The mobile phase often consists of a gradient of acetonitrile and water, sometimes with additives like formic acid to improve peak shape and ionization efficiency.[14]
-
Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS/MS): For the identification of unknown metabolites, high-resolution mass spectrometry is indispensable.[13][14] An LC system is coupled to a TOF mass spectrometer, often equipped with an electrospray ionization (ESI) source.[14] The instrument is operated in both full-scan mode to detect all ions and in product-ion scan mode to obtain fragmentation patterns for structural elucidation.[13][14]
Example LC-TOF-MS/MS Parameters: A study characterizing this compound degradation products used a Shimadzu LC 20ADXR system with an AB SCIEX Triple TOF 5600 mass spectrometer.[13][14]
-
Column: Poroshell 120 EC-C18 (50 mm × 2.1 mm, 2.7 μm)[13][14]
-
Mobile Phase: Solvent A: 0.1% aqueous formic acid; Solvent B: 0.1% formic acid in acetonitrile[14]
-
Flow Rate: 0.3 mL/min[14]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
The Role of Enzymes in Degradation
Specific enzymes play a crucial role in the breakdown of this compound. Glutathione S-transferases (GSTs) are involved in the detoxification of many herbicides by catalyzing the conjugation of glutathione to the xenobiotic molecule.[13][15] In plants, increased GST activity has been associated with enhanced this compound degradation.[15] The amidohydrolase superfamily, which includes enzymes like AtzA, is responsible for the hydrolytic degradation of the s-triazine ring.[7]
References
- 1. N-Dealkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors [mdpi.com]
- 3. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C9H17N5S | CID 13263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Biodegradation of S-Triazine Herbicides Under Saline Conditions by Paenarthrobacter ureafaciens PC, a New Halotolerant Bacterial Isolate: Insights into Both the Degradative Pathway and Mechanisms of Tolerance to High Salt Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of herbicide this compound on microbial communities in mixed liquor of a membrane bioreactor (MBR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Residues of Reduced Herbicides Terbuthylazine, this compound, and Atrazine and Toxicology to Maize and the Environment through Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Ametryn's Toxicological Profile in Non-Target Aquatic Life: A Technical Review
An in-depth examination of the unintended consequences of the triazine herbicide Ametryn on aquatic ecosystems, detailing its toxicological effects, mechanisms of action, and the experimental basis for these findings.
Introduction
This compound (N-ethyl-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine), a widely used herbicide for the control of broadleaf and grassy weeds in agriculture, poses a significant risk to non-target aquatic organisms due to its mobility in soil and subsequent runoff into water bodies.[1] This technical guide synthesizes the current scientific understanding of the toxicological impacts of this compound on a range of aquatic life, from primary producers to vertebrates. It is intended for researchers, environmental scientists, and professionals in drug and chemical development to provide a comprehensive overview of this compound's ecotoxicity, supported by quantitative data, detailed experimental protocols, and visualizations of the key biological pathways affected.
The primary mode of action for this compound in target plants is the inhibition of photosynthesis at photosystem II (PSII).[2] However, its effects on non-target aquatic organisms are more complex, leading to a variety of adverse outcomes including direct toxicity, oxidative stress, endocrine disruption, and developmental abnormalities. This guide will delve into these effects, presenting the data in a structured format to facilitate comparison and analysis.
Acute and Chronic Toxicity of this compound
This compound exhibits a broad range of toxicity to aquatic organisms, with phototrophic organisms such as algae and aquatic plants generally displaying higher sensitivity than heterotrophic organisms like fish and invertebrates.[3] The following tables summarize the key acute and chronic toxicity data for this compound across various non-target aquatic species.
Table 1: Acute Toxicity of this compound to Non-Target Aquatic Organisms
| Species | Common Name | Endpoint (Duration) | Concentration (mg/L) | Reference |
| Oncorhynchus mykiss | Rainbow Trout | LC50 (96 h) | 8.8 | [1] |
| Lepomis macrochirus | Bluegill Sunfish | LC50 (96 h) | 4.1 | [1] |
| Carassius auratus | Goldfish | LC50 (96 h) | 14.1 | [1] |
| Daphnia magna | Water Flea | EC50 (48 h) | > 15 | [4] |
| Daphnia similis | Water Flea | EC50 (48 h) | 25.73 | |
| Desmodesmus subspicatus | Green Algae | EC50 (72 h) | 0.003 | [4] |
Table 2: Chronic Toxicity of this compound to Non-Target Aquatic Organisms
| Species | Common Name | Endpoint (Duration) | Concentration (mg/L) | Reference |
| Daphnia magna | Water Flea | NOEC (21 d) | 0.32 | |
| Aquatic Invertebrates | - | Chronic NOEC | 0.24 | |
| Fish | - | Chronic NOEC (Growth) | 0.7 |
Sublethal Toxicological Effects of this compound
Beyond direct mortality, this compound can induce a range of sublethal effects at environmentally relevant concentrations. These effects can have significant long-term consequences for the health and sustainability of aquatic populations.
Oxidative Stress
A primary sublethal effect of this compound in aquatic animals is the induction of oxidative stress. Exposure to this compound can lead to an overproduction of reactive oxygen species (ROS), overwhelming the antioxidant defense systems of the organism. This imbalance results in cellular damage, including lipid peroxidation and protein carbonylation.[5][6]
In bullfrog tadpoles (Aquarana catesbeiana), exposure to this compound has been shown to alter the activity of key antioxidant enzymes. Specifically, the activities of catalase (CAT) and superoxide dismutase (SOD) were observed to decrease at higher temperatures when exposed to this compound, with SOD activity being significantly reduced at a concentration of 200 ng/L at 32°C.[7]
Endocrine Disruption
This compound has been identified as an endocrine-disrupting chemical (EDC), primarily affecting the thyroid system in amphibians. The metamorphosis of tadpoles is a critical developmental stage tightly regulated by thyroid hormones.[8]
Studies on bullfrog tadpoles have demonstrated that this compound exposure can impair thyroidogenesis, leading to developmental delays.[9] Specifically, exposure to 200 ng/L of this compound at 25°C resulted in delayed development, which was consistent with lower transcript levels of thyroid hormone receptor alpha (TRα) and iodothyronine deiodinase 3 (DIO3).[9] This interference with the hypothalamic-pituitary-thyroid (HPT) axis can have profound consequences for the survival and reproductive success of amphibian populations.
Developmental and Neurotoxic Effects
In addition to endocrine-mediated developmental issues, this compound can directly impact embryonic development and exhibit neurotoxicity. In zebrafish (Danio rerio) embryos, exposure to this compound has been linked to a variety of developmental abnormalities, including edemas and tail deformities.[5] Furthermore, this compound exposure has been shown to decrease the activities of enzymes such as alanine aminotransferase and gamma-glutamyl transferase, while acetylcholinesterase, a key enzyme in the nervous system, remains unaffected.[10]
Experimental Protocols
The toxicological data presented in this guide are derived from studies that largely adhere to standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and comparability of toxicity data across different laboratories and studies.
Fish Acute Toxicity Test (based on OECD Guideline 203)
This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.[11][12]
-
Test Organism: Species such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are commonly used.
-
Test Conditions: Fish are exposed to a range of this compound concentrations in a semi-static or flow-through system. Water temperature, pH, dissolved oxygen, and photoperiod are maintained at constant, specified levels.[11]
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[11]
-
Data Analysis: The 96-hour LC50, along with its 95% confidence limits, is calculated using appropriate statistical methods.
Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)
This test evaluates the concentration of a substance that causes immobilization in 50% of the exposed Daphnia (EC50) over a 48-hour period.[13][14]
-
Test Organism: Young daphnids (Daphnia magna or Daphnia similis), less than 24 hours old, are used.
-
Test Conditions: Daphnids are exposed to at least five concentrations of this compound in a static system for 48 hours under controlled temperature and light conditions.[13][15]
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[15]
-
Data Analysis: The 48-hour EC50 and its confidence limits are calculated.
Alga, Growth Inhibition Test (based on OECD Guideline 221)
This test assesses the effect of a substance on the growth of freshwater green algae.[16]
-
Test Organism: Exponentially growing cultures of green algae, such as Desmodesmus subspicatus, are used.
-
Test Conditions: Algal cultures are exposed to a range of this compound concentrations for 72 hours under constant light and temperature.
-
Observations: Algal growth is measured at regular intervals, typically by cell counting or spectrophotometry.
-
Data Analysis: The concentration that inhibits growth by 50% (EC50) is determined, along with the No Observed Effect Concentration (NOEC).
Conclusion
The available scientific literature clearly indicates that this compound poses a significant toxicological risk to a variety of non-target aquatic organisms. Its primary mechanism of toxicity in phototrophs, the inhibition of photosynthesis, is well-established. In aquatic animals, this compound induces a cascade of sublethal effects, including oxidative stress and endocrine disruption, even at low, environmentally relevant concentrations. These effects can lead to developmental abnormalities and potentially impact the long-term viability of aquatic populations.
The standardized testing protocols, such as the OECD guidelines, provide a robust framework for assessing the toxicity of this compound and other chemical contaminants. The continued application of these methods, coupled with research into the underlying molecular mechanisms of toxicity, is crucial for understanding and mitigating the environmental risks associated with this compound use. For a comprehensive environmental risk assessment, it is imperative to consider the sublethal effects of this compound, as these can occur at concentrations well below those that cause acute mortality and may have more profound ecological consequences. Further research is warranted to investigate the effects of this compound on a broader range of aquatic species, particularly mollusks, and to elucidate the complete signaling pathways involved in its toxicity.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. This compound (Ref: G 34162 ) [sitem.herts.ac.uk]
- 3. waterquality.gov.au [waterquality.gov.au]
- 4. chemicalbook.com [chemicalbook.com]
- 5. The sugarcane herbicide this compound induces oxidative stress and developmental abnormalities in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The hypothalamic-pituitary-thyroid (HPT) axis in frogs and its role in frog development and reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the herbicide this compound on development and thyroidogenesis of bullfrog tadpoles (Aquarana catesbeiana) under different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biotecnologiebt.it [biotecnologiebt.it]
- 12. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 13. biotecnologiebt.it [biotecnologiebt.it]
- 14. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 15. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 16. OECD 221 - Lemna species; Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
Ecotoxicology of Ametryn in Terrestrial Ecosystems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ametryn is a selective triazine herbicide widely used in agriculture to control broadleaf weeds and annual grasses in crops such as sugarcane, pineapple, bananas, corn, and potatoes.[1] Its mode of action involves the inhibition of photosynthesis in target plants.[2][3] As with many agrochemicals, the application of this compound raises ecotoxicological concerns regarding its impact on non-target organisms and the overall health of terrestrial ecosystems. This technical guide provides a comprehensive overview of the ecotoxicology of this compound, summarizing its environmental fate, effects on various terrestrial organisms, and the experimental methodologies used for its assessment. All quantitative data are presented in structured tables for ease of comparison, and key processes are visualized through diagrams.
Physicochemical Properties of this compound
This compound (chemical formula: C₉H₁₇N₅S) is a white crystalline solid with a molecular weight of approximately 227.33 g/mol .[2] It is moderately soluble in water and more soluble in organic solvents.[4] Its moderate persistence in soil and potential for leaching are key factors influencing its environmental risk.[1][4]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of photosynthesis at Photosystem II (PSII).[2][3] It binds to the D1 protein of the PSII complex, blocking the electron transport chain. This disruption leads to the production of reactive oxygen species (ROS), causing lipid peroxidation, membrane damage, and ultimately, cell death in susceptible plants.[5]
Environmental Fate and Transport
The environmental persistence and mobility of this compound are influenced by soil type, organic matter content, pH, and climatic conditions.
Degradation: this compound's half-life in soil ranges from 70 to 250 days, with microbial degradation being the primary dissipation pathway.[1][6] Several species of soil bacteria and fungi are capable of metabolizing this compound.[7] Photodegradation can also contribute to its breakdown on the soil surface.[8]
Mobility and Leaching: Due to its relatively high water solubility, this compound has the potential to move both vertically and laterally in the soil.[1][6] Leaching into groundwater is a concern, particularly in soils with low organic matter and high rainfall.[1][9] Studies have shown that this compound's mobility is influenced by soil characteristics such as cation exchange capacity (CEC) and organic matter content, with higher sorption observed in soils with higher organic matter.[9][10]
Ecotoxicological Effects on Terrestrial Organisms
This compound can have adverse effects on a range of non-target terrestrial organisms, from microorganisms to vertebrates.
Soil Microorganisms
Soil microorganisms are crucial for nutrient cycling and soil health. This compound can impact microbial populations and their activities. Studies have shown that this compound can negatively affect microbial biomass carbon and reduce the potential for phosphate solubilization.[11] However, the addition of biofertilizers may help mitigate these negative effects by stimulating microbial activity and enhancing this compound degradation.[3][12] Some studies have also observed a stimulatory effect on dehydrogenase activity in certain soil types.[8]
| Endpoint | Organism/System | Value | Reference |
| Microbial Biomass Carbon (MBC) | Sugarcane-cultivated soil | Negatively affected | [11] |
| Phosphate Solubilization | Sugarcane-cultivated soil | Reduced by 47.20% | [11] |
| Dehydrogenase Activity | Clay loam soil | Stimulated | [8] |
| CO2 Evolution | Sugarcane-cultivated soil | Affected by application dose | [11] |
Terrestrial Invertebrates
Other Invertebrates: Data on the toxicity of this compound to other terrestrial invertebrates, such as springtails and mites, is limited in the current literature.
Non-Target Plants
As a herbicide, this compound can cause phytotoxicity in non-target plants. The extent of damage depends on the plant species, growth stage, and exposure concentration.
| Endpoint | Organism | Value | Reference |
| Root Growth Inhibition | Eruca sativa and Lactuca sativa | Sensitive to this compound | [13] |
| Seed Germination | Eruca sativa and Lactuca sativa | Less sensitive than root growth | [13] |
Vertebrates
Birds: this compound is considered to be only slightly toxic to birds.[1]
| Endpoint | Organism | Value | Reference |
| Oral LD50 | Rat | 508 mg/kg | [1] |
| Oral LD50 | Mouse | 945 mg/kg | [1] |
| Dermal LD50 | Rat | >3,100 mg/kg | [1] |
| Dermal LD50 | Rabbit | 8,160 mg/kg | [1] |
| Inhalation LC50 (4h) | Rat | >2.2 mg/L | [1] |
Experimental Protocols
Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are often followed for ecotoxicological testing of chemicals like this compound.
Terrestrial Plant Toxicity Test (based on OECD Guideline 208)
This test evaluates the effects of a chemical on seedling emergence and early growth of several plant species.
Methodology:
-
Test Species: A selection of monocotyledonous and dicotyledonous plants are chosen.
-
Test Substance Application: this compound is either incorporated into the soil or sprayed onto the soil surface.[14][15]
-
Exposure Conditions: Plants are grown in a controlled environment with defined temperature, humidity, and light conditions.[14]
-
Endpoints: Seedling emergence, mortality, shoot and root length, and biomass (fresh and dry weight) are measured after a specified period (typically 14-21 days).[14][15][16]
-
Data Analysis: The effective concentration (ECx) or effective rate (ERx) causing a certain percentage of effect (e.g., EC50 for 50% inhibition of growth) and the No-Observed-Effect Concentration (NOEC) are determined.[14][16][17]
Soil Microorganism Carbon Transformation Test (based on OECD Guideline 217)
This test assesses the long-term effects of a substance on the carbon transformation activity of soil microorganisms.
Methodology:
-
Soil: A natural soil with known characteristics is used.
-
Test Substance Application: this compound is mixed into the soil at various concentrations.
-
Incubation: The treated soil is incubated under controlled aerobic conditions.
-
Endpoint: The rate of carbon dioxide (CO2) production is measured over time as an indicator of microbial respiration.
-
Data Analysis: The effect of this compound on the rate of carbon transformation is compared to a control.
Earthworm Acute Toxicity Test (based on OECD Guideline 207)
This test determines the lethal concentration (LC50) of a chemical to earthworms.
Methodology:
-
Test Species: Typically Eisenia fetida or Eisenia andrei.
-
Test Medium: Artificial soil is treated with a range of this compound concentrations.
-
Exposure: Earthworms are introduced to the treated soil and observed for 14 days.
-
Endpoint: Mortality is recorded at specified intervals.
-
Data Analysis: The LC50 value and its confidence limits are calculated.
Analytical Methods for Residue Analysis
Accurate determination of this compound residues in environmental matrices is crucial for exposure assessment.
Sample Preparation:
-
Soil: Microwave-assisted extraction (MAE) or solid-liquid extraction with solvents like acetonitrile and ethyl acetate are common techniques.[9][18][19]
-
Water: Solid-phase extraction (SPE) is often used to concentrate the analyte.[20]
-
Plant Material: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation method.[21]
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for quantifying this compound.[9][18][22]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high selectivity and sensitivity for this compound analysis.[21]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the determination of this compound and its metabolites.[21][23]
Ecotoxicological Risk Assessment
The ecotoxicological risk assessment for a pesticide like this compound involves a multi-step process to evaluate the likelihood of adverse effects on non-target organisms.
The process begins with problem formulation , which defines the scope of the assessment.[24] This is followed by an exposure assessment , which estimates the predicted environmental concentrations (PECs) of this compound in different environmental compartments, and an effects assessment , which characterizes the toxicity of this compound to various organisms.[6][25] Finally, in the risk characterization step, the PECs are compared to the ecotoxicological endpoints (e.g., LC50, NOEC) to determine the risk quotient (RQ).[24] If the risk is deemed unacceptable, risk management measures may be implemented.
Conclusion
This compound is a moderately persistent herbicide with the potential to impact non-target terrestrial organisms. Its primary mode of action is the inhibition of photosynthesis. The ecotoxicological effects of this compound are dependent on the organism, exposure concentration, and environmental conditions. While it is slightly toxic to birds, it poses a moderate risk to earthworms and can affect soil microbial communities and non-target plants. The environmental fate of this compound is governed by microbial degradation and its mobility in soil, which is influenced by soil properties. A thorough understanding of these factors, through standardized testing protocols and robust analytical methods, is essential for conducting accurate environmental risk assessments and ensuring the sustainable use of this compound in agriculture. Further research is needed to fill data gaps, particularly concerning its effects on a wider range of terrestrial invertebrates and the long-term impacts on soil ecosystem functioning.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. This compound | C9H17N5S | CID 13263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (Ref: G 34162 ) [sitem.herts.ac.uk]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. epa.gov [epa.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Environmental studies on ametryne herbicide. photodegradation, dehydrogenase activity, and phosphorus mineralization in treated soil [journals.ekb.eg]
- 9. scielo.br [scielo.br]
- 10. Sorption of this compound and imazethapyr in twenty-five soils from Pakistan and Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of herbicides on soil microbial activity - Advances in Weed Science [awsjournal.org]
- 12. Effects of this compound on Microbial Activity in Soil with Biofertilizer Addition | Régo | Journal of Agricultural Studies [macrothink.org]
- 13. researchgate.net [researchgate.net]
- 14. OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test | ibacon GmbH [ibacon.com]
- 15. biotecnologiebt.it [biotecnologiebt.it]
- 16. testinglab.com [testinglab.com]
- 17. ia801304.us.archive.org [ia801304.us.archive.org]
- 18. Quantification of triazine herbicides in soil by microwave-assisted extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. recipp.ipp.pt [recipp.ipp.pt]
- 20. pubs.aip.org [pubs.aip.org]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Regulating Pesticides through Risk Assessment [npic.orst.edu]
- 25. epa.gov [epa.gov]
Ametryn's Endurance in the Earth: A Technical Guide to its Persistence in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ametryn, a triazine herbicide, is widely utilized for the selective control of broadleaf and grassy weeds in various agricultural settings. Its efficacy is intrinsically linked to its persistence in the soil, a complex characteristic governed by a multitude of soil properties and environmental conditions. Understanding the dynamics of this compound's persistence is paramount for optimizing its use, mitigating potential environmental contamination, and ensuring food safety. This technical guide provides an in-depth analysis of this compound's behavior in soil, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows.
Data Presentation: this compound Persistence in Various Soil Types and Conditions
The persistence of this compound in soil, often quantified by its half-life (t½), exhibits significant variability depending on the soil's physicochemical properties and ambient environmental conditions. The following tables summarize the available quantitative data to facilitate a comparative understanding.
| Soil Type | pH | Organic Matter (%) | Half-life (t½) in days | Reference |
| Red-Yellow Latosol (LVA) | 4.4 | - | 26 | [1] |
| Red-Yellow Latosol (LVA) | 4.9 | - | 19 | [1] |
| Red-Yellow Latosol (LVA) | 5.8 | - | 12 | [1] |
| Red-Yellow Ultisol (PVA) | 5.9 | - | 11 | [1] |
| Chehalis Loam | - | - | ~81 (at 31.2°C) | [2] |
| Chehalis Loam | - | - | ~150 (at 13.2°C) | [2] |
| General Soil | - | - | 70 - 250 | [3][4] |
| Loamy Sand | - | - | 3 - 8 | [5] |
| Sandy Loam | - | - | 37 (aerobic) | [6] |
| Loam | - | Stable (anaerobic) | - | [7] |
| Clay Loam | - | - | 319 (aerobic) | [7] |
| Silt Clay Loam | - | - | 71.8 (aerobic) | [7] |
Table 1: Half-life of this compound in Different Soil Types. The data illustrates the significant influence of soil type and pH on this compound's persistence. Generally, a higher pH appears to correlate with a shorter half-life.
| Parameter | Condition | Effect on Persistence | Reference |
| Soil Organic Matter | High | Decreased persistence | [8][9] |
| Soil Moisture | Increased | Generally increased degradation (up to a certain point) | [2] |
| Temperature | Increased | Increased degradation | [2] |
| Microbial Activity | High | Principal pathway for degradation, thus decreased persistence | [3] |
| Photolysis | Sunlight Exposure | Contributes to degradation on the soil surface | [2] |
Table 2: Influence of Environmental Factors on this compound Persistence. This table highlights the key drivers of this compound degradation in the soil environment.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound persistence in soil. Below are synthesized protocols based on established research practices.
Protocol 1: Soil Persistence Study (Incubation)
This protocol outlines a laboratory-based incubation study to determine the half-life of this compound in a specific soil type, adhering to principles from OECD and EPA guidelines.[10][11][12]
1. Soil Collection and Preparation:
- Collect soil from the desired location and depth.
- Air-dry the soil and sieve it through a 2 mm mesh to ensure homogeneity.
- Characterize the soil for properties such as pH, organic matter content, texture (sand, silt, clay percentages), and cation exchange capacity (CEC).
2. This compound Application (Spiking):
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
- Treat a known mass of the prepared soil with the this compound solution to achieve the desired concentration. The application rate should be relevant to typical agricultural use.
- Thoroughly mix the treated soil to ensure uniform distribution of the herbicide. A solvent-only control should also be prepared.
3. Incubation:
- Place the treated soil samples into incubation vessels (e.g., glass jars).
- Adjust the soil moisture to a specific level, typically 40-60% of the maximum water holding capacity.
- Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).
- To assess aerobic degradation, ensure adequate air exchange. For anaerobic studies, flood the soil samples and maintain an oxygen-free environment.
4. Sampling and Extraction:
- Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).
- Extract this compound from the soil samples using an appropriate method. A common technique is Solid-Liquid Extraction with Low-Temperature Partitioning (SLE/LTP):
- To a 2.0 g soil sample, add an extraction mixture (e.g., 4.0 mL water, 6.5 mL acetonitrile, and 1.5 mL ethyl acetate).[13]
- Agitate the mixture for a set period (e.g., 30 minutes).[13]
- Centrifuge the sample to separate the solid and liquid phases.
- Alternatively, Microwave-Assisted Extraction (MAE) can be used with a solvent like acetonitrile.[14]
5. Analysis:
- Filter the extract through a 0.22 or 0.45 µm filter.
- Analyze the concentration of this compound in the extract using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography with a Flame Ionization Detector (GC-FID).
- HPLC Conditions (example): C18 column, mobile phase of acetonitrile and water, UV detection at 222 nm.[15]
- GC-FID Conditions (example): BPX-5 column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[16]
6. Data Analysis:
- Plot the concentration of this compound versus time.
- Calculate the half-life (t½) using first-order degradation kinetics.
Protocol 2: Bioassay for Herbicide Persistence
A bioassay provides an indirect measure of herbicide persistence by observing the response of a sensitive indicator plant.
1. Soil Preparation:
- Collect soil samples from the field at different time points after this compound application.
2. Indicator Plant Cultivation:
- Fill pots with the collected soil samples.
- Sow seeds of a sensitive indicator plant, such as cucumber (Cucumis sativus), in the pots.[8]
- Grow the plants under controlled conditions (light, temperature, water).
3. Assessment:
- After a specific growth period, harvest the plants.
- Measure parameters such as shoot and root length, and dry biomass.
- Compare the growth of plants in the this compound-treated soil to those in untreated control soil. Reduced growth indicates the presence of phytotoxic residues.
Mandatory Visualizations
Microbial Degradation Pathway of s-Triazines
The primary route of this compound dissipation in soil is through microbial degradation. While a universally confirmed, detailed pathway for this compound is still under investigation, the general pathway for s-triazine herbicides, like the closely related atrazine, provides a strong model. This pathway involves a series of enzymatic reactions that ultimately lead to the opening of the triazine ring.
Caption: Generalized microbial degradation pathway of this compound in soil.
Experimental Workflow for this compound Soil Persistence Study
The following diagram illustrates the logical flow of a typical laboratory experiment to determine the persistence of this compound in soil.
Caption: Workflow for determining this compound persistence in a laboratory setting.
Logical Relationship of Factors Influencing this compound Persistence
This diagram illustrates the interplay of various factors that collectively determine the persistence of this compound in the soil environment.
References
- 1. Determination of half-life of this compound on red-yellow latosol and red-yellow ultisol with different pH values - Advances in Weed Science [awsjournal.org]
- 2. This compound | C9H17N5S | CID 13263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ars.usda.gov [ars.usda.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. weedcontroljournal.org [weedcontroljournal.org]
- 11. eppltd.com [eppltd.com]
- 12. biotecnologiebt.it [biotecnologiebt.it]
- 13. scielo.br [scielo.br]
- 14. recipp.ipp.pt [recipp.ipp.pt]
- 15. Peroxydisulfate Activation by Carbon Materials for the Degradation of the Herbicide this compound in Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Residues of Reduced Herbicides Terbuthylazine, this compound, and Atrazine and Toxicology to Maize and the Environment through Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Bioaccumulation Potential of Ametryn in the Food Chain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ametryn, a triazine herbicide, is utilized for the control of broadleaf and grassy weeds in various agricultural settings. Its presence in the environment raises concerns about its potential for bioaccumulation and biomagnification within food chains, posing risks to non-target organisms and potentially to human health. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's bioaccumulation potential. It summarizes the available quantitative data, details the experimental protocols for its assessment, and visualizes the key toxicological signaling pathways. While data on its bioconcentration in individual organisms is available, a significant knowledge gap exists regarding its bioaccumulation and trophic magnification across different food web levels.
Quantitative Bioaccumulation Data
The potential for a substance to bioaccumulate is quantified using several key metrics: the Bioconcentration Factor (BCF), the Bioaccumulation Factor (BAF), and the Trophic Magnification Factor (TMF). BCF measures the accumulation of a chemical in an organism from water alone, while BAF considers all routes of exposure, including diet. TMF provides a measure of how a chemical's concentration increases up the food chain.
Currently, specific experimental data on the BAF and TMF of this compound in aquatic or terrestrial food chains are limited in the available scientific literature. However, a Bioconcentration Factor (BCF) has been reported, suggesting a low potential for accumulation directly from water.
| Parameter | Value | Organism | Exposure Route | Source |
| Bioconcentration Factor (BCF) | 8.3 | Aquatic Organisms | Water | --INVALID-LINK--[1] |
| Bioaccumulation Factor (BAF) | Data not available | - | - | - |
| Trophic Magnification Factor (TMF) | Data not available | - | - | - |
Interpretation of Data: The reported BCF value of 8.3 is considered low, suggesting that this compound does not significantly bioconcentrate in aquatic organisms from the water column. However, the absence of BAF and TMF data means that the potential for this compound to accumulate through dietary intake and biomagnify in the food chain remains largely uncharacterized.
Experimental Protocols
The determination of this compound's bioaccumulation potential relies on precise and validated analytical methods. The following sections outline the typical experimental protocols for assessing this compound concentrations in biological tissues and for determining its Bioconcentration Factor.
Determination of this compound Concentration in Biological Tissues
A common approach for quantifying this compound residues in biological samples involves extraction followed by chromatographic analysis.
1. Sample Preparation and Extraction:
-
Tissue Homogenization: A known weight of the biological tissue (e.g., fish muscle, invertebrate whole body) is homogenized to ensure a uniform sample.
-
Extraction: The homogenized sample is extracted with an organic solvent. A mixture of ethyl acetate and toluene (3:1 v/v) with the aid of a homogenizer like a Polytron has been used for extracting this compound and its metabolites from crops. Anhydrous sodium sulfate is often added to remove any residual water.
2. Cleanup:
-
Gel Permeation Chromatography (GPC): The crude extract is often cleaned up to remove lipids and other interfering substances. Automated GPC with Bio-Beads SX-3 gel is a suitable technique.
3. Analytical Determination:
-
Gas Chromatography (GC) with Nitrogen-Phosphorus Detector (NPD) or Flame Photometric Detector (FPD): GC is a widely used technique for the separation and quantification of this compound. An NPD is highly sensitive to nitrogen-containing compounds like this compound. An FPD operating in sulfur mode can also be used, as this compound contains a sulfur atom.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides higher selectivity and confirmation of the analyte's identity. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for the analysis of this compound in complex matrices. A reversed-phase C18 column is commonly used for separation, with detection in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) modes.
Experimental Protocol for Bioconcentration Factor (BCF) Determination in Fish
The OECD Test Guideline 305 provides a standardized method for determining the BCF of a chemical in fish. The protocol generally involves two phases: an uptake phase and a depuration phase.
1. Test Organisms and Acclimation:
-
A suitable fish species is selected and acclimated to the laboratory conditions.
2. Uptake Phase:
-
Fish are exposed to a constant, sublethal concentration of this compound in the water under flow-through or semi-static conditions.
-
Water samples are taken regularly to monitor the this compound concentration.
-
A subset of fish is sampled at predetermined time points, and the concentration of this compound in their tissues is measured.
-
This phase continues until a steady-state concentration is reached in the fish, or for a predefined period (e.g., 28 days).
3. Depuration Phase:
-
The remaining fish are transferred to a clean, this compound-free water system.
-
Fish are sampled at regular intervals to measure the rate of elimination of this compound from their tissues.
4. Calculation of BCF:
-
Steady-State Method: The BCF is calculated as the ratio of the this compound concentration in the fish (at steady state) to the this compound concentration in the water.
-
Kinetic Method: The uptake and depuration rate constants are calculated, and the BCF is determined as the ratio of the uptake rate constant to the depuration rate constant.
Signaling Pathways
This compound's toxicity is primarily attributed to its interference with fundamental physiological processes, namely photosynthesis in plants and the induction of oxidative stress in both plants and animals.
Inhibition of Photosystem II Signaling Pathway
This compound, like other triazine herbicides, disrupts photosynthesis by blocking the electron transport chain in Photosystem II (PSII).
Caption: this compound inhibits Photosystem II by blocking electron transport at the QB site.
This blockage of electron flow leads to the inhibition of ATP and NADPH production, which are essential for carbon dioxide fixation. The disruption of the electron transport chain also results in the formation of reactive oxygen species (ROS), leading to oxidative stress.[2]
This compound-Induced Oxidative Stress Signaling Pathway
The accumulation of ROS due to this compound exposure can overwhelm the antioxidant defense systems of an organism, leading to cellular damage.
Caption: this compound induces oxidative stress, leading to cellular damage and apoptosis.
Studies in organisms like zebrafish have shown that this compound exposure leads to an increase in ROS, resulting in lipid peroxidation and subsequent developmental abnormalities.[3][4] The cellular response to this oxidative stress involves the activation of signaling pathways such as the MAPK and Nrf2 pathways, which can lead to either adaptation or, in cases of severe stress, programmed cell death (apoptosis).
Experimental Workflow for Assessing this compound Bioaccumulation in a Food Chain
A comprehensive assessment of this compound's bioaccumulation in a food chain would involve a multi-step process, from sample collection to data analysis.
Caption: Workflow for assessing this compound's bioaccumulation in an aquatic food chain.
This workflow highlights the key stages, from collecting environmental and biological samples representing different trophic levels, to the laboratory analysis of this compound concentrations and stable isotopes (for trophic level determination), and finally to the calculation of BCF, BAF, and TMF to inform an ecological risk assessment.
Conclusion and Future Directions
The available data indicate that this compound has a low potential for bioconcentration from water in aquatic organisms. However, the critical lack of studies on its bioaccumulation from dietary sources and its potential for trophic magnification represents a significant gap in understanding its overall environmental risk. The primary toxicological mechanisms of this compound are understood to be the inhibition of photosynthesis and the induction of oxidative stress.
Future research should prioritize field and laboratory studies designed to determine the Bioaccumulation Factor (BAF) and Trophic Magnification Factor (TMF) of this compound in realistic food web scenarios. Such studies are essential for a comprehensive ecological risk assessment and for the development of effective environmental management strategies for this widely used herbicide.
References
- 1. This compound | C9H17N5S | CID 13263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. waterquality.gov.au [waterquality.gov.au]
- 3. researchgate.net [researchgate.net]
- 4. The sugarcane herbicide this compound induces oxidative stress and developmental abnormalities in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profile of Ametryn: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of the herbicide Ametryn. The information presented is intended to support research, environmental fate modeling, and toxicological studies. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols, based on internationally recognized guidelines, are provided.
Chemical Identity and Structure
This compound, a member of the s-triazine class of herbicides, is chemically identified as N-ethyl-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine.[1][2] Its primary mode of action is the inhibition of photosynthesis at photosystem II.[2][3]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 4-N-ethyl-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine[1] |
| CAS Number | 834-12-8[2] |
| Chemical Formula | C₉H₁₇N₅S[1][4] |
| Molecular Weight | 227.33 g/mol [1][5] |
| Appearance | White to off-white crystalline solid or powder[2][6][7] |
Physicochemical Properties
The environmental behavior and toxicological profile of this compound are largely dictated by its physicochemical properties. These parameters influence its solubility, mobility, persistence, and bioavailability.
Table 2: Core Physicochemical Properties of this compound
| Property | Value | Conditions |
| Melting Point | 84-89 °C[2][6][8] | - |
| Boiling Point | ~310.44 - 396.4 °C (rough estimates)[6] | at 760 mmHg |
| Vapor Pressure | 2.74 x 10⁻⁶ - 3.65 x 10⁻⁷ mmHg (0.365 mPa)[2] | 20-25 °C |
| Water Solubility | 185 - 209 mg/L[2][6][7] | 20-25 °C |
| pKa | 3.71 - 4.1[6][9] | 25 °C |
| Log K_ow (Octanol-Water Partition Coefficient) | 2.63 - 3.0[1][10][11] | 20-25 °C |
| Henry's Law Constant | 3.9 x 10⁻⁹ - 4.14 x 10⁻⁴ atm·m³/mol[1][10] | 25 °C |
Table 3: Solubility of this compound in Organic Solvents
| Solvent | Solubility (g/L) | Temperature (°C) |
| Acetone | 500 - 610[2][12] | 20 |
| Methanol | 450 - 510[2][12] | 20 |
| Toluene | 400 - 470[2][12] | 20 |
| n-Octanol | 220 | 20 |
| n-Hexane | 58 | 20 |
| Dichloromethane | 600 | 20 |
Experimental Protocols for Physicochemical Characterization
The determination of the physicochemical properties of pesticides like this compound follows standardized methodologies to ensure data accuracy and reproducibility. The following are detailed summaries of protocols based on OECD (Organisation for Economic Co-operation and Development) and EPA (Environmental Protection Agency) guidelines.
Melting Point Determination (OECD Guideline 102)
Principle: This method determines the temperature at which a substance transitions from a solid to a liquid state. For crystalline solids, this is typically a sharp, well-defined temperature.
Apparatus:
-
Capillary tube melting point apparatus (e.g., Mel-Temp or similar)
-
Calibrated thermometer or digital temperature probe
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry, powdered this compound is placed in a glass capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded. This range represents the melting point.
Water Solubility (OECD Guideline 105 - Flask Method)
Principle: This method determines the saturation concentration of a substance in water at a given temperature.
Apparatus:
-
Constant temperature water bath or shaker
-
Glass flasks with stoppers
-
Centrifuge
-
Analytical balance
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Equilibration: An excess amount of this compound is added to a known volume of distilled water in a glass flask.
-
Saturation: The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C or 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The suspension is centrifuged at high speed to separate the undissolved solid from the aqueous solution.
-
Quantification: A sample of the clear supernatant is carefully removed and the concentration of this compound is determined using a suitable and validated analytical method.
Vapor Pressure (OECD Guideline 104 - Gas Saturation Method)
Principle: This method is suitable for substances with low volatility and involves saturating a stream of inert gas with the vapor of the test substance.
Apparatus:
-
Constant temperature bath
-
Inert gas supply (e.g., nitrogen) with flow control
-
Saturation column containing the test substance on an inert support
-
Trapping system (e.g., sorbent tubes)
-
Analytical instrumentation for quantification
Procedure:
-
Preparation: The test substance is coated onto an inert support and packed into a saturation column.
-
Saturation: A controlled flow of inert gas is passed through the saturation column at a constant temperature. The flow rate is slow enough to ensure complete saturation of the gas with this compound vapor.
-
Trapping: The gas stream exiting the column is passed through a trapping system to collect the vaporized this compound.
-
Analysis: The amount of this compound collected in the trap is quantified.
-
Calculation: The vapor pressure is calculated from the amount of substance transported and the volume of gas passed through the column.
pKa Determination (Potentiometric Titration)
Principle: This method determines the acid dissociation constant (pKa) by measuring the pH of a solution as a titrant of known concentration is added.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stirrer
-
Beaker
Procedure:
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (often a water-organic solvent mixture for compounds with low water solubility).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Measurement: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Octanol-Water Partition Coefficient (Log K_ow_) (OECD Guideline 107 - Shake Flask Method)
Principle: This method determines the ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.
Apparatus:
-
Separatory funnels or centrifuge tubes with stoppers
-
Mechanical shaker
-
Centrifuge
-
Analytical instrumentation for quantification
Procedure:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: this compound is dissolved in either the water or octanol phase. A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken until equilibrium is reached.
-
Phase Separation: The two phases are separated by centrifugation.
-
Quantification: The concentration of this compound in both the aqueous and octanol phases is determined.
-
Calculation: The K_ow_ is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Log K_ow_ is the base-10 logarithm of this value.
Visualization of Physicochemical Properties and Environmental Fate
The interplay of this compound's physicochemical properties governs its behavior and persistence in the environment. The following diagram illustrates these logical relationships.
Caption: Relationship between this compound's properties and its environmental fate.
Conclusion
This technical guide has provided a detailed examination of the physicochemical characteristics of this compound. The tabulated data offers a quick reference for key values, while the outlined experimental protocols provide insight into the standardized methods used for their determination. The visualization of the interplay between these properties and environmental fate processes underscores the importance of a thorough physicochemical understanding in assessing the overall impact of this herbicide. This information serves as a valuable resource for professionals engaged in the study and management of this compound.
References
- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. search.library.brandeis.edu [search.library.brandeis.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 6. oecd.org [oecd.org]
- 7. OECD Guidelines for the Testing of Chemicals [chemycal.com]
- 8. westlab.com [westlab.com]
- 9. rc.usf.edu [rc.usf.edu]
- 10. oecd.org [oecd.org]
- 11. azom.com [azom.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
The Rise of a Herbicide: A Technical Guide to the History and Development of Ametryn and Triazine Herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of synthetic herbicides in the mid-20th century revolutionized agricultural practices, enabling significant increases in crop yields through effective weed management. Among the most impactful classes of herbicides are the triazines, a group of nitrogen-containing heterocyclic compounds. This in-depth technical guide explores the history, development, and mechanism of action of triazine herbicides, with a specific focus on Ametryn, a key member of this chemical family. We will delve into its synthesis, quantitative efficacy and toxicity data, and the experimental protocols used to elucidate its biological activity.
A Historical Perspective: The Dawn of Triazine Herbicides
The journey of triazine herbicides began in the laboratories of the Swiss company J.R. Geigy S.A. In 1952, the herbicidal properties of a triazine compound, chlorazine, were first discovered.[1][2] This breakthrough paved the way for extensive research into s-triazine derivatives, leading to the development of Simazine, which was first approved for use in 1957.[3] Atrazine followed in 1958 and quickly became a cornerstone of weed control in crops like corn and sugarcane due to its effectiveness as both a pre- and post-emergent herbicide.[2][4]
This compound, chemically known as 2-(Ethylamino)-4-(isopropylamino)-6-(methylthio)-s-triazine, was also developed by J.R. Geigy S.A. in the late 1950s.[5][6] It emerged from a period of intensive investigation into the structure-activity relationships of s-triazine derivatives. This compound proved to be a selective herbicide effective for controlling broadleaf and grassy weeds in various crops, including sugarcane, pineapple, bananas, and corn.[5][6]
Physicochemical Properties and Quantitative Data
The efficacy, environmental fate, and toxicological profile of this compound are dictated by its physicochemical properties. A summary of these properties and other key quantitative data is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₉H₁₇N₅S |
| Molecular Weight | 227.33 g/mol [7] |
| Appearance | White to off-white crystalline solid[5] |
| Melting Point | 88-89 °C[8] |
| Water Solubility | 185 mg/L at 20 °C[3] |
| Vapor Pressure | 2.74 x 10⁻⁶ mm Hg at 25 °C[7] |
| Log Kow (Octanol-Water Partition Coefficient) | 2.63[9] |
| pKa | 4.1[7] |
Table 2: Toxicological Data for this compound
| Test Organism | LD50/LC50 Value | Route of Exposure |
| Rat | 508 mg/kg[1][3] | Oral (LD50) |
| Mouse | 945 mg/kg[3] | Oral (LD50) |
| Rabbit | >8,160 mg/kg[3] | Dermal (LD50) |
| Bobwhite Quail | 30,000 mg/kg[3][9] | Dietary (LC50, 8-day) |
| Mallard Duck | 23,000 mg/kg[3][9] | Dietary (LC50, 8-day) |
| Rainbow Trout | 8.8 mg/L[3][9] | Aquatic (LC50, 96-hour) |
| Bluegill Sunfish | 4.1 mg/L[3][9] | Aquatic (LC50, 96-hour) |
| Daphnia magna | >15 mg/L[10] | Aquatic (EC50, 48-hour) |
Table 3: Environmental Fate of this compound
| Parameter | Value | Conditions |
| Soil Half-life (Aerobic) | 9.6 - 319 days[5] | Dependent on soil type and conditions |
| Aquatic Metabolism Half-life (Aerobic) | 96.3 - 210 days[5] | at 20 °C |
| Aqueous Photolysis Half-life | 72.9 days[5] | at 30-50 °N latitude |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 69 - 530[7] | Indicates very high to low mobility |
Table 4: Efficacy of Selected Triazine Herbicides
| Compound | EC50 (mg/L) in Microtox Assay |
| This compound | 11.80[11] |
| Atrazine | 39.87[11] |
| Prometryne | 226.80[11] |
| Propazine | 273.20[11] |
Mechanism of Action: Inhibition of Photosynthesis
The primary mode of action for triazine herbicides, including this compound, is the inhibition of photosynthesis.[1][11] Specifically, they block the electron transport chain in Photosystem II (PSII).[3][7] Triazines bind to the D1 protein of the PSII complex, competing with plastoquinone for its binding site.[7] This blockage prevents the flow of electrons from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B), effectively halting the light-dependent reactions of photosynthesis. This leads to a buildup of reactive oxygen species, causing oxidative damage to the plant cells and ultimately leading to plant death.[7] The main symptoms of triazine herbicide action are chlorosis (yellowing of the leaves), followed by necrosis (tissue death).[1]
Experimental Protocols
Synthesis of this compound
The industrial synthesis of this compound typically starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and proceeds through sequential nucleophilic substitution reactions. While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be adapted from patent literature. The following is a representative protocol for the synthesis of this compound from Atrazine, which itself is synthesized from cyanuric chloride.
Materials:
-
Atrazine (2-chloro-4-(ethylamino)-6-(isopropylamino)-1,3,5-triazine)
-
Sodium disulfide (Na₂S₂)
-
Sodium hydroxide (NaOH)
-
Methyl sulfate ((CH₃)₂SO₄)
-
Isopropyl alcohol (solvent)
-
Alkylbenzene sulfonate (catalyst)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel
-
Heating mantle
-
Filtration apparatus
-
Drying oven
Procedure:
-
In the three-necked flask, combine Atrazine, sodium disulfide, and a solution of sodium hydroxide in isopropyl alcohol.
-
Add the alkylbenzene sulfonate catalyst to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) with constant stirring and maintain for 5-6 hours.
-
After the incubation period, cool the reaction mixture to 45-55 °C.
-
Slowly add methyl sulfate to the mixture via the dropping funnel, ensuring the temperature does not exceed 70 °C.
-
Maintain the reaction mixture at 45-70 °C for an additional 2-3 hours with stirring.
-
After the reaction is complete, cool the mixture and collect the precipitated product by suction filtration.
-
Wash the crude product with water to remove any remaining salts.
-
Dry the purified this compound in an oven at a suitable temperature (e.g., 60-70 °C).
-
The final product can be characterized by techniques such as melting point determination, NMR, and mass spectrometry.
Measurement of Photosystem II Inhibition using Chlorophyll Fluorescence
Chlorophyll fluorescence is a rapid and non-invasive technique used to assess the efficiency of Photosystem II and is a powerful tool for studying the mode of action of PSII-inhibiting herbicides.
Materials and Equipment:
-
Healthy, well-watered plants (e.g., a susceptible weed species)
-
This compound solution of known concentration
-
Spray bottle or syringe for herbicide application
-
Portable fluorometer (e.g., a HandyPEA or similar instrument)
-
Leaf clips
-
Dark adaptation chamber or light-proof foil
Procedure:
-
Select healthy, fully expanded leaves for the measurement.
-
Dark-adapt the selected leaves for a minimum of 20-30 minutes using leaf clips or by covering them with light-proof foil. This ensures that all reaction centers of PSII are in an "open" state.
-
Apply the this compound solution to the leaves of the test plants. A control group of plants should be treated with a solution lacking the herbicide.
-
At various time points after herbicide application (e.g., 1, 6, 24, and 48 hours), measure the chlorophyll fluorescence of the dark-adapted leaves.
-
Place the fluorometer's sensor over the leaf clip on the adaxial (upper) surface of the leaf.
-
Initiate the measurement, which involves exposing the leaf to a short, intense pulse of light. The fluorometer will record the fluorescence emission over time, generating a polyphasic fluorescence transient (OJIP curve).
-
From the OJIP curve, the instrument's software will calculate various parameters, including:
-
F₀: Minimum fluorescence (when all PSII reaction centers are open).
-
Fm: Maximum fluorescence (when all PSII reaction centers are closed).
-
Fv: Variable fluorescence (Fm - F₀).
-
Fv/Fm: Maximum quantum yield of PSII photochemistry. A decrease in this value indicates stress or damage to PSII.
-
-
Compare the Fv/Fm values of the this compound-treated plants to the control plants over time. A significant decrease in Fv/Fm in the treated plants confirms the inhibition of Photosystem II.
Conclusion
The development of triazine herbicides, including this compound, marked a significant advancement in agricultural technology. Their effectiveness in weed control is rooted in a well-understood mechanism of action: the inhibition of photosynthetic electron transport at Photosystem II. This technical guide has provided a comprehensive overview of the history, chemical properties, and biological activity of this compound. The detailed data and experimental protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of agricultural science, environmental science, and drug development, facilitating a deeper understanding of this important class of herbicides.
References
- 1. mdpi.com [mdpi.com]
- 2. Triazine herbicides [m.chemicalbook.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Chlorophyll Fluorescence - a Tool for Quick Identification of Accase and ALS Inhibitor Herbicides Performance - Advances in Weed Science [awsjournal.org]
- 5. CN1326931A - Method for producing this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Triazine - Wikipedia [en.wikipedia.org]
- 9. US3451802A - Triazine herbicides - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Ametryn in Water Samples
Introduction
Ametryn is a triazine herbicide used for broadleaf and grass weed control in various agricultural crops. Its potential for water contamination necessitates sensitive and reliable analytical methods for monitoring its presence in environmental water samples. These application notes provide an overview of common analytical techniques, including chromatographic and electrochemical methods, for the determination of this compound in water. Detailed protocols for sample preparation and analysis are provided to guide researchers and scientists in their monitoring efforts.
Chromatographic Methods
Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the most widely employed methods for the analysis of this compound in water. These methods offer high selectivity and sensitivity, especially when coupled with mass spectrometry (MS).
1.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound. Sample preparation is crucial to extract and concentrate the analyte from the water matrix.
1.1.1. Sample Preparation: Modified QuEChERS Method
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, originally developed for food matrices, can be adapted for water samples to extract this compound.[1]
Protocol: QuEChERS Extraction for Water Samples
-
Transfer a 10 mL aliquot of the water sample into a 50 mL polypropylene centrifuge tube.
-
Add 5 mL of acetonitrile (ACN).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl) to the tube.
-
Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Collect the upper acetonitrile layer for GC-MS analysis.[1]
1.1.2. GC-MS Analysis
Protocol: GC-MS Conditions for this compound Analysis
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[1]
-
Injector Temperature: 250 °C[1]
-
Injection Volume: 1 µL in splitless mode[1]
-
Oven Temperature Program:
-
Initial temperature: 50 °C
-
Ramp 1: 20 °C/min to 250 °C, hold for 1 min
-
Ramp 2: 20 °C/min to 300 °C, hold for 1 min[1]
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: m/z 227 (quantification), 212 (confirmation)[2]
1.2. High-Performance Liquid Chromatography (HPLC) with UV or MS/MS Detection
HPLC is a versatile technique suitable for the analysis of a wide range of pesticides, including this compound. It can be coupled with a UV detector for routine analysis or a tandem mass spectrometer (MS/MS) for higher sensitivity and confirmation.
1.2.1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective technique for the extraction and pre-concentration of this compound from water samples.[3][4]
Protocol: Solid-Phase Extraction (SPE) for Water Samples
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 10 mL of methanol followed by 5 mL of Milli-Q water.[4]
-
Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 3 mL/min.[4][5]
-
Cartridge Washing: Wash the cartridge with 5 mL of Milli-Q water to remove interfering substances.[4]
-
Cartridge Drying: Dry the sorbent bed under vacuum for 3 minutes.[4]
-
Elution: Elute the retained this compound with a suitable organic solvent, such as methanol or acetonitrile.[5]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
1.2.2. HPLC-UV Analysis
Protocol: HPLC-UV Conditions for this compound Analysis
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6][7]
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)[8] or Methanol:Ammonium acetate buffer (pH 6.6) (55:45, v/v)[9]
-
Injection Volume: 20 µL[8]
-
Column Temperature: Ambient
1.2.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
For highly sensitive and selective determination, LC-MS/MS is the preferred method.
Protocol: LC-MS/MS Conditions for this compound Analysis
-
LC System: Waters Alliance 2695 or equivalent
-
Mass Spectrometer: Micromass Quattro micro API or equivalent
-
Column: Reversed-phase RP-18 column[11]
-
Mobile Phase: Methanol:Ammonium acetate (0.01 mol/L, pH 6.6) (70:30, v/v)[9][11]
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 50 µL[11]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[11]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Precursor ion m/z 228.1; product ions for quantification and confirmation to be optimized based on instrument tuning.
Electrochemical Methods
Electrochemical biosensors offer a promising alternative for the rapid and cost-effective screening of this compound in water.[12] These sensors are based on the interaction of this compound with a biological recognition element, such as DNA, which results in a measurable electrical signal.[13]
2.1. DNA-Electrochemical Biosensor
Principle: The interaction of this compound with DNA immobilized on an electrode surface can cause DNA damage, leading to changes in the electrochemical signals of guanine and adenine bases.[13]
Protocol: General Steps for this compound Detection using a DNA-Electrochemical Biosensor
-
Electrode Preparation: Modify a glassy carbon electrode with a film of double-stranded DNA (dsDNA).
-
Incubation: Incubate the DNA-modified electrode in the water sample containing this compound for a specific period.
-
Electrochemical Measurement: Record the differential pulse voltammogram of the electrode in a suitable buffer solution (e.g., acetate buffer, pH 4.5).
-
Data Analysis: Monitor the changes in the oxidation peak currents of guanine and adenine to determine the presence and concentration of this compound. An increase in these peak currents suggests DNA damage caused by the herbicide.[13]
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for this compound detection in water samples.
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS | QuEChERS | 18 µg/L (matrix) | 60 µg/L (matrix) | 95.8 - 108.5 | [1] |
| GC-MS | Bioassay Comparison | 0.01 µg/L | - | - | [2][14] |
| LC-MS/MS | Liquid-Liquid Extraction | 0.9 ng/L | 20 ng/L | 51.2 | [9][11] |
| HPLC-UV | Liquid-Liquid Extraction | 10 ng/L | 20 ng/L | 51.2 | [9] |
| Colorimetric Aptasensor | Direct | 0.15 µg/L | - | 95.7 - 103.3 | [15] |
| Anodic Stripping Voltammetry | Microwave-Assisted Solvent Extraction | 0.021 µg/g (in soil) | - | 99.1 | [7] |
Visualizations
Caption: Workflow for this compound detection in water by GC-MS.
Caption: Workflow for this compound detection in water by HPLC.
References
- 1. Method Validation and Determination of this compound Pesticide in Water Samples by QuEChERS-GC-MS [mdpi.com]
- 2. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 3. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. recipp.ipp.pt [recipp.ipp.pt]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. scielo.br [scielo.br]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A DNA-electrochemical biosensor for screening environmental damage caused by s-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of this compound herbicide by bioassay and gas chromatography-mass spectrometry in analysis of residues in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid determination of the pesticide this compound based on a colorimetric aptasensor of gold nanoparticles - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Quantitative Analysis of Ametryn in Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the quantitative analysis of ametryn, a triazine herbicide, in water samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is widely used for weed control in agriculture, and monitoring its presence in environmental samples is crucial for ensuring human and ecological safety.[1] The protocol described herein utilizes an adapted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by robust GC-MS analysis for sensitive and selective detection.[1] This method is validated for key performance parameters including linearity, precision, accuracy, and limits of detection and quantification.
Experimental Protocols
Protocol for Sample Preparation: Adapted QuEChERS for Water Samples
This protocol is adapted from established methods for pesticide residue analysis in aqueous matrices.[1] The primary goal of sample preparation is to extract and concentrate the analyte of interest while removing potential interferents.[1]
Reagents and Materials:
-
This compound standard (analytical grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
50 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 4000 rpm
Procedure:
-
Sample Collection: Collect 10 mL of the water sample into a 50 mL centrifuge tube.
-
Fortification (for QC/Spiking): For quality control or recovery experiments, spike the sample with a known concentration of this compound standard solution at this stage.
-
Extraction: Add 10 mL of acetonitrile to the centrifuge tube.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. The salts aid in separating the acetonitrile layer from the aqueous phase.
-
Vortexing: Immediately cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of this compound into the acetonitrile layer.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes to achieve complete phase separation.
-
Supernatant Collection: Carefully transfer the upper acetonitrile layer (supernatant) into a clean vial.
-
Analysis: The extract is now ready for direct injection into the GC-MS system. No further cleanup, such as dispersive solid-phase extraction (d-SPE), is required for many water matrices.[1]
Protocol for GC-MS Analysis
The following instrumental parameters have been optimized for the thermal stability and moderate volatility of this compound.[1]
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector.
-
Mass Spectrometer: Capable of Electron Impact (EI) ionization and operating in both SCAN and Selected Ion Monitoring (SIM) modes.
-
GC Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
GC-MS Conditions:
| Parameter | Value |
| Gas Chromatograph | |
| Injection Volume | 1 µL[1] |
| Injection Mode | Splitless[1][2] |
| Injector Temperature | 250 °C[1] |
| Carrier Gas | Helium[2] |
| Oven Program | Initial 50°C, ramp at 20°C/min to 250°C (hold 1 min), then ramp at 20°C/min to 300°C (hold 1 min).[1] |
| Total Run Time | 14.5 minutes[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV[1][2] |
| Ion Source Temperature | 230 °C[1] |
| Transfer Line Temp. | 250 °C[1] |
| Acquisition Mode | SCAN (for identification) and SIM (for quantification)[1] |
| Monitored Ions (SIM) | m/z 227 (Quantifier), m/z 212 (Qualifier)[2] |
| Expected Retention Time | ~10.5 minutes[1] |
Data Presentation and Method Performance
The described method was validated according to established guidelines to ensure its reliability for the determination of this compound.[1] The validation parameters assessed include selectivity, linearity, matrix effect, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[1]
Table 1: Summary of Quantitative Performance Data for this compound in Water
| Parameter | Matrix: Solvent | Matrix: Spiked Water Sample |
| Linearity Range | 100 - 1500 µg L⁻¹ | 100 - 1500 µg L⁻¹ |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 28.14 µg L⁻¹ | 18.00 µg L⁻¹ |
| Limit of Quantification (LOQ) | 93.80 µg L⁻¹ | 60.00 µg L⁻¹ |
| Precision (RSD%) | < 15% | < 15% |
| Accuracy (Recovery %) | N/A | 80 - 120% |
Data compiled from validation studies.[1] The lower LOD and LOQ in the matrix suggest a potential matrix-induced enhancement effect.[1]
Visualized Workflows and Mechanisms
This compound Analysis Workflow
The entire process from sample collection to final data analysis is outlined below. This workflow ensures a systematic and reproducible approach to this compound quantification.
Caption: Experimental workflow for this compound analysis.
Mechanism of Action: Photosystem II Inhibition
This compound, like other triazine herbicides, functions by interrupting photosynthesis. It specifically targets the D1 quinone-binding protein within Photosystem II (PSII) in plant chloroplasts, thereby blocking the electron transport chain required for energy production.
References
Application Note: Quantification of Ametryn in Environmental and Agricultural Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Ametryn is a selective triazine herbicide widely used for the control of broadleaf and grass weeds in various crops, including sugarcane and maize.[1] Due to its potential for environmental contamination and its toxicity, sensitive and selective analytical methods are required for its monitoring in different matrices. This application note describes a robust and sensitive method for the quantification of this compound in water, soil, and agricultural samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes either a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or a liquid-liquid extraction (LLE) protocol for sample preparation, followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.
Experimental Workflow
Figure 1: General workflow for the quantification of this compound by LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Acetic acid
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
C18 dispersive solid-phase extraction (dSPE) sorbent
-
Multi-walled carbon nanotubes (MWCNT) for specific matrices
-
Syringe filters (0.22 µm, nylon or PTFE)
Standard Solution Preparation
Prepare a stock solution of this compound at 1000 mg/L in methanol. From this stock, prepare working standards by serial dilution in the appropriate solvent (e.g., 5/95 methanol/water) to construct a calibration curve.[2] The concentration range should bracket the expected concentrations of this compound in the samples.
Sample Preparation Protocols
Protocol A: Modified QuEChERS for Soil and Maize Samples
-
Weigh 5 g of homogenized soil or maize grain sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 5% (v/v) acetic acid and 5 mL of water.
-
Vortex vigorously for 1 minute.
-
Add 1 g of anhydrous NaCl and 2 g of anhydrous MgSO₄.
-
Vortex again for 1 minute and then centrifuge at 4000 rpm for 3 minutes.
-
Transfer 1 mL of the supernatant into a 2 mL microcentrifuge tube containing dSPE sorbents.
-
For soil: 100 mg MgSO₄ and 60 mg C18.
-
For maize: 150 mg MgSO₄, 60 mg C18, and 5 mg MWCNT.
-
-
Vortex for 1 minute and centrifuge.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol B: Liquid-Liquid Extraction for Water Samples[3]
-
Take a representative 200 µL of the water sample.[2]
-
If the sample contains particulates, centrifuge prior to extraction.[2]
-
For direct injection analysis, dilute the sample by adding 200 µL of the water sample to 800 µL of 5/95 (v/v) methanol/water in an autosampler vial.[2]
-
For extraction, liquid-liquid extraction can be performed in a basic medium with an organic solvent to increase recovery.[4]
-
Vortex the mixture before placing it in the autosampler for analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters can be used as a starting point and should be optimized for the specific instrument used.
Liquid Chromatography Conditions
| Parameter | Setting |
| Column | Reversed-phase C18 (e.g., 30 m x 0.25 mm, 0.25 µm)[5] |
| Mobile Phase A | Water with 20 mmol ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A linear gradient can be optimized, for example, starting at 5% B, ramping to 65% B over 2 minutes, holding for 8 minutes, and then re-equilibrating.[2] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 5 µL |
| Column Temperature | 30-45 °C[2] |
Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[3] |
| Capillary Voltage | 4000 V |
| Drying Gas Temp. | 325 °C |
| Drying Gas Flow | 10.0 L/min |
| Nebulizer Pressure | 35 psi |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions and MS Parameters for this compound Quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 228 | 186 (Quantifier) | 25 - 30[3] | 20 - 25[3] |
| This compound | 228 | 68 (Qualifier) | 25 - 30 | 20 - 25 |
Data Presentation and Performance
The performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Table 2: Summary of Quantitative Performance Data from Literature.
| Matrix | Method | LOD | LOQ | Recovery (%) | RSD (%) | Reference |
| River Water | LLE-LC-MS/MS | 0.9 ng/L | 20 ng/L | - | 3.1 | [3] |
| River Sediment | LLE-LC-MS/MS | 0.029 ng/g | 0.1 ng/g | - | 7.0 | [4] |
| Bivalve Mussels | LLE-LC-MS/MS | - | 0.5 ng/g | 61.1 | 13.9 | [3] |
| Soil | QuEChERS-LC-MS/MS | 0.37 - 3.3 µg/L | 0.1 mg/kg | 72 - 102 | <14.4 | |
| Maize Grain | QuEChERS-LC-MS/MS | 0.37 - 3.3 µg/L | 0.01 mg/kg | 72 - 102 | <14.4 | |
| Maize Plant | QuEChERS-LC-MS/MS | 0.37 - 3.3 µg/L | 0.1 mg/kg | 72 - 102 | <14.4 |
Note: LOD and LOQ values may be reported in different units (e.g., ng/L, µg/L, ng/g, mg/kg) depending on the study and matrix.
Conclusion
The described LC-MS/MS methods provide a sensitive and reliable approach for the quantification of this compound in diverse environmental and agricultural matrices. The QuEChERS protocol offers a simple and rapid extraction for solid samples, while direct injection or liquid-liquid extraction is suitable for water samples. The high selectivity of tandem mass spectrometry minimizes matrix interference, ensuring accurate quantification at low levels. These protocols can be readily adapted by analytical laboratories for routine monitoring and research purposes.
References
Application Notes and Protocols for Ametryn Extraction from Environmental Matrices using the QuEChERS Method
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction of the herbicide ametryn from environmental matrices, specifically soil and water, using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. The protocols are designed to be adaptable for various laboratory settings and analytical instrumentation, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a widely used herbicide that can persist in soil and water, necessitating effective monitoring to ensure environmental safety.[1] The QuEChERS method has emerged as a popular sample preparation technique for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.[2][3] This document outlines the standardized QuEChERS procedures, including the original unbuffered, AOAC (Association of Official Analytical Chemists), and EN (European Standard) buffered methods, for the efficient extraction of this compound from environmental samples.
The QuEChERS procedure involves two main steps: an initial extraction and partitioning with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove matrix interferences.[1][4] The choice of buffering salts and d-SPE sorbents can be tailored to the specific matrix and analytical technique to optimize recovery and minimize matrix effects.[2][5]
Data Presentation
The following tables summarize the quantitative data for this compound extraction using the QuEChERS method from various studies. These values can be used as a benchmark for method validation and performance evaluation.
Table 1: Recovery Rates of this compound in Environmental Matrices
| Matrix | QuEChERS Method | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Analytical Method | Reference |
| Water | Modified QuEChERS | 0.1 mg/L | 63 - 116 | < 12 | GC-MS | [6] |
| Sediment | Modified QuEChERS | 0.1 mg/kg | 48 - 115 | < 16 | GC-MS | [6] |
| Soil | Modified QuEChERS | Not Specified | 72 - 102 | < 14.4 | LC-MS/MS | [7] |
| Soil | EN 15662 | Not Specified | 67 - 123 | < 15 | Not Specified | [8] |
| Soil | AOAC 2007.01 | Not Specified | 72 - 121 | < 19 | Not Specified | [8] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Water (Solvent) | GC-MS | 30 µg/L | 100 µg/L | [1] |
| Water (Matrix) | GC-MS | 18 µg/L | 60 µg/L | [1] |
| Water | LC-MS/MS | 0.9 ng/L | 20 ng/L | [9] |
| Soil | LC-MS/MS | 0.37 - 3.3 µg/L | 0.1 mg/kg | [7] |
| Sediment | LC-MS/MS | 0.029 ng/g | 0.1 ng/g | [9] |
| Soil | GC-MS | >0.001 µg/L | 0.003 µg/L | [4] |
Experimental Workflow
The following diagram illustrates the general workflow for the QuEChERS extraction of this compound from environmental samples.
Caption: A generalized workflow for this compound extraction using the QuEChERS method.
Experimental Protocols
Protocol 1: QuEChERS Extraction of this compound from Water Samples (Modified)
This protocol is adapted from a method optimized for water matrices and analyzed by GC-MS.[1]
1. Materials and Reagents
-
Acetonitrile (ACN), HPLC grade
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
50 mL centrifuge tubes with screw caps
-
Vortex mixer
-
Centrifuge
2. Extraction Procedure
-
Transfer a 10 mL aliquot of the water sample into a 50 mL centrifuge tube.[1]
-
Add 5 mL of acetonitrile to the tube.[1]
-
Homogenize the mixture for 1 minute using a vortex mixer.[1]
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.[1]
-
Immediately shake the tube vigorously for 1 minute.
-
Centrifuge the sample at 3000 rpm for 5 minutes.[1]
-
The upper acetonitrile layer is ready for analysis. For water samples with simple matrices, a d-SPE cleanup step may not be necessary.[1]
Protocol 2: QuEChERS Extraction of this compound from Soil Samples (Buffered Methods)
This protocol provides options for both the AOAC and EN buffered QuEChERS methods, which are suitable for a wider range of pesticides and complex matrices like soil.[8][10][11]
1. Materials and Reagents
-
Acetonitrile (ACN), HPLC grade
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
For AOAC 2007.01: Sodium acetate (NaOAc)
-
For EN 15662: Sodium citrate tribasic dihydrate and sodium citrate dibasic sesquihydrate
-
Dispersive SPE (d-SPE) tubes containing:
-
Primary Secondary Amine (PSA) sorbent
-
Anhydrous MgSO₄
-
Optional: C18 sorbent for high-fat matrices, Graphitized Carbon Black (GCB) for pigmented samples[5]
-
-
50 mL centrifuge tubes with screw caps
-
Vortex mixer
-
Centrifuge
2. Extraction Procedure
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, add 7 mL of water, vortex briefly, and allow to hydrate for 30 minutes before proceeding.[12]
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 5 minutes.
-
Add the appropriate QuEChERS extraction salts:
-
Immediately shake for at least 2 minutes.
-
Centrifuge for 5 minutes at ≥3000 rcf.
3. Dispersive SPE (d-SPE) Cleanup
-
Transfer 1 mL of the supernatant (acetonitrile extract) to a 2 mL d-SPE cleanup tube containing the appropriate sorbents (e.g., 150 mg MgSO₄ and 25-50 mg PSA).
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge for 2 minutes at ≥5000 rcf.
-
Transfer the purified extract into an autosampler vial for analysis.
Protocol 3: Analytical Conditions
The following are example analytical conditions for the determination of this compound by GC-MS and LC-MS/MS. Optimization may be required based on the specific instrument and laboratory conditions.
GC-MS Conditions [1]
-
Column: HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Initial 50 °C, ramp at 20 °C/min to 250 °C (hold 1 min), then ramp at 20 °C/min to 300 °C (hold 1 min).
-
MSD Interface Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Mode: Electron Impact (EI) at 70 eV. Can be run in full scan mode for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions for this compound: m/z 227 (quantifier) and 44 (qualifier).[1]
LC-MS/MS Conditions [7][9][13]
-
Column: Reversed-phase C18 column (e.g., Lichrospher 100 RP-18, 4 x 125 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with an ammonium acetate buffer (e.g., 20 mmol) is commonly used. A typical mobile phase composition is methanol:ammonium acetate 0.01 mol/L pH 6.6 (70:30, v/v).[13]
-
Flow Rate: 0.2 - 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions (MRM): The precursor ion for this compound is typically m/z 228. Common product ions for quantification and confirmation are m/z 186 and 96.[14]
-
MS Operating Conditions:
-
Electro-spray Voltage: ~4000 V
-
Nebulizer Pressure: ~35 psi
-
Drying Gas (N₂) Flow Rate: ~10.0 L/min
-
Drying Gas Temperature: ~325 °C[7]
-
Conclusion
The QuEChERS method provides a versatile and efficient approach for the extraction of this compound from environmental matrices. The choice between unbuffered, AOAC, and EN buffered methods should be based on the specific matrix characteristics and the range of analytes being targeted. Proper selection of d-SPE sorbents is crucial for removing interferences and achieving accurate and precise results. The protocols and data presented in these application notes serve as a valuable resource for developing and validating methods for this compound analysis in environmental monitoring programs.
References
- 1. Method Validation and Determination of this compound Pesticide in Water Samples by QuEChERS-GC-MS [mdpi.com]
- 2. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. Portico [access.portico.org]
- 11. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. weber.hu [weber.hu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Spectrophotometric Determination of Ametryn in Agricultural Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ametryn is a widely used herbicide for the control of broadleaf and grassy weeds in various agricultural crops. Monitoring its residues in environmental and agricultural samples is crucial to ensure food safety and environmental protection. This document provides a detailed application note and protocol for the spectrophotometric determination of this compound in agricultural samples. The described method is based on the reaction of this compound with pyridine and sulfanilic acid to form a colored product, which can be quantified using a UV-Vis spectrophotometer. This method is simple, cost-effective, and suitable for routine analysis.
Principle of the Method
The spectrophotometric determination of this compound is based on a colorimetric reaction. This compound reacts with pyridine in an alkaline medium upon heating to form a quaternary pyridinium compound. The heterocyclic ring of this intermediate opens to form glutaconic dialdehyde. The glutaconic dialdehyde is then coupled with sulfanilic acid in an acidic medium to produce a stable, yellow-colored azo dye. The intensity of the color, which is directly proportional to the concentration of this compound, is measured at a maximum absorbance of 400 nm.[1][2]
Signaling Pathway (Chemical Reaction)
Caption: Chemical reaction pathway for the colorimetric determination of this compound.
Instrumentation and Reagents
Instrumentation
-
UV-Vis Spectrophotometer (capable of measuring absorbance at 400 nm)
-
Water bath
-
Centrifuge
-
Homogenizer/Blender
-
Vortex mixer
-
pH meter
-
Standard laboratory glassware (volumetric flasks, pipettes, beakers, etc.)
Reagents
-
This compound standard (analytical grade)
-
Pyridine (analytical grade)
-
Sodium hydroxide (NaOH)
-
Sulfanilic acid
-
Hydrochloric acid (HCl)
-
Methanol (HPLC grade)
-
Chloroform (analytical grade)
-
Anhydrous sodium sulfate
-
Distilled or deionized water
Experimental Protocols
Preparation of Standard Solutions
-
This compound Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
This compound Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.2 to 20 µg/mL by appropriate dilution of the stock solution with distilled water.
Sample Preparation
The appropriate sample preparation protocol depends on the matrix of the agricultural sample.
-
Filter the sugarcane juice sample through Whatman No. 41 filter paper to remove suspended particles.
-
Take a 50 mL aliquot of the filtered juice in a separatory funnel.
-
Add 25 mL of chloroform and shake vigorously for 5 minutes.
-
Allow the layers to separate and collect the lower chloroform layer.
-
Repeat the extraction twice more with 25 mL portions of chloroform.
-
Combine the chloroform extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen or in a rotary evaporator at 40°C.
-
Dissolve the residue in a known volume of distilled water for analysis.
-
Air-dry the soil sample and sieve it through a 2 mm mesh.
-
Weigh 20 g of the sieved soil into a conical flask.
-
Add 50 mL of methanol and shake for 1 hour on a mechanical shaker.
-
Filter the extract through Whatman No. 41 filter paper.
-
Transfer the filtrate to a beaker and evaporate the methanol at room temperature.
-
Dissolve the residue in 20 mL of distilled water.
-
Transfer the aqueous solution to a separatory funnel and add 20 mL of chloroform.
-
Shake for 5 minutes and allow the layers to separate.
-
Collect the lower chloroform layer.
-
Repeat the extraction twice with 20 mL portions of chloroform.
-
Combine the chloroform extracts and evaporate to dryness.
-
Reconstitute the residue in a known volume of distilled water for analysis.
-
Weigh 50 g of the homogenized sample (e.g., fruit pulp, chopped vegetables) into a blender.
-
Add 100 mL of methanol and blend for 5 minutes.
-
Filter the mixture through cheesecloth and then through Whatman No. 41 filter paper.
-
Transfer the filtrate to a separatory funnel.
-
Add 50 mL of distilled water and 50 mL of chloroform to the separatory funnel.
-
Shake vigorously for 5 minutes and allow the layers to separate.
-
Collect the lower chloroform layer.
-
Repeat the extraction of the aqueous layer twice more with 50 mL portions of chloroform.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Evaporate the chloroform to dryness.
-
Dissolve the residue in a known volume of distilled water for analysis.
Color Development and Spectrophotometric Measurement
-
Take aliquots of the prepared sample extracts and standard solutions into a series of 25 mL volumetric flasks.
-
Add 2 mL of 1 M pyridine solution to each flask.
-
Add 2 mL of 0.75 M sodium hydroxide (NaOH) solution.
-
Heat the flasks in a boiling water bath for 5 minutes.
-
Cool the flasks to room temperature.
-
Add 2 mL of 0.057 M sulfanilic acid solution (prepared in 4.3 M HCl).
-
Make up the volume to 25 mL with distilled water and mix well.
-
Allow the color to develop for 10 minutes.
-
Measure the absorbance of the yellow-colored solution at 400 nm against a reagent blank prepared in the same manner without this compound.
Experimental Workflow
Caption: General experimental workflow for the spectrophotometric determination of this compound.
Data Presentation
Calibration and Method Performance
The following table summarizes the key quantitative parameters of the described spectrophotometric method.
| Parameter | Value | Reference |
| Wavelength (λmax) | 400 nm | [1][2] |
| Linear Range | 0.2 - 20 µg/mL | [1][2] |
| Molar Absorptivity | 2.1 x 10⁵ L mol⁻¹ cm⁻¹ | [1][2] |
| Limit of Detection (LOD) | 0.16 µg/mL | [1][2] |
| Limit of Quantification (LOQ) | 0.54 µg/mL | [1][2] |
| Correlation Coefficient (r²) | > 0.99 | [2] |
Recovery Studies
The accuracy of the method was evaluated by recovery studies in various agricultural matrices. The results are summarized below.
| Sample Matrix | Spiked Concentration (µg/mL) | Recovery (%) | Reference |
| Sugarcane Juice | 4.0 | 97.5 ± 0.3 | [2] |
| 6.2 | 98.4 ± 0.1 | [2] | |
| 8.0 | 97.5 ± 0.4 | [2] | |
| Herbicide Formulation | 3.8 | 97.4 ± 0.2 | [2] |
| 5.9 | 96.6 ± 0.4 | [2] | |
| 7.8 | 97.4 ± 0.2 | [2] |
Interferences
Other triazine herbicides that can undergo a similar reaction with pyridine may interfere with the determination of this compound. Therefore, a separation step, such as the solvent extraction described, is crucial for samples containing mixtures of triazine herbicides.[1] Other colored compounds extracted from the sample matrix that absorb at or near 400 nm can also cause interference. A properly prepared reagent blank and, if necessary, a matrix blank can help to mitigate these interferences.
Conclusion
The spectrophotometric method based on the reaction with pyridine and sulfanilic acid provides a simple, sensitive, and reliable means for the determination of this compound in various agricultural samples. The method requires basic laboratory equipment and offers good accuracy and precision. The provided protocols for sample preparation can be adapted for different matrices, making this method a valuable tool for routine monitoring of this compound residues.
References
Solid-Phase Extraction (SPE) Protocols for Ametryn Concentration: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the concentration of ametryn from aqueous samples using solid-phase extraction (SPE). The information is compiled from established analytical methods to ensure reliability and reproducibility for research, environmental monitoring, and drug development applications.
Application Notes
Solid-phase extraction is a widely used technique for the selective extraction and concentration of analytes from complex matrices. For this compound, a triazine herbicide, SPE offers significant advantages over traditional liquid-liquid extraction, including higher recovery rates, reduced solvent consumption, and easier automation. The choice of SPE sorbent is critical for achieving optimal retention and elution of this compound. Nonpolar sorbents, such as C18 (octadecyl-bonded silica), are commonly employed for the extraction of this compound from aqueous samples due to the nonpolar nature of the analyte.[1][2] The interaction is based on van der Waals forces between the nonpolar this compound molecule and the hydrophobic C18 chains on the sorbent surface.[3]
Molecularly imprinted polymers (MIPs) represent a more advanced sorbent technology, offering higher selectivity for this compound and its structural analogs.[4][5][6] These custom-synthesized polymers have cavities that are sterically and chemically complementary to the target analyte, leading to very specific binding.
The efficiency of the SPE process is influenced by several factors, including the pH of the sample, the flow rate of the sample loading and elution, and the choice of conditioning and elution solvents.[2][4] Proper conditioning of the SPE cartridge is essential to activate the sorbent and ensure reproducible retention.[3] Elution is typically achieved with a small volume of an organic solvent that disrupts the interaction between this compound and the sorbent, allowing for its recovery in a concentrated form.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the solid-phase extraction of this compound, providing a comparative overview of different methodologies.
| Matrix | SPE Sorbent | Sorbent Mass | Sample Volume | Conditioning Solvents | Elution Solvent | Recovery (%) | LOD | LOQ | Reference |
| Drinking Water | C18 | - | 1 L | 3 mL Acetone | 3 mL Acetone | 79-99 | - | 0.01 µg/L | [2] |
| Urine | Envi C18 | 500 mg | 20 mL | 10 mL Methanol, 5 mL Milli-Q Water | - | Satisfactory | - | - | [1] |
| Spiked Drinking Water | Molecularly Imprinted Polymer (MIP) | - | - | - | - | >90 | - | - | [4] |
| Sugarcane Juice | Styrene-divinylbenzene (SDB-1) | - | - | - | - | 78-101 | 10 ng/mL | - | [7] |
| River Water | - | - | - | - | - | 90-95 | - | - | [8] |
| Water Samples | Chromabond C18, Oasis HLB | - | - | 3 mL Methanol, 3 mL Water | - | Good | - | - | [9] |
Experimental Protocol: SPE of this compound from Aqueous Samples
This protocol provides a generalized, step-by-step methodology for the concentration of this compound from water samples using a C18 SPE cartridge.
1. Materials and Reagents
-
Solid-Phase Extraction (SPE) Cartridges: C18, 500 mg, 6 mL (or similar)
-
This compound standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetone (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
SPE vacuum manifold
-
Collection vials
-
Vortex mixer
-
Nitrogen evaporator
2. Sample Pre-treatment
-
For environmental water samples, filter through a 0.45 µm membrane filter to remove particulate matter.
-
If the sample contains a high concentration of organic matter, a pre-extraction clean-up step may be necessary.
-
Adjust the pH of the sample to neutral (pH 6.5-7.5) if required.
3. SPE Cartridge Conditioning
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 5 mL of methanol to activate the sorbent. Allow the methanol to pass through the cartridge by gravity or with a gentle vacuum. Do not let the sorbent go dry.
-
Equilibrate the cartridges with 5 mL of deionized water.[1] Ensure the sorbent bed remains submerged in water before sample loading.
4. Sample Loading
-
Load the pre-treated water sample (e.g., 500 mL to 1 L) onto the conditioned SPE cartridge.
-
Maintain a steady flow rate of approximately 5-10 mL/min.[2][9] A consistent flow rate is crucial for ensuring optimal retention of this compound.
5. Washing Step
-
After the entire sample has passed through the cartridge, wash the cartridge with 5 mL of deionized water to remove any co-adsorbed polar impurities.[1]
-
Dry the cartridge thoroughly under a vacuum for 10-15 minutes to remove excess water.
6. Elution
-
Place clean collection vials inside the vacuum manifold to collect the eluate.
-
Elute the retained this compound from the cartridge with a small volume of an appropriate organic solvent. A common choice is 3-5 mL of acetone or methanol.[2]
-
Pass the elution solvent through the cartridge slowly (1-2 mL/min) to ensure complete desorption of the analyte.
7. Concentration and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in a small, precise volume (e.g., 1 mL) of a suitable solvent for the subsequent analytical technique (e.g., methanol or acetonitrile for HPLC analysis).
-
Vortex the reconstituted sample to ensure homogeneity before analysis.
Experimental Workflow Diagramdot
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References
- 1. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 2. Determination of herbicides by solid phase extraction gas chromatography-mass spectrometry in drinking waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Optimization of solid-phase extraction using developed modern sorbent for trace determination of this compound in environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and binding study of solid-phase microextraction fiber on the basis of this compound-imprinted polymer: application to the selective extraction of persistent triazine herbicides in tap water, rice, maize and onion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and binding study of solid-phase microextraction fiber on the basis of this compound-imprinted polymer: application to the selective extraction of persistent triazine herbicides in tap water, rice, maize and onion. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation of Ametryn from other Triazines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ametryn is a methylthiotriazine herbicide used to control broadleaf and grass weeds in various agricultural crops. Due to its potential for environmental contamination and its similar chemical structure to other triazine herbicides, a robust and reliable analytical method is crucial for its selective detection and quantification. High-performance liquid chromatography (HPLC) offers a powerful technique for the separation and determination of this compound in the presence of other triazines. This application note provides a detailed protocol for the separation of this compound from a mixture of common triazine herbicides using reversed-phase HPLC with UV detection.
Experimental Protocol
This protocol outlines a general method for the separation of this compound from other triazines. Optimization may be required based on the specific sample matrix and available instrumentation.
1. Materials and Reagents
-
This compound standard (analytical grade)
-
Other triazine standards (e.g., Atrazine, Simazine, Prometryn, Terbutryn) (analytical grade)
-
Methanol (HPLC grade)[3]
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)[4]
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Data acquisition and processing software.
3. Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each triazine standard and dissolve in 10 mL of methanol or acetonitrile to prepare individual stock solutions.[5]
-
Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution by appropriately diluting the individual stock solutions with the mobile phase or initial mobile phase composition.
4. Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., water, soil, food). A general procedure for water samples is provided below, often involving a solid-phase extraction (SPE) for pre-concentration and cleanup.[1][6]
-
Filtration: Filter water samples through a 0.45 µm membrane filter to remove particulate matter.[1]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by HPLC-grade water.
-
Load a known volume of the filtered water sample onto the cartridge.
-
Wash the cartridge with HPLC-grade water to remove interfering substances.
-
Elute the triazines with a suitable organic solvent such as methanol or acetonitrile.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
-
5. HPLC Conditions
The following are typical starting conditions. Optimization of the mobile phase composition and gradient may be necessary to achieve the desired separation.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL[2][3] |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm[1][3] |
6. Data Analysis
-
Identify the peaks in the chromatogram by comparing the retention times with those of the standards.
-
Quantify the amount of this compound and other triazines in the sample by comparing the peak areas with a calibration curve generated from the standard solutions.
Data Presentation
The following table summarizes typical retention times for this compound and other triazines under the specified HPLC conditions. Note that these values are illustrative and may vary depending on the specific column and instrumental setup.
| Compound | Retention Time (min) |
| Simazine | 4.5 |
| Atrazine | 5.8 |
| This compound | 7.2 |
| Prometryn | 8.5 |
| Terbutryn | 9.8 |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the major steps in the HPLC analysis of triazines.
Logical Relationship of Separation
Caption: The principle of reversed-phase HPLC for separating triazines based on polarity.
References
Application Notes and Protocols for Bioassay-Based Screening of Ametryn Residues in Water
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various bioassay techniques suitable for the rapid screening of Ametryn residues in water samples. This compound, a triazine herbicide, primarily acts by inhibiting photosynthesis in plants.[1][2][3] The described bioassays leverage this and other biological activities for its detection.
Immunoassay: Enzyme-Linked Immunosorbent Assay (ELISA)
Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer high sensitivity and specificity for the detection of this compound and other triazine herbicides. These assays utilize antibodies that specifically bind to the target analyte. The competitive ELISA format is commonly used for small molecules like herbicides.
Principle
In a competitive ELISA for this compound, a known amount of this compound-enzyme conjugate competes with the this compound present in the water sample for binding to a limited number of specific antibody binding sites, which are typically immobilized on a microtiter plate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a washing step to remove unbound substances, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is then measured spectrophotometrically, and the concentration of this compound is determined by comparing the result to a standard curve.
Protocol: Competitive ELISA for this compound in Water Samples
Materials:
-
This compound ELISA kit (containing anti-triazine antibody-coated microtiter plate, this compound-enzyme conjugate, standards, wash buffer concentrate, substrate solution, and stop solution)
-
Deionized water
-
Water samples to be analyzed
-
Precision micropipettes and tips
-
Microtiter plate reader (450 nm)
-
Parafilm or plate sealer
-
Timer
Procedure:
-
Reagent Preparation:
-
Allow all kit components and water samples to reach room temperature (20-25°C) before use.
-
Prepare the wash buffer by diluting the concentrate with deionized water as specified in the kit instructions.
-
-
Assay Procedure:
-
Add 50 µL of each standard, control, and water sample to the appropriate wells of the antibody-coated microtiter plate.[4]
-
Add 50 µL of the this compound-enzyme conjugate to each well.[4]
-
Cover the plate with parafilm or a plate sealer and mix the contents by gently swirling the plate for 30 seconds.
-
Incubate the plate at room temperature for 30 minutes.[4]
-
After incubation, discard the contents of the wells.
-
Wash the plate three times with 250 µL of the prepared wash buffer per well.[4] After the final wash, invert the plate and tap it firmly on a paper towel to remove any remaining wash buffer.
-
Add 100 µL of the substrate solution to each well.[4]
-
Incubate the plate at room temperature for 15-20 minutes, protected from direct sunlight.[4]
-
Add 50 µL of the stop solution to each well to terminate the reaction.[4] The color in the wells will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.[4]
-
-
Data Analysis:
-
Calculate the average absorbance for each set of standards, controls, and samples.
-
Construct a standard curve by plotting the average absorbance of each standard against its known concentration on a semi-logarithmic scale.
-
Determine the concentration of this compound in the water samples by interpolating their average absorbance values from the standard curve.
-
Plant-Based Bioassay: Lactuca sativa (Lettuce) Seed Germination and Root Elongation Assay
This bioassay is a simple, cost-effective, and sensitive method for assessing the phytotoxicity of herbicides like this compound.[5][6] It is based on the principle that this compound will inhibit the germination and growth of sensitive plants, such as lettuce.[5]
Principle
Lettuce seeds are exposed to various concentrations of the water sample containing this compound. The herbicide's inhibitory effect on seed germination and root elongation is then measured and compared to a control group grown in uncontaminated water. The degree of inhibition is proportional to the concentration of the phytotoxic substance.
Protocol: Lactuca sativa Bioassay for this compound
Materials:
-
Lactuca sativa (lettuce) seeds
-
Petri dishes (90-100 mm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Deionized water
-
This compound standard solutions (for calibration curve)
-
Water samples
-
Forceps
-
Incubator or a dark place with a constant temperature (around 24-25°C)
-
Ruler or caliper for measuring root length
Procedure:
-
Preparation of Test Solutions:
-
Prepare a series of this compound standard solutions of known concentrations in deionized water.
-
The water samples to be tested may need to be filtered to remove particulate matter.
-
-
Assay Setup:
-
Place one or two layers of filter paper in each Petri dish.
-
Pipette a specific volume (e.g., 4-5 mL) of the test solution (this compound standards, water samples, or deionized water for the control) onto the filter paper in each corresponding Petri dish, ensuring the paper is saturated but not flooded.[7]
-
Carefully place a predetermined number of lettuce seeds (e.g., 20) on the moist filter paper in each dish, ensuring they are evenly spaced.[7]
-
Cover the Petri dishes and seal them with parafilm to prevent moisture loss.
-
-
Incubation:
-
Place the Petri dishes in an incubator or a dark location at a constant temperature (e.g., 24.5°C) for a period of 5-7 days.[8]
-
-
Data Collection and Analysis:
-
After the incubation period, count the number of germinated seeds in each dish.
-
Carefully measure the root length of each germinated seedling to the nearest millimeter.
-
Calculate the germination percentage and the average root length for each concentration and the control.
-
Calculate the percentage of inhibition for both germination and root elongation for each sample and standard concentration relative to the control.
-
Create a dose-response curve by plotting the percentage of inhibition against the this compound concentration of the standards.
-
Estimate the concentration of this compound in the water samples by comparing their inhibition percentages to the standard curve.
-
Whole-Cell Biosensor: Cyanobacteria-Based Photosystem II (PSII) Inhibition Assay
Whole-cell biosensors utilizing photosynthetic microorganisms like cyanobacteria are effective for detecting herbicides that inhibit Photosystem II (PSII), the primary target of this compound.[2][3]
Principle
This compound and other triazine herbicides block the electron transport chain in PSII, leading to a change in the photosynthetic activity of the cyanobacteria. This change can be measured as an alteration in chlorophyll fluorescence or oxygen evolution.[9][10] The magnitude of this change is proportional to the concentration of the herbicide.
Protocol: Cyanobacteria-Based PSII Inhibition Bioassay
Materials:
-
Culture of a sensitive cyanobacterium species (e.g., Synechocystis sp. PCC 6803)[11][12]
-
Growth medium for the cyanobacterium
-
Fluorometer or an oxygen electrode
-
Cuvettes or a reaction vessel
-
This compound standard solutions
-
Water samples
-
Light source
Procedure:
-
Cyanobacteria Culture:
-
Grow the cyanobacteria in their specific growth medium under controlled conditions of light and temperature until they reach the exponential growth phase.
-
-
Assay Procedure (Fluorescence Measurement):
-
Harvest the cyanobacterial cells by centrifugation and resuspend them in fresh growth medium to a specific cell density (e.g., measured by optical density at 730 nm).
-
Place a defined volume of the cyanobacterial suspension into a cuvette.
-
Add a small volume of the water sample or this compound standard to the cuvette and mix gently.
-
Incubate the mixture for a short period (e.g., 5-15 minutes) in the dark.
-
Measure the chlorophyll fluorescence using a fluorometer. The inhibition of PSII by this compound will cause an increase in the initial fluorescence (F0) and a decrease in the variable fluorescence (Fv).
-
The change in fluorescence parameters is used to quantify the herbicide concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the photosynthetic activity for each sample and standard in comparison to a control (cyanobacteria in uncontaminated water).
-
Generate a calibration curve by plotting the percentage of inhibition against the known this compound concentrations.
-
Determine the this compound concentration in the water samples from the calibration curve.
-
Enzyme-Based Bioassay: Acetylcholinesterase (AChE) Inhibition Assay
While the primary mode of action for this compound is the inhibition of photosynthesis, some studies have investigated the effects of various pesticides on other enzyme systems. One common enzyme-based bioassay for certain classes of pesticides (organophosphates and carbamates) is the acetylcholinesterase (AChE) inhibition assay.[13][14] However, there is limited direct evidence in the searched literature to suggest that this compound is a potent inhibitor of AChE. Therefore, this assay may not be the most suitable primary screening method for this compound. If used, it should be for broader toxicity screening, and results should be interpreted with caution regarding this compound specificity.
Data Presentation
The performance of different bioassay techniques for the detection of this compound and related triazine herbicides is summarized in the table below.
| Bioassay Technique | Target Analyte(s) | Limit of Detection (LOD) / IC50 | Linear Range | Reference |
| Immunoassay (ELISA) | This compound, Atrazine, and other triazines | IC50 for this compound: 0.45 µg/L | 0.1 - 5.0 µg/L (typical for triazine kits) | [15] |
| Plant-Based Bioassay (Lactuca sativa) | This compound and other phytotoxic substances | 0.01 µg/L | 0.01 - 0.6 µg/L | [5] |
| Whole-Cell Biosensor (Cyanobacteria) | PSII inhibiting herbicides (including this compound) | Approx. 10⁻⁹ M (for Diuron, Atrazine, Simazine) | Not explicitly stated | [16] |
Visualizations
Caption: Workflow for the competitive ELISA of this compound.
Caption: Workflow for the Lactuca sativa bioassay.
Caption: this compound's inhibition of the PSII electron transport chain.
References
- 1. This compound | C9H17N5S | CID 13263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sipcam-oxon.com [sipcam-oxon.com]
- 3. This compound (Ref: G 34162 ) [sitem.herts.ac.uk]
- 4. nemi.gov [nemi.gov]
- 5. Determination of this compound herbicide by bioassay and gas chromatography-mass spectrometry in analysis of residues in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. beyondbenign.org [beyondbenign.org]
- 9. Novel Cyanobacterial Biosensor for Detection of Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A sensitive photosystem II-based biosensor for detection of a class of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel cyanobacterial biosensor for detection of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Storable Mediatorless Electrochemical Biosensor for Herbicide Detection [mdpi.com]
- 13. ANTICHOLINESTERASES - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application of Ametryn for Weed Control in Sugarcane Cultivation: Application Notes and Protocols
Introduction
Ametryn is a selective triazine herbicide widely utilized in sugarcane cultivation for the control of a broad spectrum of annual broadleaf and grassy weeds.[1][2][3] Its systemic action, absorbed through both roots and foliage, allows for effective pre- and post-emergence weed management.[1][4][5] this compound's mode of action is the inhibition of photosynthesis at photosystem II (PSII), disrupting the electron transport chain and leading to weed mortality.[1][4][6] This document provides detailed application notes and experimental protocols for the use of this compound in sugarcane, intended for researchers, scientists, and crop protection professionals.
Data Presentation
Recommended Application Rates
The application rates of this compound can vary depending on the formulation, soil type, weed spectrum, and whether it is applied alone or in a tank mix. The following tables summarize typical application rates for different scenarios.
Table 1: Application Rates for this compound 500 SC Formulation
| Application Timing | Rate (L/ha) | Target Weeds | Soil Type | Notes |
| Pre-emergence | 2.0 - 3.0 | Broadleaf weeds | Light to medium clay soils | Use lower rate on lighter soils and higher rate on heavier soils. Often used in a tank mix with other herbicides like Metolachlor or Acetochlor.[7] |
| Post-emergence | 4.0 - 6.0 | Actively growing broadleaf and annual grasses | All | Considered the best timing for weed control.[8] Provides residual action for approximately 6 to 8 weeks.[7] |
| Post-emergence (Heavy Infestation) | 8.0 | Mainly broadleaf weeds and annual grasses | All | For actively growing weeds.[7] |
Table 2: Application Rates for this compound Water Dispersible Granule (WDG/WG) Formulations
| Formulation | Rate ( kg/ha ) | Application Timing | Target Weeds | Notes |
| This compound 80% WG | 2.5 | Post-emergence | Grassy and broadleaf weeds | Apply when weeds have 2-4 leaves.[9] |
| This compound 90 WDG | 2.0 - 4.0 | Post-emergence | Broadleaf and most annual grassy weeds | Higher rates provide better weed control and cane yield.[8][10] |
| AMETREX 800 WG | Up to 2.8 | Pre- and early post-emergence | Barnyard grass, crowsfoot grass, summer grass, bell vine, blue top, gambia pea, rattlepod, pigweed | Do not exceed 2.8 kg/ha per year.[11] |
Efficacy of this compound on Common Weeds in Sugarcane
This compound is effective against a wide range of weeds. The following table provides an overview of its efficacy.
Table 3: Weed Control Efficacy of this compound
| Weed Species | Scientific Name | Control Level | Notes |
| Pigweed | Amaranthus spp. | High | Effective as a pre- and post-emergent.[2] |
| Lambsquarters | Chenopodium album | High | Controlled as a broadleaf weed.[2] |
| Ragweed | Ambrosia spp. | High | Controlled as a broadleaf weed.[2] |
| Foxtail | Setaria spp. | Suppression | Suppresses annual grasses.[2] |
| Crabgrass | Digitaria spp. | Suppression | Suppresses annual grasses.[2][3] |
| Goose grass | Eleusine indica | Partial | Not always effectively controlled.[8][10] |
| Nutsedge | Cyperus spp. | Suppression | Suppressed by this compound alone; tank mixes with MCPA or 2,4-D are recommended for better control.[7] |
| Itchgrass | Rottboellia cochinchinensis | Partial | Tank mixes with MSMA can provide control at specific growth stages.[7] |
| Guinea grass | Panicum maximum | Partial | Tank mixes with MSMA can provide control at specific growth stages.[7] |
Impact of this compound on Sugarcane Yield
Studies have shown that effective weed control with this compound generally leads to increased sugarcane yield. However, high application rates can have a negative impact.
Table 4: Effect of this compound Application on Sugarcane Yield
| This compound Formulation | Application Rate | Sugarcane Yield (tons/ha) | Observation | Reference |
| This compound 500 SC | 4 - 6 L/ha | 30.90 - 33.80 (rainfed) | Similar yield to monthly hoe weeding. | [10] |
| This compound 90 WDG | 2 - 4 kg/ha | 31.00 - 36.50 (rainfed) | Similar yield to monthly hoe weeding. | [10] |
| This compound 500 SC | 7 L/ha | Lowest cane yield | High application rates can negatively impact yield. | [8][10] |
| This compound 90 WDG | 5 kg/ha | Lowest cane yield | High application rates can negatively impact yield. | [8][10] |
Experimental Protocols
Field Trial Protocol for Evaluating this compound Efficacy
Objective: To evaluate the efficacy of different rates and application timings of this compound for weed control in sugarcane and to assess its impact on crop yield.
Materials:
-
Sugarcane setts (variety appropriate for the region)
-
This compound formulations (e.g., 500 SC, 80% WG)
-
Knapsack sprayer with appropriate nozzles (e.g., flat fan)
-
Personal Protective Equipment (PPE)
-
Plot marking materials (stakes, flags)
-
Quadrat (e.g., 0.25 m²) for weed density and biomass assessment
-
Weighing scale
-
Data collection sheets
Experimental Design:
-
Randomized Complete Block Design (RCBD) with at least three replications.
-
Plot size: e.g., 5m x 6m.
-
Treatments:
-
T1: this compound formulation 1, Rate 1 (e.g., 4 L/ha 500 SC), Pre-emergence
-
T2: this compound formulation 1, Rate 2 (e.g., 6 L/ha 500 SC), Pre-emergence
-
T3: this compound formulation 1, Rate 1 (e.g., 4 L/ha 500 SC), Post-emergence (weeds at 2-4 leaf stage)
-
T4: this compound formulation 1, Rate 2 (e.g., 6 L/ha 500 SC), Post-emergence (weeds at 2-4 leaf stage)
-
T5: Hand weeding (e.g., at 30, 60, and 90 days after planting)
-
T6: Weedy check (no weed control)
-
T7: Weed-free check (maintained by regular hand weeding)
-
Procedure:
-
Site Preparation: Prepare the land according to standard local practices for sugarcane cultivation.
-
Planting: Plant sugarcane setts at the recommended spacing.
-
Treatment Application:
-
Pre-emergence: Apply the designated treatments within 3 days after planting, before weed emergence. Ensure the soil is moist.
-
Post-emergence: Apply treatments when the majority of weeds are at the 2-4 leaf stage. Avoid spraying directly over the top of sugarcane if the variety is known to be susceptible.[11]
-
Calibrate the sprayer to deliver the correct volume of spray solution (e.g., 200-450 L/ha).[7]
-
-
Data Collection:
-
Weed Density and Biomass: At 15, 30, and 60 days after application (DAA), randomly place the quadrat in each plot and count the number of individual weeds of each species. Collect the above-ground weed biomass from the quadrat, dry it in an oven at 70°C for 48 hours, and record the dry weight.
-
Crop Phytotoxicity: Visually assess crop injury at 7, 14, and 28 DAA using a 0-100% scale (0 = no injury, 100 = crop death).
-
Sugarcane Growth Parameters: At key growth stages, measure plant height, stalk diameter, and number of tillers per plant.
-
Yield and Yield Components: At harvest, measure the number of millable canes, cane length, and cane weight from a central area of each plot to determine the cane yield (t/ha).
-
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. This compound | C9H17N5S | CID 13263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: A Selective Pre- and Post-Emergent Herbicide [jindunchemical.com]
- 3. This compound Herbicide: Effective Weed Control Solution for Sugarcane and Corn Farmers [jindunchemical.com]
- 4. sipcam-oxon.com [sipcam-oxon.com]
- 5. This compound - herbicide, absorbed by the leaves and roots [zagro.com]
- 6. peptechbio.com [peptechbio.com]
- 7. za.uplcorp.com [za.uplcorp.com]
- 8. researchgate.net [researchgate.net]
- 9. ppqs.gov.in [ppqs.gov.in]
- 10. EFFICACY OF this compound HERBICIDES ON WEEDS IN RAINFED AND IRRIGATED SUGARCANE FIELDS IN SOUTHERN GUINEA SAVANNA ECOLOGY OF NIGERIA - ProQuest [proquest.com]
- 11. bdbcanegrowers.com.au [bdbcanegrowers.com.au]
Application Notes and Protocols: Ametryn as a Positive Control in Herbicide Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing ametryn as a positive control in herbicide resistance studies. This compound, a triazine herbicide, is a well-characterized inhibitor of photosystem II (PSII), making it an ideal reference compound for assessing the resistance or susceptibility of various plant species to PSII-inhibiting herbicides.
Introduction to this compound
This compound is a selective, systemic herbicide absorbed by both the leaves and roots of plants.[1] Its primary mode of action is the inhibition of photosynthesis by blocking electron transport at the QB binding site on the D1 protein of photosystem II.[2][3][4] This disruption of the photosynthetic electron transport chain leads to the production of reactive oxygen species, causing rapid cellular damage and ultimately, plant death.[3] Due to its well-defined mechanism of action, this compound serves as a reliable positive control in experiments designed to investigate resistance to PSII inhibitors.
Data Presentation
Quantitative data from herbicide resistance studies using this compound as a positive control should be summarized in clear and structured tables to facilitate comparison between susceptible and potentially resistant biotypes.
Table 1: Dose-Response Parameters for this compound in Susceptible vs. Resistant Weed Biotypes. This table is crucial for quantifying the level of resistance. The GR50 (dose required for 50% growth reduction) is a key metric.
| Plant Species | Biotype | GR50 (g a.i./ha) | Resistance Factor (RF) (GR50 Resistant / GR50 Susceptible) |
| Echinochloa colona | Susceptible | 100 - 300 | 1.0 |
| Echinochloa colona | Resistant | 3000 - 10000+ | 10 - 100+ |
| Amaranthus spp. | Susceptible | Varies | 1.0 |
| Amaranthus spp. | Resistant | Varies | >1 |
Table 2: Chlorophyll Fluorescence (Fv/Fm) in Response to this compound Treatment. This table illustrates the impact of this compound on the photosynthetic efficiency of susceptible plants. A significant reduction in the Fv/Fm ratio is indicative of PSII inhibition.
| Plant Species | Treatment | Time After Treatment | Fv/Fm Value (approx.) | % Reduction from Control |
| Susceptible Weed | Control (Untreated) | 24 hours | 0.80 - 0.83 | 0% |
| Susceptible Weed | This compound (Effective Dose) | 24 hours | < 0.60 | > 25% |
| Resistant Weed | Control (Untreated) | 24 hours | 0.80 - 0.83 | 0% |
| Resistant Weed | This compound (Effective Dose) | 24 hours | 0.75 - 0.82 | < 10% |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific plant species and research objectives.
Whole-Plant Bioassay
This protocol is designed to assess the overall response of a plant to this compound treatment under controlled conditions.
Materials:
-
Seeds of susceptible and potentially resistant plant biotypes
-
Pots (10 cm diameter)
-
Potting mix (e.g., loam:sand 2:1 v/v)
-
This compound stock solution
-
Pressurized sprayer
-
Growth chamber or greenhouse with controlled temperature and photoperiod
-
Analytical balance
Procedure:
-
Seed Germination: Pre-germinate seeds in petri dishes on moist filter paper at an appropriate temperature and photoperiod (e.g., 28±2°C with a 16/8 hr light/dark cycle) for 72 hours.
-
Planting: Sow pre-germinated seeds in pots filled with the potting mix.
-
Growth Conditions: Transfer pots to a greenhouse or growth chamber with controlled conditions (e.g., 30°C day/20°C night temperature, 16-hour photoperiod). Water regularly to maintain soil moisture.
-
Thinning: Ten days after planting, thin seedlings to two plants per pot.
-
Herbicide Application: Twenty days after emergence, apply this compound at a range of doses to both susceptible and potentially resistant plants. A nonionic surfactant (0.25% v/v) should be added to the herbicide solution. Calibrate the sprayer to deliver a consistent volume (e.g., 220 L/ha).
-
Data Collection: Twenty-eight days after treatment, harvest the aboveground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.
-
Analysis: Compare the dry weight of treated plants to untreated control plants to determine the percent growth reduction.
Dose-Response Assay
This assay is critical for determining the concentration of this compound required to inhibit plant growth and for quantifying the level of resistance.
Materials:
-
Same as Whole-Plant Bioassay
-
This compound stock solution of known concentration
-
Serial dilution equipment
Procedure:
-
Follow steps 1-4 of the Whole-Plant Bioassay protocol.
-
Dose Preparation: Prepare a series of this compound concentrations. For susceptible populations, a typical range is 0, 1, 10, 30, 100, 300, and 1000 g a.i./ha. For resistant populations, a much wider range is necessary, such as 0, 10, 30, 100, 300, 1000, 3000, 10000, and 30000 g a.i./ha.
-
Herbicide Application: Apply the different this compound doses to separate sets of pots for both susceptible and resistant biotypes.
-
Data Collection and Analysis: Follow steps 6 and 7 of the Whole-Plant Bioassay protocol. Plot the percent growth reduction against the logarithm of the this compound concentration and fit the data to a non-linear regression model, such as the Gompertz function, to determine the GR50 value.
Chlorophyll Fluorescence Assay
This is a rapid and non-invasive method to assess the impact of this compound on photosystem II activity.
Materials:
-
Plants grown as described in the Whole-Plant Bioassay protocol
-
Pulse Amplitude Modulated (PAM) fluorometer
-
Leaf clips
Procedure:
-
Grow susceptible and potentially resistant plants as described in the Whole-Plant Bioassay protocol (steps 1-4).
-
Herbicide Treatment: Treat plants with a single, effective dose of this compound.
-
Dark Adaptation: At various time points after treatment (e.g., 2, 6, 24, 48 hours), dark-adapt the third fully expanded leaf of each plant for 30 minutes using leaf clips.
-
Fluorescence Measurement: Use a PAM fluorometer to measure the minimum fluorescence (Fo) and maximum fluorescence (Fm).
-
Data Calculation: Calculate the maximum quantum efficiency of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm.
-
Analysis: Compare the Fv/Fm values of treated plants to untreated controls. A significant decrease in Fv/Fm in susceptible plants indicates inhibition of PSII.
Data Analysis: The Gompertz Function
The Gompertz function is a sigmoidal model commonly used to describe dose-response relationships in herbicide studies. The three-parameter Gompertz equation is:
y = a * exp(-exp(-b * (x - c)))
Where:
-
y is the response (e.g., percent growth reduction).
-
x is the logarithm of the herbicide dose.
-
a is the upper asymptote, representing the maximum response (e.g., 100% control).[2]
-
b is the slope of the curve at the inflection point, indicating the steepness of the response.[2]
-
c is the inflection point of the curve, which corresponds to the logarithm of the dose that gives 50% of the maximal response (log(GR50)).[2]
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action in inhibiting Photosystem II.
Experimental Workflow: Whole-Plant Bioassay
Caption: Workflow for a whole-plant herbicide resistance bioassay.
Experimental Workflow: Dose-Response Assay
Caption: Workflow for a dose-response assay to determine GR50.
Experimental Workflow: Chlorophyll Fluorescence Assay
References
Troubleshooting & Optimization
Overcoming matrix effects in Ametryn analysis of complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Ametryn in complex samples.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the experimental analysis of this compound.
Frequently Asked Questions (FAQs)
-
What is a matrix effect and how does it affect this compound analysis? The matrix effect is the alteration of the analytical signal of a target analyte, such as this compound, due to the presence of co-eluting, interfering compounds from the sample matrix. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[1] In gas chromatography (GC), matrix components can coat the liner and column, leading to an enhanced response for the analyte, a phenomenon known as matrix-induced signal enhancement. In liquid chromatography-mass spectrometry (LC-MS), co-eluting compounds can interfere with the ionization process, causing ion suppression or enhancement.[2]
-
What are the common sample preparation techniques to minimize matrix effects for this compound analysis? Commonly used sample preparation techniques to extract and clean up this compound from complex matrices include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food and environmental samples.[3][4] It involves an extraction step with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[3]
-
Solid-Phase Extraction (SPE): SPE is a selective sample preparation technique that separates this compound from interfering compounds based on their physical and chemical properties.[5][6]
-
Liquid-Liquid Extraction (LLE): LLE is a classic extraction method used to separate this compound from aqueous samples into an immiscible organic solvent.[5][7]
-
-
Which analytical techniques are most suitable for this compound analysis in complex matrices? Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and effective techniques for the determination of this compound.[3][8] Both offer high sensitivity and selectivity, which is crucial when dealing with complex samples.[7]
-
How can I compensate for matrix effects if sample preparation is not sufficient? Several strategies can be employed to compensate for matrix effects:
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the sample being analyzed.[9][10] This helps to ensure that the standards and the samples experience similar matrix effects.
-
Use of an Internal Standard: An isotopically labeled internal standard, which behaves similarly to the analyte, can be added to both the samples and the calibration standards to correct for variations in signal due to matrix effects.[5][9]
-
Standard Addition: This method involves adding known amounts of the analyte to the sample and measuring the response to determine the original concentration.[9]
-
Analyte Protectants (for GC analysis): Adding analyte protectants to the sample extracts can help to minimize the interaction of the analyte with active sites in the GC system, thus reducing matrix-induced enhancement.[11]
-
Troubleshooting Specific Issues
-
Issue: Low recovery of this compound during sample preparation.
-
Possible Cause: Inefficient extraction from the sample matrix.
-
Troubleshooting Steps:
-
Optimize the extraction solvent: Ensure the chosen solvent has the appropriate polarity to efficiently extract this compound. Acetonitrile is commonly used in QuEChERS methods.[3]
-
Adjust the sample-to-solvent ratio: Increasing the solvent volume may improve extraction efficiency.
-
Optimize the extraction time and mixing: Ensure adequate mixing and contact time between the sample and the solvent.
-
For dry samples (e.g., soil, dried herbs), add water before extraction: This is crucial for effective partitioning of this compound into the extraction solvent in QuEChERS-based methods.[4]
-
-
-
Issue: Significant signal suppression or enhancement observed in the analytical results.
-
Possible Cause: Presence of co-eluting matrix components.
-
Troubleshooting Steps:
-
Improve the cleanup step: In QuEChERS, consider using different d-SPE sorbents (e.g., C18 for fatty matrices, PSA for sugars and organic acids) to remove specific interferences.[4] For SPE, optimize the washing and elution steps to better separate this compound from interferences.
-
Modify chromatographic conditions: Adjust the chromatographic gradient or temperature program to improve the separation of this compound from interfering peaks.[2]
-
Employ matrix-matched calibration: This is a highly effective way to compensate for consistent matrix effects.[12]
-
Use an internal standard: An appropriate internal standard can correct for signal variability.[5]
-
-
-
Issue: Poor peak shape and reproducibility in GC analysis.
-
Possible Cause: Active sites in the GC inlet or column.
-
Troubleshooting Steps:
-
Use a new, deactivated liner and septum.
-
Condition the GC column according to the manufacturer's instructions.
-
Consider the use of analyte protectants in your sample extracts. [11]
-
-
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound analysis.
1. QuEChERS Sample Preparation for Water Samples (Adapted from[3])
-
Homogenization: For solid samples, homogenize a representative portion. For water samples, no homogenization is needed.
-
Extraction:
-
Transfer a 10 mL aliquot of the water sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Cleanup (d-SPE):
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing the appropriate sorbents (e.g., MgSO₄ and Primary Secondary Amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract: The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.
2. Solid-Phase Extraction (SPE) for Urine Samples (Adapted from[6])
-
Sample Pre-treatment:
-
Thaw and homogenize the urine sample.
-
Mix the urine sample with acetonitrile (1:2 v/v) to precipitate proteins.
-
Centrifuge and dilute the supernatant with Milli-Q water.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., C18) with 10 mL of methanol.
-
Equilibrate the cartridge with 5 mL of Milli-Q water.
-
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 3 mL/min.
-
Washing: Wash the cartridge with 5 mL of Milli-Q water to remove polar interferences.
-
Drying: Dry the sorbent bed under vacuum for 3 minutes.
-
Elution: Elute this compound with an appropriate organic solvent (e.g., 3 mL of chloroform).
-
Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
Data Presentation
The following tables summarize quantitative data from various studies on this compound analysis, highlighting the effectiveness of different methods in overcoming matrix effects.
Table 1: Recovery of this compound using Different Sample Preparation Methods
| Sample Matrix | Sample Preparation Method | Analytical Technique | Average Recovery (%) | Reference |
| Water | QuEChERS | GC-MS | 95.2 - 108.4 | [3] |
| Soil | QuEChERS | LC-MS/MS | 85 - 110 | [8] |
| Maize Plant | QuEChERS | LC-MS/MS | 88 - 105 | [8] |
| Urine | SPE | HPLC | 92.8 - 101.5 | [6] |
| River Water | LLE | LC-MS/MS | 90 - 110 | [7] |
Table 2: Matrix Effect Evaluation in this compound Analysis
| Sample Matrix | Analytical Technique | Matrix Effect (%) | Compensation Method | Reference |
| Water | GC-MS | Significant positive effect | Matrix-matched calibration | [3] |
| Maize Grain | LC-MS/MS | -15 to +10 | Not specified | [8] |
| Dried Herbs | GC-MS/MS | >20 (enhancement) | Analyte Protectants | [10] |
| Fruit | HPLC-ESI-MS/MS | Significant suppression | Additional cleanup (SEC) | [13] |
Note: A matrix effect value between -20% and +20% is generally considered acceptable.[10]
Visualizations
Diagram 1: General Workflow for this compound Analysis in Complex Samples
Caption: Workflow for this compound analysis with matrix effect mitigation.
Diagram 2: Decision Tree for Troubleshooting Matrix Effects
Caption: Troubleshooting matrix effects in this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 7. scielo.br [scielo.br]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
- 12. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Improving the recovery rate of Ametryn during sample extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery rate of Ametryn during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low this compound recovery during sample extraction?
Low recovery of this compound can stem from several factors throughout the extraction process. These include:
-
Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound, leading to inefficient extraction from the sample matrix.[1]
-
Suboptimal pH: The pH of the sample can influence the ionization state of this compound, affecting its solubility in the extraction solvent.[2][3]
-
Matrix Effects: Components of the sample matrix (e.g., organic matter, salts) can interfere with the extraction process, either by binding to this compound or by affecting the performance of the analytical instrument.[4][5][6]
-
Issues with Solid-Phase Extraction (SPE): Problems such as incomplete wetting of the sorbent, incorrect sorbent selection, overloading the cartridge, or using an inappropriate elution solvent can all lead to poor recovery.[3]
-
Analyte Volatility or Degradation: this compound may degrade during the extraction process due to exposure to light, high temperatures, or certain chemical conditions.[1]
-
Losses During Cleanup: If a cleanup step is used, such as dispersive solid-phase extraction (dSPE), the target analyte can be inadvertently removed along with the interferences if not optimized correctly.[1]
Q2: How can I minimize matrix effects when analyzing this compound?
Matrix effects can significantly impact the accuracy of this compound quantification.[4] Here are some strategies to minimize them:
-
Sample Preparation: Employ a thorough cleanup step to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective.[3][6]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement caused by the matrix.[4]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration, potentially impacting detection limits.[6]
-
Internal Standards: Use an internal standard that is structurally similar to this compound and experiences similar matrix effects.
Q3: What are the recommended extraction methods for this compound in different sample types?
The optimal extraction method depends on the sample matrix:
-
Water Samples: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been successfully adapted for this compound extraction from water samples, demonstrating good recovery rates.[4] Solid-phase extraction (SPE) is also a widely used and effective technique.[2]
-
Soil and Sediment Samples: Microwave-assisted solvent extraction (MASE) and liquid-liquid extraction are suitable methods for extracting this compound from soil and sediment.[7][8][9]
-
Biological Samples (e.g., Bivalve Mussels): Liquid-liquid extraction has been effectively used for the determination of this compound in biological tissues.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound Recovery | Inefficient extraction solvent. | Optimize the solvent system. For reversed-phase extraction, consider solvents like acetonitrile or methanol. For more complex matrices, a mixture of solvents may be necessary.[1] |
| Suboptimal sample pH. | Adjust the pH of the sample to ensure this compound is in a neutral form, which is generally more soluble in organic solvents.[2][3] | |
| Incomplete elution from SPE cartridge. | Ensure the elution solvent is strong enough to desorb this compound from the sorbent.[3] You may need to increase the volume of the elution solvent or use a stronger solvent. | |
| Analyte loss during solvent evaporation. | If a solvent evaporation step is used, control the temperature to prevent loss of the relatively volatile this compound.[11] | |
| High Variability in Recovery | Inconsistent sample preparation. | Ensure all samples are treated identically throughout the extraction process. Standardize volumes, mixing times, and temperatures. |
| Non-homogenous samples. | Thoroughly homogenize the sample before taking a subsample for extraction. | |
| Inconsistent SPE technique. | Ensure consistent flow rates during sample loading, washing, and elution.[11][12] Avoid drying the sorbent bed completely before elution.[3] | |
| Recovery > 100% | Co-eluting interference. | The presence of a matrix component that elutes at the same time as this compound and is detected by the analytical instrument can artificially inflate the recovery.[13] |
| Inaccurate internal standard addition. | Verify the concentration and volume of the internal standard added to the samples and standards.[13] | |
| Calculation errors. | Double-check all calculations, including dilution factors and calibration curve parameters.[13] |
Quantitative Data Summary
Table 1: this compound Recovery Rates Using QuEChERS in Water Samples
| Spiking Level (µg/L) | Average Recovered Concentration (µg/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 100 | 98.63 | 98.63 | 9.41 |
| 500 | 546.8 | 109.36 | 4.26 |
| 1000 | 1043.1 | 104.31 | 5.88 |
Data adapted from a study using an adapted QuEChERS method combined with GC-MS.[4]
Table 2: this compound Recovery Rates Using Liquid-Liquid Extraction in Different Matrices
| Matrix | Spiking Level | Mean Recovery (%) | RSD (%) |
| River Water | 20 - 100 ng/L | 51.2 | < 7 |
| River Sediment | 0.1 - 2.5 ng/g | 72.8 | < 12 |
| Bivalve Mussel | 0.5 - 5.0 ng/g | 61.1 | 13.9 |
Data adapted from a study using liquid chromatography-tandem mass spectrometry (LC-MS-MS).[10][14]
Table 3: this compound Recovery from Spiked Soil Samples using Microwave-Assisted Extraction (MAE)
| Spiking Level (µg/g) | Recovery (%) |
| 0.5 | 83.33 - 96.33 |
Data adapted from a study using MAE coupled with high-performance liquid chromatography (HPLC).[9]
Experimental Protocols
Adapted QuEChERS Method for Water Samples
This protocol is based on a validated method for the analysis of this compound in water using GC-MS.[4]
-
Sample Preparation: Transfer a 10 mL aliquot of the water sample to a 50 mL Teflon tube.
-
Extraction: Add 5 mL of acetonitrile to the tube.
-
Homogenization: Vortex the mixture for 1 minute to ensure thorough contact between the solvent and the sample.
-
Phase Separation: Add extraction salts (e.g., magnesium sulfate, sodium chloride) and shake vigorously.
-
Centrifugation: Centrifuge the tube to separate the organic and aqueous layers.
-
Analysis: Collect the upper acetonitrile layer for analysis by GC-MS.
Solid-Phase Extraction (SPE) for Water Samples
This is a general protocol that can be optimized for this compound extraction.
-
Column Conditioning: Condition the SPE cartridge (e.g., C18) with an appropriate solvent (e.g., methanol) followed by water. Do not allow the sorbent to dry.
-
Sample Loading: Pass the water sample through the SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute this compound from the cartridge with a small volume of a strong organic solvent (e.g., acetonitrile, methanol).
-
Analysis: The eluate can be concentrated and then analyzed by a suitable chromatographic technique.
Visualizations
Caption: A generalized workflow for this compound sample extraction and analysis.
Caption: A logical troubleshooting guide for addressing low this compound recovery.
References
- 1. welchlab.com [welchlab.com]
- 2. Optimization of solid-phase extraction using developed modern sorbent for trace determination of this compound in environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. specartridge.com [specartridge.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. recipp.ipp.pt [recipp.ipp.pt]
- 9. Quantification of triazine herbicides in soil by microwave-assisted extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. promochrom.com [promochrom.com]
- 12. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 13. Tip on recoveries greater than 100% | Phenomenex [discover.phenomenex.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GC-MS Parameters for Enhanced Ametryn Sensitivity
Welcome to the technical support center for the analysis of Ametryn using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the sensitivity and accuracy of your this compound analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the GC-MS analysis of this compound.
Q1: What are the typical starting GC-MS parameters for this compound analysis?
A1: For routine analysis of this compound, a common starting point involves using a non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. Helium is the most frequently used carrier gas. The injection is typically performed in splitless mode to maximize the transfer of the analyte to the column, thereby enhancing sensitivity. The mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode for improved sensitivity and selectivity compared to full scan mode.[1][2]
Q2: I am observing poor peak shape (tailing or fronting) for my this compound standard. What could be the cause and how can I fix it?
A2: Poor peak shape for this compound can arise from several factors:
-
Active Sites: this compound, a triazine herbicide, can interact with active sites in the GC inlet (liner, septum) or the column itself, leading to peak tailing.[2]
-
Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can cause peak distortion.
-
Solution: Ensure the column is cut cleanly and installed at the correct depth according to your instrument's manual.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and reinject.
-
-
Inappropriate Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the injection solvent to ensure proper analyte focusing.[3]
Q3: My this compound sensitivity is low. How can I improve my detection limits?
A3: Enhancing sensitivity is a common goal in trace analysis. Here are several strategies:
-
Switch to Selected Ion Monitoring (SIM) Mode: Instead of scanning a wide mass range (full scan), programming the mass spectrometer to only monitor specific ions for this compound (e.g., m/z 227 for quantification and m/z 44 for confirmation) will significantly increase the signal-to-noise ratio and improve sensitivity.[1]
-
Optimize Injection Parameters:
-
Sample Preparation: Employ a sample preparation technique like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to extract and concentrate this compound from your sample matrix.[1][5]
-
GC-MS/MS (Triple Quadrupole): If available, using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode offers the highest selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion. For this compound, a common transition is m/z 228 > 186.[6]
Q4: I'm experiencing significant matrix effects in my samples. How can I mitigate this?
A4: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization and detection of the target analyte, are a common challenge in complex samples.[7][8]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for signal enhancement or suppression caused by the matrix.[1][8] Studies have shown that matrix-matched calibration can lead to a greater sensitivity for this compound.[1][9]
-
Sample Cleanup: The QuEChERS method includes a dispersive solid-phase extraction (d-SPE) cleanup step that can be optimized to remove interfering matrix components.[5][10]
-
Analyte Protectants: Adding analyte protectants to your samples and standards can help to reduce the interaction of this compound with active sites in the GC system, thus minimizing matrix effects.[11]
-
Dilution: If the this compound concentration is high enough, diluting the sample extract can reduce the concentration of matrix components and lessen their impact.
Q5: What are the key fragment ions for this compound in Electron Impact (EI) ionization?
A5: Under typical 70 eV EI conditions, the mass spectrum of this compound will show a molecular ion peak ([M]⁺) at m/z 227. Key fragment ions for identification and quantification in SIM or MRM mode include m/z 212, 186, and 68.[1][12] The ion at m/z 227 is often used for quantification.[1]
Quantitative Data Summary
The following tables summarize typical GC-MS parameters and achievable limits of detection (LOD) and quantification (LOQ) for this compound analysis from various studies.
Table 1: Comparison of GC-MS Parameters for this compound Analysis
| Parameter | Method 1 (Water Matrix)[1] | Method 2 (Environmental Water)[13] | Method 3 (Wastewater)[2] |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | DB-5 (30 m x 0.25 mm, 0.25 µm) | TraceGOLD TG-5SilMS (similar to 5% diphenyl/95% dimethyl polysiloxane) |
| Carrier Gas | Helium | Helium | Helium |
| Flow Rate | 1.2 mL/min (constant flow) | 25 mL/min (total flow) | 1.5 mL/min (constant flow) |
| Inlet Temperature | 250 °C | 240 °C | 275 °C |
| Injection Mode | Splitless | Splitless (0.75 min sampling time) | Splitless (1 min) |
| Injection Volume | 1 µL | Not specified | 1 µL |
| Oven Program | 50°C, ramp 20°C/min to 250°C (1 min hold), ramp 20°C/min to 300°C (1 min hold) | 60°C (1 min hold), ramp 20°C/min to 150°C, ramp 10°C/min to 250°C | 60°C (5 min hold), ramp 8°C/min to 300°C (10 min hold) |
| MS Detector | Single Quadrupole | Single Quadrupole | Ion Trap |
| Ionization Mode | EI (70 eV) | EI (70 eV) | EI (70 eV) |
| Acquisition Mode | SCAN and SIM | SIM | Segmented SCAN |
| Quantifier Ion (m/z) | 227 | 227 | Not specified |
| Qualifier Ion(s) (m/z) | 44 | 212 | Not specified |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound by GC-MS
| Matrix | LOD | LOQ | Calibration Method | Reference |
| Water (Solvent Standard) | 30 µg/L | 100 µg/L | Solvent-based | [1] |
| Water (Matrix-Matched) | 18 µg/L | 60 µg/L | Matrix-matched | [1] |
| Drinking Water | 0.01 µg/L | Not specified | Not specified | [14] |
| Groundwater and Soil | 0.1 pg/mL | Not specified | Internal Standard | [15] |
Experimental Protocols
QuEChERS Sample Preparation for this compound in Water
This protocol is adapted from a validated method for the analysis of this compound in water samples.[1]
1. Extraction:
- Transfer a 10 mL aliquot of the water sample into a 50 mL centrifuge tube.
- Add 5 mL of acetonitrile.
- Vortex for 1 minute to ensure thorough mixing.
- Add the appropriate salting-out salts (e.g., a pre-packaged mixture for QuEChERS).
- Shake vigorously for 1 minute.
- Centrifuge at a sufficient speed to achieve phase separation.
2. Dispersive Solid-Phase Extraction (d-SPE) - Cleanup (if necessary):
- Take an aliquot of the upper acetonitrile layer.
- Transfer it to a d-SPE tube containing a suitable sorbent (e.g., PSA and C18) to remove interferences.
- Vortex for 30 seconds.
- Centrifuge to pellet the sorbent.
3. Final Extract Preparation:
- Take the supernatant and transfer it to a clean vial.
- The extract is now ready for GC-MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis using GC-MS.
Caption: Troubleshooting decision tree for common GC-MS issues in this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. gcms.cz [gcms.cz]
- 12. agilent.com [agilent.com]
- 13. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 14. Determination of this compound herbicide by bioassay and gas chromatography-mass spectrometry in analysis of residues in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Ametryn Degradation During Sample Storage and Preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of Ametryn during sample storage and preparation. Accurate quantification of this compound is crucial for environmental monitoring, food safety assessment, and toxicological studies. This guide offers practical advice and detailed protocols to ensure the integrity of your samples and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation in analytical samples?
A1: this compound is a moderately stable herbicide, but its degradation can be influenced by several factors. The primary drivers of degradation in analytical samples are:
-
pH: this compound is stable in neutral, weakly acidic, and weakly alkaline media. However, it undergoes hydrolysis under strongly acidic (pH 1) and strongly alkaline (pH 13) conditions, leading to the formation of the herbicidally-inactive 6-hydroxy derivative.[1]
-
Light: this compound is sensitive to light and can slowly decompose upon exposure to UV radiation.[1] Photodegradation can be a significant issue, especially for samples stored in transparent containers. One study showed that a dry film of this compound degraded by 62.5% within 18 hours of exposure to sunlight.[2]
-
Temperature: While generally stable over a range of temperatures, extreme heat can accelerate degradation.[1][3][4] Conversely, freeze-thaw cycles should be avoided as they can affect sample homogeneity and potentially accelerate degradation in some matrices.[5]
-
Microbial Activity: In non-sterile samples, particularly soil and water, microbial degradation can be a significant pathway for this compound loss.[6]
Q2: How should I store my this compound stock solutions?
A2: Proper storage of stock solutions is critical for accurate calibration and spiking. Here are the recommended storage conditions:
-
Solvent: this compound is soluble in various organic solvents.[7][8] Acetonitrile is a common and suitable solvent for preparing stock solutions.[9]
-
Temperature: For long-term storage (up to 6 months), it is recommended to store this compound stock solutions at -80°C. For shorter-term storage (up to 1 month), -20°C is acceptable.[10]
-
Light Protection: Always store stock solutions in amber vials or protect them from light to prevent photodegradation.[10]
-
Container: Use high-quality, inert glass containers to prevent adsorption of this compound to the container walls.
Q3: What are the best practices for storing field-collected samples (soil, water, plant material) containing this compound?
A3: To maintain the integrity of this compound in field samples from collection to analysis, follow these guidelines:
-
Temperature: Freeze samples at or below -18°C as soon as possible after collection.[11] This minimizes both chemical and microbial degradation.
-
Light: Protect samples from light at all times by using amber containers or wrapping them in aluminum foil.
-
Holding Time: While freezing slows degradation, it does not stop it completely. It is best to analyze samples as soon as possible. If extended storage is necessary, storage stability studies should be conducted to determine the maximum allowable storage time for your specific matrix and storage conditions.[11][12]
-
Containers: Use inert containers, such as glass or PTFE, to minimize the risk of this compound adsorption.
Troubleshooting Guides
Issue 1: Low Recovery of this compound During Sample Preparation
Low recovery is a common issue that can arise from several steps in the sample preparation workflow. The following table provides potential causes and solutions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inefficient Extraction | - Optimize Solvent Choice: While acetonitrile is common in QuEChERS, for certain matrices, a different solvent or a solvent mixture might be more effective.[13] - Increase Extraction Time/Vigor: Ensure adequate shaking or vortexing time to allow for thorough interaction between the solvent and the sample matrix.[11] For soil samples, mechanical shaking is generally more effective than manual shaking. - Ensure Proper Sample Hydration (for dry samples): For dry matrices like soil, adding water before acetonitrile extraction is crucial for efficient partitioning of this compound.[14] |
| Analyte Loss During Cleanup (SPE or d-SPE) | - Select the Appropriate Sorbent: For this compound, C18 is a commonly used sorbent in SPE.[5] However, for complex matrices, other sorbents or a combination might be necessary to effectively remove interferences without retaining the analyte. - Optimize Elution Solvent: If this compound is being retained on the cleanup sorbent, a stronger elution solvent may be needed. - Avoid Inappropriate Sorbents in d-SPE: For QuEChERS, be cautious with sorbents like Graphitized Carbon Black (GCB) as it can adsorb planar molecules like this compound.[15] If pigment removal is necessary, use a minimal amount of GCB and test recovery. |
| Degradation During Extraction | - Control pH: If using acidic or basic conditions during extraction, ensure the pH is not in the extreme ranges (pH < 2 or > 12) where this compound is prone to hydrolysis.[1] Buffering the extraction solvent can help maintain a stable pH. - Work Quickly and Keep Samples Cool: Minimize the time samples spend at room temperature during processing to reduce potential thermal degradation. |
| Matrix Effects in the Analytical Instrument | - Use Matrix-Matched Standards: Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[7][8][16] Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can compensate for these effects. - Dilute the Sample Extract: If matrix effects are severe, diluting the final extract can reduce the concentration of interfering compounds. |
Issue 2: Inconsistent or Non-Reproducible this compound Results
Inconsistent results can be frustrating and point to variability in the sample storage or preparation process.
| Potential Cause | Troubleshooting Steps & Solutions |
| Sample Heterogeneity | - Thorough Homogenization: Ensure that the entire sample is well-homogenized before taking a sub-sample for extraction. This is particularly important for solid samples like soil and plant tissues. |
| Variable Degradation During Storage | - Consistent Storage Conditions: Ensure all samples are stored under the same conditions (temperature, light exposure) from the time of collection until analysis. - Avoid Freeze-Thaw Cycles: Aliquot samples into smaller portions before freezing if multiple analyses are anticipated. |
| Inconsistent Sample Preparation | - Standardize Procedures: Ensure that all steps of the extraction and cleanup process are performed consistently for all samples, including shaking times, solvent volumes, and centrifugation speeds. - Use of Internal Standards: Incorporating a suitable internal standard early in the sample preparation process can help to correct for variability in extraction efficiency and instrument response. |
Quantitative Data on this compound Stability
The stability of this compound is dependent on the matrix, storage conditions, and duration. The following tables summarize available quantitative data.
Table 1: Half-life of this compound in Soil at Different pH Values
| Soil Type | pH | Half-life (t½) in days |
| Red-Yellow Latosol (LVA) | 4.4 | 26 |
| Red-Yellow Latosol (LVA) | 4.9 | 19 |
| Red-Yellow Latosol (LVA) | 5.8 | 12 |
| Red-Yellow Ultisol (PVA) | 5.9 | 11 |
| Data from Andrade et al. (2010)[3] |
Table 2: Stability of this compound Stock Solutions
| Storage Temperature | Duration | Recommended Use |
| -80°C | 6 months | Long-term storage |
| -20°C | 1 month | Short-term storage |
| Data from MedchemExpress (2025)[10] |
Experimental Protocols
Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for this compound in Water Samples
This protocol is adapted from a validated method for the analysis of this compound in water.[7]
1. Sample Preparation: a. Transfer a 10 mL aliquot of the water sample to a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add the appropriate internal standard. d. Vigorously shake the tube for 1 minute.
2. Salting-Out/Partitioning: a. Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl). b. Immediately shake vigorously for 1 minute. c. Centrifuge at ≥3000 x g for 5 minutes.
3. Analysis: a. Take an aliquot of the upper acetonitrile layer. b. The extract can be directly analyzed by GC-MS or LC-MS/MS. For water samples with low matrix interference, a d-SPE cleanup step may not be necessary.[17]
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Urine Samples
This protocol is a general guideline and may require optimization for different matrices.
1. Sample Pre-treatment: a. To 1 mL of urine, add 2 mL of acetonitrile to precipitate proteins. b. Centrifuge to pellet the precipitated proteins. c. Dilute the supernatant to 20 mL with deionized water. d. Adjust the pH to a neutral or slightly basic range (pH 7-8) to improve recovery.[5]
2. SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge (e.g., 500 mg) with 10 mL of methanol. b. Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to dry.
3. Sample Loading: a. Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 3 mL/min.
4. Washing: a. Wash the cartridge with a weak solvent (e.g., 5 mL of 5% methanol in water) to remove interferences.
5. Elution: a. Elute the this compound from the cartridge with a stronger solvent (e.g., 5-10 mL of acetonitrile or methanol).
6. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable solvent for instrumental analysis.
Visualizations
References
- 1. This compound | C9H17N5S | CID 13263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Environmental studies on ametryne herbicide. photodegradation, dehydrogenase activity, and phosphorus mineralization in treated soil [journals.ekb.eg]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sinvochem-agri.com [sinvochem-agri.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. mdpi.com [mdpi.com]
- 8. aditum.org [aditum.org]
- 9. This compound solution – CRM LABSTANDARD [crmlabstandard.com]
- 10. This compound PESTANAL , analytical standard 834-12-8 [sigmaaldrich.com]
- 11. Storage stability of residues | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 12. food.ec.europa.eu [food.ec.europa.eu]
- 13. Determination of this compound in sugarcane and this compound-atrazine herbicide formulations using spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Addressing interferences from co-eluting compounds in Ametryn analysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Ametryn. It focuses on identifying and mitigating interferences from co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting interferences in this compound analysis?
A1: Due to their structural similarities, the most common co-eluting interferences for this compound are other triazine herbicides. These include, but are not limited to, atrazine, simazine, prometryn, propazine, and terbutryn.[1][2][3][4][5] Additionally, complex sample matrices, such as soil or water, can introduce endogenous compounds that may co-elute with the target analyte. For instance, in a gas chromatography-mass spectrometry (GC-MS) analysis, 2,4-Di-tert-butylphenol has been identified as a co-eluting interference from a water matrix.[6]
Q2: My chromatogram shows a distorted, tailing, or split peak for this compound. What are the potential causes?
A2: Peak shape issues are common and can stem from several sources:
-
Co-elution: A closely eluting or co-eluting compound is the most probable cause, leading to peak tailing or the appearance of a split peak.
-
Column Overload: Injecting a sample that is too concentrated can saturate the column, causing peak fronting.
-
Secondary Interactions: In reversed-phase HPLC, residual silanol groups on the C18 column can interact with basic analytes like triazines, causing peak tailing.[7]
-
Column Degradation: A void at the column inlet or a contaminated/blocked frit can distort the flow path, affecting all peaks.[7][8]
-
Inappropriate Injection Solvent: Using an injection solvent that is significantly stronger than the initial mobile phase can cause peak distortion and splitting.
Q3: How can I confirm if an unusual peak shape is due to a co-eluting compound?
A3: To confirm co-elution, you can employ several strategies:
-
Change Chromatographic Selectivity: Modify your analytical method to see if the peak resolves into two or more components. This can be achieved by changing the mobile phase composition, gradient slope, column chemistry (e.g., switching from a C18 to a Phenyl-Hexyl column), or temperature.
-
Use a High-Resolution Mass Spectrometer (MS): A high-resolution MS can distinguish between compounds with very similar masses. If co-elution is occurring, the mass spectrum across the peak will show ions corresponding to multiple compounds.
-
Employ Tandem Mass Spectrometry (MS/MS): By using Multiple Reaction Monitoring (MRM), you can selectively detect this compound based on its specific precursor-to-product ion transitions.[9] If the peak area is significantly reduced or the peak shape improves when using a highly specific MRM transition, it confirms the presence of a co-eluting interference that does not share the same transition.
Q4: What are the recommended mass spectrometry parameters for selective this compound detection?
A4: For high selectivity, tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is recommended. While optimal transitions should be determined empirically on your specific instrument, a commonly used transition for this compound is the fragmentation of the protonated molecular ion [M+H]⁺.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 228.1 | 186.1 |
Note: The primary precursor ion for this compound is its protonated molecule at m/z 228.1. The product ion at m/z 186.1 is a characteristic fragment used for quantification.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues related to interference in this compound analysis.
Issue 1: Poor Peak Resolution Between this compound and Other Triazines
If you observe poor separation between this compound and other structurally similar herbicides like Atrazine or Simazine, follow this workflow.
Caption: Workflow for improving chromatographic resolution.
Issue 2: Matrix Interference and Inconsistent Quantification
When analyzing complex matrices like soil or agricultural products, matrix components can co-elute and cause ion suppression or enhancement, leading to inaccurate results.
Caption: Workflow for mitigating matrix effects.
Quantitative Data for Common Triazine Herbicides
The following table summarizes typical retention times for this compound and common co-eluting triazine herbicides under specific reversed-phase HPLC conditions. This data can be used as a reference for method development.
Table 1: Example HPLC Retention Times for Triazine Herbicides Conditions: C18 column (200 x 4.6 mm, 5 µm), Mobile Phase: Methanol/Water (70/30, v/v), Flow Rate: 1.0 mL/min.
| Compound | Retention Time (min) |
| Simazine | 4.32[3] |
| Atrazine | 4.73 - 5.24[1][3] |
| This compound | 6.38 [1] |
| Propazine | 6.53[3] |
| Terbutryn | 9.50[1] |
Experimental Protocols
Protocol 1: Modified QuEChERS Sample Preparation for Soil
This protocol is adapted from the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for extracting this compound from soil samples prior to chromatographic analysis.[10][11][12][13]
-
Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of ultrapure water to the tube, vortex for 1 minute, and let it stand for 10 minutes to hydrate the soil.
-
Extraction:
-
Add 10 mL of acetonitrile (containing 1% v/v acetic acid).
-
Shake vigorously for 15 minutes using a mechanical shaker.
-
-
Salting-Out (Partitioning):
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1.7 g of anhydrous sodium acetate (NaOAc).
-
Immediately vortex for 1 minute to prevent the salts from clumping.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Collection: Carefully transfer the upper acetonitrile layer (supernatant) into a clean tube.
-
Final Step: The extract can be directly analyzed or subjected to a dispersive solid-phase extraction (d-SPE) cleanup step if further matrix removal is needed. For LC-MS/MS analysis, the extract is typically filtered and diluted with water before injection.[12]
Protocol 2: GC-MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
GC System: Agilent Gas Chromatograph or equivalent.
-
Column: HP-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL in splitless mode at 250 °C.
-
Oven Temperature Program:
-
Initial temperature of 50 °C.
-
Ramp at 20 °C/min to 250 °C, hold for 1 minute.
-
Ramp at 20 °C/min to 300 °C, hold for 1 minute.
-
-
Total Run Time: Approximately 14.5 minutes.[6]
-
MS Detector: Mass spectrometer operating in SCAN mode for initial investigations or Selected Ion Monitoring (SIM) mode for targeted quantification.
-
Expected Retention Time: this compound elutes at approximately 10.5 minutes under these conditions.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Residues of Reduced Herbicides Terbuthylazine, this compound, and Atrazine and Toxicology to Maize and the Environment through Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ukim.mk [repository.ukim.mk]
- 4. mdpi.com [mdpi.com]
- 5. Insights into interaction of triazine herbicides with three kinds of different alkyl groups (simetryne, this compound and terbutryn) with human serum albumin via multi-spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. weber.hu [weber.hu]
- 12. mdpi.com [mdpi.com]
- 13. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technisches Support-Center: Effizienzsteigerung bei der Ametryn-Entfernung aus kontaminiertem Wasser
Dieses Handbuch bietet Forschern, Wissenschaftlern und Fachleuten aus der Arzneimittelentwicklung technische Unterstützung, Fehlerbehebung und häufig gestellte Fragen (FAQs) zur Optimierung der Entfernung des Herbizids Ametryn aus Wasser.
Allgemeine Fehlerbehebung und häufig gestellte Fragen (FAQs)
Hier finden Sie Antworten auf allgemeine Fragen, die während der this compound-Entfernungsexperimente auftreten können.
F: Welche sind die gängigsten Methoden zur Entfernung von this compound aus Wasser? A: Zu den gängigsten Methoden gehören Adsorption an Materialien wie Aktivkohle und Tonminerale, fortgeschrittene Oxidationsprozesse (AOPs) wie Photokatalyse (z. B. mit TiO2), UV/H2O2- und Fenton-Prozesse sowie biologischer Abbau durch Mikroorganismen.[1][2][3][4] Auch die Nanofiltration hat sich als wirksam erwiesen.[5]
F: Meine this compound-Entfernungseffizienz ist gering. Was sind die ersten Schritte zur Fehlerbehebung? A: Überprüfen Sie zunächst die grundlegenden experimentellen Parameter. Stellen Sie sicher, dass der pH-Wert der Lösung, die Adsorbens-/Katalysatordosis, die anfängliche this compound-Konzentration und die Kontaktzeit für Ihre gewählte Methode optimal sind. Eine falsche Kalibrierung der Analysegeräte oder eine unsachgemäße Probenvorbereitung können ebenfalls zu ungenauen Ergebnissen führen.
F: Wie kann ich die Konzentration von this compound in meinen Wasserproben genau messen? A: Die this compound-Konzentration kann mit verschiedenen Analysemethoden bestimmt werden. Die Hochleistungsflüssigkeitschromatographie (HPLC) mit UV-Detektion oder die Kopplung mit Tandem-Massenspektrometrie (LC-MS-MS) sind gängige und empfindliche Methoden.[6][7][8][9] Für Screening-Zwecke kann auch ein quantitativer Bioassay verwendet werden, der auf der Wachstumshemmung von Salatkeimlingen basiert.[10][11] Die Gaschromatographie-Massenspektrometrie (GC-MS) ist nach einer geeigneten Probenvorbereitung wie der QuEChERS-Methode ebenfalls eine Option.[12]
F: Beeinflussen andere im Wasser vorhandene Substanzen den Entfernungsprozess? A: Ja, anorganische Ionen und natürliche organische Stoffe (NOM) können die Effizienz der this compound-Entfernung beeinflussen.[5] Bei der Photokatalyse und anderen AOPs können diese Substanzen um reaktive Spezies konkurrieren und so die Abbaurate von this compound verringern.[13][14] Bei der Adsorption können sie um aktive Stellen auf dem Adsorbens konkurrieren.
F: Ist this compound biologisch abbaubar? A: Ja, this compound kann biologisch abgebaut werden, obwohl der Prozess langsam sein kann.[15] Bestimmte Mikroorganismen, wie der Pilz Metarhizium brunneum, haben die Fähigkeit gezeigt, this compound abzubauen.[16] Anaerobe-aerobe sequentielle Reaktor-Systeme haben sich ebenfalls als wirksam erwiesen, um this compound vollständig zu entfernen, was auf einen biologischen Abbau und Co-Metabolismus hindeutet.[4]
Methode 1: Adsorption
Die Adsorption ist eine weit verbreitete Methode zur Entfernung von this compound, bei der das Herbizid an der Oberfläche eines festen Materials (Adsorbens) anhaftet.
Fehlerbehebung und FAQs zur Adsorption
F: Warum ist die Adsorptionskapazität meines Materials für this compound gering? A: Mehrere Faktoren können die Adsorptionskapazität beeinflussen:
-
pH-Wert der Lösung: Der pH-Wert beeinflusst die Oberflächenladung des Adsorbens und die Speziation von this compound. Da der pKa-Wert von this compound bei 4,1 liegt, ist es bei einem pH-Wert unter 4,1 positiv geladen, was die elektrostatische Interaktion mit negativ geladenen Oberflächen begünstigt.[17]
-
Falsche Adsorbensdosis: Eine zu geringe Dosis bietet nicht genügend aktive Stellen für die Adsorption. Eine zu hohe Dosis kann zu einer Aggregation der Partikel und einer Verringerung der effektiven Oberfläche führen.
-
Unzureichende Kontaktzeit: Der Adsorptionsprozess benötigt Zeit, um ein Gleichgewicht zu erreichen. Die Gleichgewichtszeit für this compound an Böden wurde mit etwa 6 Stunden ermittelt.[18]
-
Konkurrierende Ionen: Andere im Wasser gelöste Stoffe können mit this compound um die Adsorptionsstellen konkurrieren.
F: Welches Adsorbens ist am besten für die this compound-Entfernung geeignet? A: Die Wahl des Adsorbens hängt von Faktoren wie Kosten, Verfügbarkeit und Effizienz ab. Aktivkohle-Tuch und säuremodifiziertes Montmorillonit haben sehr hohe Adsorptionskapazitäten gezeigt. Organisch modifizierte Tone (Organoclays) zeigen ebenfalls eine deutlich verbesserte Adsorption im Vergleich zu natürlichen Tonen.
F: Wie beeinflusst die anfängliche this compound-Konzentration die prozentuale Entfernung? A: Im Allgemeinen nimmt die prozentuale Entfernung von this compound mit steigender Anfangskonzentration ab, da die verfügbaren Adsorptionsstellen auf dem Adsorbens gesättigt werden. Die adsorbierte Menge pro Gewichtseinheit des Adsorbens (mg/g) steigt jedoch typischerweise mit der Anfangskonzentration bis zur Sättigungsgrenze an.[3][18]
F: Kann ich mein Adsorbens regenerieren und wiederverwenden? A: Die Regenerierbarkeit hängt vom Adsorbens und der Stärke der Adsorptionsbindung ab. Desorptionsstudien können durchgeführt werden, um geeignete Regenerationslösungen (z. B. Säuren, Basen oder organische Lösungsmittel) zu identifizieren. Die Forschung konzentriert sich oft auf die anfängliche Adsorptionseffizienz, und die Regenerierung muss für jedes spezifische Material experimentell validiert werden.
Quantitative Daten: Adsorptionskapazitäten
| Adsorbens | Monolayer-Adsorptionskapazität (mg/g) | Kinetisches Modell | Isothermen-Modell | Referenz |
| Säuremodifiziertes Montmorillonit (AM) | 207,71 | Pseudo-zweiter Ordnung | Langmuir | |
| Aktivkohle-Tuch (Spectracarb 2225) | 354,61 | Nicht angegeben | Langmuir, Freundlich | [3] |
| Kommerzielle Aktivkohle | 230,00 | Nicht angegeben | Nicht angegeben | [3] |
| Kommerzieller Organischer Ton | 25,253 | Pseudo-zweiter Ordnung | Langmuir | [19] |
| Kaolin | 1,82 | Nicht angegeben | Nicht angegeben | [3] |
Experimentelles Protokoll: Batch-Adsorptionsstudie
-
Vorbereitung der Stammlösung: Bereiten Sie eine this compound-Stammlösung (z. B. 1000 mg/L) durch Auflösen einer genauen Menge this compound in einem geeigneten Lösungsmittel (z. B. Methanol) und anschließendes Verdünnen mit deionisiertem Wasser vor.[12]
-
Vorbereitung der Arbeitslösungen: Stellen Sie durch serielle Verdünnung der Stammlösung eine Reihe von this compound-Lösungen mit unterschiedlichen Anfangskonzentrationen (z. B. 10, 20, 50, 100 mg/L) in 0,01 M CaCl2-Lösung her, um eine konstante Ionenstärke aufrechtzuerhalten.[20]
-
Adsorptionsexperiment: Geben Sie eine genau abgewogene Menge des Adsorbens (z. B. 0,1 g) in eine Reihe von Erlenmeyerkolben. Fügen Sie jedem Kolben ein definiertes Volumen (z. B. 50 mL) jeder this compound-Arbeitslösung hinzu.
-
Einstellung des pH-Wertes: Passen Sie den pH-Wert jeder Lösung mit 0,1 M HCl oder 0,1 M NaOH auf den gewünschten Wert an.[3]
-
Äquilibrierung: Verschließen Sie die Kolben und schütteln Sie sie bei konstanter Temperatur (z. B. 25 °C) und Geschwindigkeit (z. B. 150 U/min) für eine vorbestimmte Zeit (z. B. 24 Stunden), um sicherzustellen, dass das Adsorptionsgleichgewicht erreicht wird.[18][20]
-
Probenentnahme und -analyse: Trennen Sie nach der Äquilibrierung das Adsorbens von der Lösung durch Zentrifugation oder Filtration.[20] Analysieren Sie die this compound-Konzentration im Überstand mit einer geeigneten Methode wie HPLC.
-
Datenberechnung: Berechnen Sie die im Gleichgewicht adsorbierte Menge this compound, qe (mg/g), mit der folgenden Gleichung:
-
qe = (C0 - Ce) * V / W
-
Dabei ist C0 die anfängliche this compound-Konzentration (mg/L), Ce die Gleichgewichtskonzentration (mg/L), V das Volumen der Lösung (L) und W die Masse des Adsorbens (g).[3]
-
Logik der Fehlerbehebung bei der Adsorption
Abbildung 1: Workflow zur Fehlerbehebung bei geringer Adsorptionseffizienz.
Methode 2: Photokatalyse und fortgeschrittene Oxidationsprozesse (AOPs)
AOPs nutzen stark reaktive Spezies, wie Hydroxylradikale (•OH), um this compound in weniger schädliche Verbindungen abzubauen.
Fehlerbehebung und FAQs zu AOPs
F: Warum ist mein photokatalytischer Abbau von this compound langsam? A: Die Effizienz kann durch folgende Faktoren beeinträchtigt werden:
-
Unzureichende Lichtquelle: Stellen Sie sicher, dass Ihre UV-Lampe die richtige Wellenlänge und Intensität für die Aktivierung Ihres Photokatalysators (z. B. TiO2) hat.
-
Falsche Katalysatorkonzentration: Eine zu niedrige Konzentration führt zu einer geringen Absorption von Photonen. Eine zu hohe Konzentration kann die Lösung trüben und die Lichtdurchdringung blockieren. Eine optimale Konzentration für TiO2 wurde mit 0,4 g/L ermittelt.[2]
-
pH-Wert der Lösung: Der pH-Wert beeinflusst die Oberflächenladung des Katalysators und die Bildung von Hydroxylradikalen. Für den Fenton- und Photo-Fenton-Prozess ist ein saurer pH-Wert (um 3,0) optimal.[21]
-
Radikalfänger: Substanzen im Wasser (z. B. Karbonat-, Bikarbonat- und Chloridionen) können mit Hydroxylradikalen reagieren und diese "abfangen", wodurch die Abbaurate von this compound verringert wird.[13]
F: Welcher AOP ist am effektivsten für den this compound-Abbau? A: Kombinierte Prozesse sind oft effektiver als einzelne. Der UV/H2O2-Prozess zeigte eine hohe Entfernungseffizienz von 97,68 % für this compound.[1] Die Photokatalyse mit TiO2 erreichte einen vollständigen Abbau innerhalb von 60 Minuten.[2] Auch der Photo-Fenton-Prozess ist sehr wirksam.[21] Die alleinige UV-Bestrahlung oder H2O2-Oxidation ist zur Entfernung von this compound weitgehend unwirksam.[1]
F: Führt der photokatalytische Abbau zu toxischen Nebenprodukten? A: Während des Abbaus können verschiedene Zwischenprodukte entstehen. Studien haben jedoch gezeigt, dass die photokatalytische Behandlung mit TiO2 die akute Toxizität der this compound-Lösung um 97 % reduzieren und den biologischen Abbaubarkeitsindex signifikant verbessern kann, was darauf hindeutet, dass die Endprodukte weniger schädlich sind.[2]
Quantitative Daten: Effizienz von AOPs
| Prozess | Bedingungen | Effizienz | Zeit | Referenz |
| UV/H2O2 | C₀=0,901 mg/L, H₂O₂=5 mg/L, UV=85,7 µW/cm², pH=7,0 | 97,68 % | 40 min | [1] |
| Photokatalyse (TiO2) | C₀=unbekannt, TiO₂=0,4 g/L, simuliertes Sonnenlicht | 100 % | 60 min | [2] |
| Photo-Fenton | C₀=10 mg/L, Fe²⁺=10 mg/L, H₂O₂=150 mg/L, pH=3,0 | ~100 % | 10 min | [21] |
| Photolyse (UV allein) | C₀=unbekannt, simuliertes Sonnenlicht | 30 % | 60 min | [2] |
| Persulfat/GAC | C₀=20 mg/L, GAC- und PS-Dosen optimiert | >90 % TOC-Entfernung | 300 min | [13][14] |
Experimentelles Protokoll: Photokatalytischer Abbau
-
Reaktor-Setup: Richten Sie einen Photoreaktor mit einer geeigneten Lichtquelle (z. B. Quecksilberdampflampe oder Xenonlampe) und einem Rührsystem ein.
-
Vorbereitung der Suspension: Geben Sie in einem Becherglas eine definierte Menge this compound-Lösung (z. B. 100 mL einer 20 mg/L-Lösung) vor.[8]
-
Katalysatorzugabe: Dispergieren Sie die optimale Menge des Photokatalysators (z. B. 0,4 g/L TiO2) in der Lösung.[2] Rühren Sie die Suspension für eine gewisse Zeit im Dunkeln, um ein Adsorptions-Desorptions-Gleichgewicht zu erreichen.
-
Einleitung der Reaktion: Schalten Sie die Lichtquelle ein, um die photokatalytische Reaktion zu starten. Bei Prozessen wie UV/H2O2 oder Photo-Fenton fügen Sie die Reagenzien (H2O2, Fe²⁺) zu diesem Zeitpunkt hinzu.[1][21]
-
Probenentnahme: Entnehmen Sie zu bestimmten Zeitintervallen (z. B. 0, 5, 10, 20, 40, 60 min) Aliquots der Suspension.[1][2]
-
Probenaufbereitung: Entfernen Sie den Katalysator sofort aus den Aliquots durch Zentrifugation oder Filtration (z. B. mit einem 0,45-µm-Spritzenfilter), um die Reaktion zu stoppen.
-
Analyse: Analysieren Sie die verbleibende this compound-Konzentration in den Proben mittels HPLC oder einer anderen geeigneten Methode.
Workflow für ein this compound-Abbau-Experiment
Abbildung 2: Allgemeiner experimenteller Workflow für den photokatalytischen Abbau.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the main active species involved in the TiO2 photocatalytic degradation of this compound herbicide and its by-products [diposit.ub.edu]
- 3. deswater.com [deswater.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 7. scielo.br [scielo.br]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scielo.br [scielo.br]
- 10. Determination of this compound herbicide by bioassay and gas chromatography-mass spectrometry in analysis of residues in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 12. mdpi.com [mdpi.com]
- 13. Peroxydisulfate Activation by Carbon Materials for the Degradation of the Herbicide this compound in Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.aip.org [pubs.aip.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Ametryn Leaching in Agricultural Soils
This technical support center provides researchers, scientists, and agricultural professionals with comprehensive guidance on understanding and mitigating the leaching of the herbicide ametryn in agricultural soils. Through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols, this resource aims to support the design and implementation of effective strategies to minimize the environmental impact of this compound use.
Frequently Asked Questions (FAQs)
Q1: What is this compound leaching and why is it a concern?
This compound is a widely used herbicide for controlling broadleaf and grass weeds in crops like sugarcane and pineapple. Leaching is the process by which this compound moves downward through the soil profile with water. This is a significant concern because it can lead to the contamination of groundwater, which is a vital source of drinking water.[1][2] Furthermore, the movement of this compound out of the root zone can reduce its efficacy in controlling target weeds, potentially requiring more frequent or higher application rates.[1]
Q2: What are the key factors influencing this compound leaching?
The mobility of this compound in soil is influenced by a combination of soil properties, herbicide characteristics, and environmental conditions. Key factors include:
-
Soil Texture: Sandy soils with low clay content tend to have higher rates of water infiltration and lower adsorption capacity, leading to increased this compound leaching.[1][2]
-
Soil Organic Matter: Higher organic matter content increases the soil's capacity to adsorb this compound, thereby reducing its mobility and leaching potential.[1][2]
-
Cation Exchange Capacity (CEC): Soils with a higher CEC, often associated with higher clay and organic matter content, tend to retain this compound more effectively, reducing leaching.[1][2]
-
Soil pH: Soil pH can influence the charge of the this compound molecule and the soil's surface charge, affecting its adsorption.
-
Rainfall and Irrigation: The amount and intensity of rainfall or irrigation are primary drivers of water movement through the soil, and consequently, this compound leaching.[1][2]
Q3: What are the primary strategies to reduce this compound leaching?
Several strategies can be employed to minimize this compound leaching. These can be broadly categorized as:
-
Soil Amendments: Incorporating materials like biochar and other organic amendments (e.g., compost, manure) into the soil can enhance its capacity to adsorb this compound.[3][4]
-
Agricultural Practices: The adoption of conservation tillage and the use of cover crops can improve soil structure, increase organic matter, and reduce water runoff and deep percolation.[5][6][7]
-
Advanced Formulations: The development and use of controlled-release formulations of this compound can regulate its availability in the soil solution, thereby reducing the amount susceptible to leaching.[8][9]
Q4: How effective is biochar in reducing this compound leaching?
Biochar, a carbon-rich material produced from the pyrolysis of biomass, has shown significant potential in reducing the leaching of various pesticides, including this compound. Its high surface area and porous structure provide numerous sites for herbicide adsorption. Studies have shown that the addition of biochar to soil can significantly increase the sorption of this compound, which is a key process in reducing its mobility and leaching.[10][11] The effectiveness of biochar can depend on the feedstock material and pyrolysis temperature.[12]
Q5: Can organic amendments other than biochar reduce this compound leaching?
Yes, other organic amendments like compost, peat, and wheat straw can also increase the adsorption of herbicides in soil.[3][4] These materials contribute to the soil's organic matter content, which is a primary factor in adsorbing this compound and reducing its availability for leaching. The effectiveness of different organic amendments can vary depending on their composition and rate of application.[3]
Q6: How do conservation tillage and cover crops affect this compound leaching?
Conservation tillage practices, which minimize soil disturbance, help to preserve and increase soil organic matter, improve soil structure, and enhance water infiltration.[5][6] These factors can contribute to reduced herbicide leaching. Cover crops, particularly non-legume species, can reduce nitrate leaching by up to 90%, and while direct data for this compound is limited, the mechanisms of reduced water percolation and increased soil organic matter suggest a similar potential for reducing herbicide leaching.[7][13][14]
Q7: Are there advanced formulations of this compound that reduce leaching?
Yes, controlled-release formulations of this compound have been developed to mitigate its environmental impact.[8][9] These formulations typically encapsulate the active ingredient in a polymer matrix, which slows its release into the soil. This controlled release can better synchronize the availability of this compound with weed emergence, reducing the concentration of the herbicide in the soil solution at any given time and thus lowering the potential for leaching.[8][9][15]
Troubleshooting Guide: Common Issues in this compound Leaching Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in this compound concentrations in leachate replicates. | - Inconsistent soil packing in columns leading to preferential flow paths.- Uneven application of this compound solution.- Non-uniform water application during simulated rainfall. | - Ensure uniform soil packing density across all columns.- Apply the this compound solution evenly across the soil surface.- Use a rainfall simulator that provides consistent water distribution. |
| Low or no detection of this compound in leachate from sandy soils. | - this compound may have degraded during the experiment.- Analytical method may not be sensitive enough.- Incorrect calculation of the amount of this compound applied. | - Analyze soil samples at different depths to determine this compound retention and degradation.- Validate the analytical method for the required limit of detection.- Double-check all calculations and standard solution concentrations. |
| This compound detected in control columns. | - Cross-contamination during sample collection or processing.- Contaminated laboratory equipment or solvents. | - Use dedicated equipment for control and treated samples.- Thoroughly clean all glassware and equipment.- Run solvent blanks to check for contamination. |
| Inconsistent results between bioassay and chromatographic analysis. | - Bioassay may be sensitive to other soil factors or herbicide metabolites.- Chromatographic method may have matrix interference. | - Validate the bioassay with known concentrations of this compound in the specific soil type.- Optimize the sample cleanup procedure for chromatographic analysis to remove interferences.[1][16] |
Quantitative Data Summary
The following table summarizes the impact of different strategies on this compound sorption, a key factor in reducing leaching.
| Strategy | Key Parameter | Quantitative Finding | Source(s) |
| Biochar Amendment | Freundlich Sorption Coefficient (Kf) | Wood-based biochars showed Kf values for this compound ranging from 35.2 to 71, indicating strong adsorption. | [10] |
| Organic Matter Content | Sorption Coefficient (Kd) | This compound sorption is positively correlated with soil organic carbon content. | [17] |
| Soil Type | This compound Leaching Depth | In a soil column study, this compound leached to 20 cm in a Quartzarenic Neosol (sandy soil) but was retained in the top 5-10 cm of a Red Argisol (clayey soil). | [1] |
| Cover Crops | Nitrate Leaching Reduction | Cover crops have been shown to reduce nitrate leaching by up to 90%. While not a direct measure for this compound, it indicates a significant reduction in water and solute movement through the soil profile. | [7] |
| Controlled-Release Formulation | Encapsulation Efficiency | This compound has been successfully encapsulated in PHB and PHBV polymer microparticles with association efficiencies of approximately 40%. | [8][9] |
Experimental Protocols
Detailed Methodology for a Soil Column Leaching Experiment
This protocol describes a typical laboratory experiment to assess the leaching potential of this compound in soil, with and without amendments.
1. Materials:
-
Intact or packed soil columns (e.g., PVC pipes, 10 cm diameter, 30 cm length).
-
This compound analytical standard.
-
Soil for the experiment (air-dried and sieved).
-
Chosen amendment (e.g., biochar at a specific application rate).
-
Rainfall simulator or peristaltic pump.
-
Leachate collection vessels.
-
Analytical equipment for this compound quantification (e.g., HPLC or GC-MS).
2. Experimental Procedure:
-
Column Preparation:
-
If using packed columns, uniformly pack the soil (and amendment, if applicable) to a predetermined bulk density.
-
Place a filter (e.g., glass wool) at the bottom of the column to retain soil particles.
-
Pre-wet the columns with a calcium chloride solution (e.g., 0.01 M) to establish steady-state flow and saturate the soil. Allow the columns to drain until they reach field capacity.[2]
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Apply a known volume and concentration of the this compound solution evenly to the soil surface of each column.[2]
-
-
Simulated Rainfall:
-
After a set equilibration period (e.g., 24 hours), initiate the simulated rainfall event. Apply a predetermined volume of water at a constant intensity.[2]
-
-
Leachate Collection:
-
Collect the leachate that drains from the bottom of the columns at regular intervals or as a single composite sample.
-
Measure the volume of leachate collected.
-
-
Sample Analysis:
-
Soil Sectioning and Analysis (Optional):
-
After the leaching event, the soil columns can be sectioned into different depth increments (e.g., 0-5 cm, 5-10 cm, etc.).[2]
-
Extract this compound from each soil section to determine its distribution within the soil profile.
-
Detailed Methodology for Determining the Soil Sorption Coefficient (Kd) of this compound
This protocol outlines the batch equilibrium method to determine the sorption of this compound to soil.
1. Materials:
-
Soil sample (air-dried and sieved).
-
This compound analytical standard.
-
0.01 M Calcium Chloride (CaCl2) solution.
-
Centrifuge tubes.
-
Orbital shaker.
-
Centrifuge.
-
Syringe filters.
-
Analytical equipment for this compound quantification (e.g., HPLC).
2. Experimental Procedure:
-
Preparation of this compound Solutions:
-
Prepare a series of this compound solutions of known concentrations in 0.01 M CaCl2.
-
-
Sorption Experiment:
-
Weigh a known amount of soil (e.g., 2 g) into a series of centrifuge tubes.
-
Add a known volume (e.g., 10 mL) of each this compound solution to the tubes. Include control tubes with no soil.
-
Securely cap the tubes and place them on an orbital shaker. Shake for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.[17]
-
-
Sample Separation:
-
After shaking, centrifuge the tubes at a sufficient speed and duration to separate the soil from the solution.
-
Filter the supernatant through a syringe filter to remove any remaining suspended particles.
-
-
Analysis:
-
Determine the concentration of this compound in the filtered supernatant using a validated analytical method.
-
-
Calculation of Kd:
-
Calculate the amount of this compound sorbed to the soil by subtracting the equilibrium concentration in the solution from the initial concentration.
-
The soil sorption coefficient (Kd) is calculated as the ratio of the concentration of this compound in the soil to the concentration in the solution at equilibrium.
-
Visualizations
References
- 1. scielo.br [scielo.br]
- 2. This compound Leaching in Soils from the Sugarcane Region in Northeastern Brazilian - Advances in Weed Science [awsjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of soil organic amendments on sorption behavior of two insecticides and two herbicides » Growing Science [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. arccarticles.s3.amazonaws.com [arccarticles.s3.amazonaws.com]
- 7. westerncovercrops.org [westerncovercrops.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. egusphere.copernicus.org [egusphere.copernicus.org]
- 14. epa.gov [epa.gov]
- 15. scite.ai [scite.ai]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Mitigating the Development of Ametryn-Resistant Weed Biotypes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in mitigating the development of ametryn-resistant weed biotypes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective herbicide belonging to the triazine family. Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII). It competitively binds to the D1 protein of the PSII complex, encoded by the chloroplast psbA gene, thereby blocking electron transport and leading to the death of susceptible plants.
Q2: What are the main mechanisms by which weeds develop resistance to this compound?
Weeds can develop resistance to this compound through two primary mechanisms:
-
Target-Site Resistance (TSR): This is the most common mechanism and involves mutations in the psbA gene. These mutations alter the D1 protein, reducing the binding affinity of this compound to its target site, thus rendering the herbicide ineffective.
-
Non-Target-Site Resistance (NTSR): This mechanism involves the detoxification of the herbicide before it can reach its target site. Increased metabolic degradation of this compound, often mediated by enzymes such as glutathione S-transferases (GSTs), is a key NTSR pathway.
Q3: I am observing reduced efficacy of this compound in my experiments. How can I confirm if I am dealing with a resistant weed biotype?
Before concluding resistance, it's crucial to rule out other factors that can lead to herbicide failure.[1] Consider the following:
-
Application Errors: Was the herbicide applied at the correct rate and growth stage of the weeds? Were there any equipment malfunctions?
-
Environmental Conditions: Unfavorable weather conditions, such as rainfall shortly after application, can reduce herbicide efficacy.[2]
-
Weed Spectrum: Is the poor control observed on a single weed species while others are effectively controlled? This could be an indicator of resistance.[1]
If these factors have been ruled out, you can proceed with experimental confirmation of resistance using the protocols outlined in this guide, such as whole-plant dose-response bioassays and molecular analysis of the psbA gene.
Q4: What are the most effective strategies to mitigate the development of this compound resistance in a research setting?
An integrated approach is essential to delay and manage this compound resistance. Key strategies include:
-
Herbicide Rotation: Avoid the continuous use of this compound or other herbicides with the same mode of action. Rotate with herbicides from different groups to reduce selection pressure.[3][4]
-
Tank-Mixing: Using tank-mixes of herbicides with different modes of action that are both effective against the target weed can be more effective than rotation in preventing resistance.[5]
-
Dose Management: Always use the recommended herbicide dose. Using lower doses can lead to the selection of partially resistant individuals.
-
Non-Chemical Control: Incorporate non-chemical weed management strategies, such as mechanical weeding or altering planting times, to reduce reliance on herbicides.[3]
-
Monitoring: Regularly monitor weed populations for any signs of reduced herbicide efficacy. Early detection is key to managing resistance.
Section 2: Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments to investigate and mitigate this compound resistance.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent results in whole-plant bioassays. | 1. Genetic variability within weed populations.2. Inconsistent environmental conditions (light, temperature, water).3. Errors in herbicide application (uneven spray, incorrect dosage).4. Improper seed collection and storage leading to low viability.[6] | 1. Ensure a representative seed sample is collected from multiple plants in the target area.[6]2. Maintain consistent and optimal growing conditions in a controlled environment (growth chamber or greenhouse).3. Calibrate spray equipment carefully and ensure a uniform application. Prepare fresh herbicide solutions for each experiment.4. Collect mature seeds, air-dry them properly, and store them in a cool, dry place.[6] |
| Failure to amplify the psbA gene using PCR. | 1. Poor quality or quantity of extracted DNA.2. Presence of PCR inhibitors in the DNA sample.3. Non-optimal PCR conditions (annealing temperature, cycle numbers).4. Degraded primers. | 1. Quantify DNA using a spectrophotometer or fluorometer and check its integrity on an agarose gel.2. Re-purify the DNA using a commercial kit or a modified CTAB protocol designed to remove polysaccharides and polyphenols.[2][7][8]3. Optimize the annealing temperature using a gradient PCR. Increase the number of PCR cycles if the template concentration is low.4. Use fresh, properly stored primers. |
| Ambiguous sequencing results for the psbA gene. | 1. Contamination of the PCR product.2. Presence of multiple chloroplast haplotypes within a sample.3. Sequencing errors. | 1. Ensure proper sterile techniques during PCR setup. Gel-purify the PCR product before sequencing.2. If multiple haplotypes are suspected, consider cloning the PCR product and sequencing individual clones.3. Sequence both the forward and reverse strands to confirm mutations. Repeat the sequencing reaction if necessary. |
| High background in Glutathione S-Transferase (GST) enzyme assays. | 1. Non-enzymatic reaction between the substrate (CDNB) and glutathione (GSH).2. Contaminants in the protein extract.3. Improper blanking of the spectrophotometer. | 1. Always include a blank reaction without the enzyme extract to measure the non-enzymatic rate and subtract it from the sample rates.[9]2. Ensure proper protein extraction and clarification by centrifugation.3. Use a blank cuvette containing the assay cocktail and the buffer used for sample dilution to zero the spectrophotometer.[9] |
Section 3: Experimental Protocols
Whole-Plant Dose-Response Bioassay for this compound Resistance
This protocol determines the level of resistance in a weed population by comparing its response to a range of this compound doses with that of a known susceptible population.
Materials:
-
Seeds from the suspected resistant and a known susceptible weed population.
-
Pots (e.g., 8 cm diameter) filled with a standard potting mix.
-
Growth chamber or greenhouse with controlled temperature and light conditions.
-
Commercial formulation of this compound.
-
Laboratory sprayer calibrated to deliver a consistent volume.
-
Analytical balance.
-
Deionized water.
Methodology:
-
Seed Germination and Plant Growth:
-
Sow seeds of both the suspected resistant and susceptible populations in separate pots.
-
Grow the plants in a controlled environment (e.g., 25°C/20°C day/night temperature with a 16-hour photoperiod).
-
Thin seedlings to a uniform number per pot (e.g., 4-6 plants) at the 1-2 leaf stage.
-
-
Herbicide Application:
-
When the plants reach the 3-4 leaf stage, prepare a range of this compound concentrations. A typical dose range might include 0, 0.25, 0.5, 1, 2, 4, and 8 times the recommended field rate.
-
Apply the different herbicide doses to the plants using a calibrated laboratory sprayer. Ensure even coverage.
-
Include an untreated control (sprayed with water only) for both populations.
-
Replicate each treatment at least four times.
-
-
Data Collection and Analysis:
-
After 21 days, visually assess plant mortality and biomass reduction compared to the untreated control.
-
Harvest the above-ground biomass for each pot, dry it in an oven at 60°C for 72 hours, and record the dry weight.
-
Calculate the dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50) for both populations using a suitable statistical software package with dose-response analysis capabilities.
-
The Resistance Factor (RF) is calculated as: RF = LD50 (or GR50) of the resistant population / LD50 (or GR50) of the susceptible population.
-
Molecular Detection of Target-Site Resistance: psbA Gene Sequencing
This protocol outlines the steps for identifying mutations in the psbA gene that may confer resistance to this compound.
Materials:
-
Fresh leaf tissue from suspected resistant and susceptible weed plants.
-
DNA extraction kit or reagents for a CTAB-based method.[2][7][8]
-
PCR thermocycler.
-
Taq DNA polymerase and dNTPs.
-
Primers for the psbA gene (see table below).
-
Agarose gel electrophoresis equipment.
-
DNA sequencing service.
Methodology:
-
Genomic DNA Extraction:
-
PCR Amplification:
-
Set up a PCR reaction using the following components:
-
Template DNA (50-100 ng)
-
Forward and reverse primers (10 µM each)
-
dNTPs (10 mM)
-
Taq polymerase buffer (10X)
-
Taq DNA polymerase
-
Nuclease-free water to the final volume.
-
-
Use the following general PCR conditions, which may need to be optimized for specific weed species and primers:
-
Initial denaturation: 94°C for 3 minutes.
-
35 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 10 minutes.
-
-
Verify the PCR product by running a sample on a 1.5% agarose gel. A single band of the expected size should be visible.
-
-
DNA Sequencing and Analysis:
-
Purify the PCR product using a commercial kit.
-
Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.
-
Align the obtained sequences with a known susceptible psbA gene sequence from the same or a closely related species to identify any nucleotide substitutions that result in amino acid changes.
-
Table of PCR Primers for psbA Gene Amplification:
| Primer Name | Sequence (5' - 3') | Target Region | Reference |
| psbA-F | AGCTCCTGTTGCAGCTGCTACT | psbA gene | [10] |
| psbA-R | GCCGAATACACCAGCTACACCTAA | psbA gene | [10] |
| trnH-psbA-F | GTTATGCATGAACGTAATGCTC | trnH-psbA intergenic spacer | [11] |
| trnH-psbA-R | CGCGCATGGTGGATTCACAAATC | trnH-psbA intergenic spacer | [11] |
Non-Target-Site Resistance: Glutathione S-Transferase (GST) Activity Assay
This spectrophotometric assay measures the activity of GST enzymes in weed extracts, which can be indicative of metabolic resistance.
Materials:
-
Fresh leaf tissue from suspected resistant and susceptible weed plants.
-
Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM EDTA).
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5).
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol).
-
Reduced glutathione (GSH) solution (e.g., 100 mM in deionized water).
-
UV-Vis spectrophotometer.
-
Cuvettes.
Methodology:
-
Protein Extraction:
-
Homogenize fresh leaf tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (crude protein extract) and keep it on ice.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
Prepare an assay cocktail containing assay buffer, CDNB solution, and GSH solution.[9]
-
In a cuvette, add the assay cocktail and equilibrate to the desired temperature (e.g., 25°C).
-
Add a known amount of the protein extract to the cuvette and mix quickly.
-
Immediately start monitoring the increase in absorbance at 340 nm for 5 minutes.[9]
-
The rate of increase in absorbance is proportional to the GST activity.
-
-
Calculation of GST Activity:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.
-
Calculate the GST activity using the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹ cm⁻¹).
-
Express the activity as nmol of CDNB conjugated per minute per mg of protein.
-
Compare the GST activity between the resistant and susceptible populations.
-
Section 4: Data Presentation
Table 1: Resistance Factors (RF) for Common psbA Gene Mutations to PSII-Inhibiting Herbicides
| Weed Species | Mutation | Herbicide | Resistance Factor (RF) | Reference |
| Raphanus raphanistrum | Phe274-Val | Atrazine | 3.5 | [3] |
| Raphanus raphanistrum | Phe274-Val | Metribuzin | 3.8 | [3] |
| Lens culinaris | Ala251-Thr | Metribuzin | 10-33 | [12] |
| Festuca filiformis | Phe255-Ile | Hexazinone | 6.12 | [13] |
Table 2: Efficacy of this compound on Weed Control in Sweet Corn
| This compound Dose (kg a.i./ha) | Total Weed Dry Weight (g/m²) at 6 Weeks After Application | Sweet Corn Yield ( kg/12m ²) | Reference |
| 0.0 (Control) | 150.2 | 18.07 | [14] |
| 0.5 | 125.8 | 18.48 | [14] |
| 1.0 | 98.4 | 18.69 | [14] |
| 1.5 | 45.6 | 21.49 | [14] |
| 2.0 | 22.1 | 22.25 | [14] |
| 2.5 | 15.3 | - | [15] |
Section 5: Visualizations
This compound Mode of Action and Target-Site Resistance
Caption: this compound's mode of action and the mechanism of target-site resistance.
Non-Target-Site Resistance: Metabolic Detoxification
Caption: Comparison of this compound's fate in susceptible vs. NTSR weeds.
Experimental Workflow for this compound Resistance Investigation
Caption: Workflow for investigating and managing this compound resistance.
References
- 1. medium.com [medium.com]
- 2. oatext.com [oatext.com]
- 3. hracglobal.com [hracglobal.com]
- 4. weedsmart.org.au [weedsmart.org.au]
- 5. graphviz.org [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 10. Study Shows Herbicide Rotation Alone Can’t Stop Weed Resistance - T-L Irrigation [tlirr.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. harvest.usask.ca [harvest.usask.ca]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Refinement of bioassay methods for higher accuracy in Ametryn detection
Welcome to the technical support center for the refinement of bioassay methods for higher accuracy in Ametryn detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the accurate detection of the herbicide this compound using bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a bioassay a suitable method for its detection?
This compound is a triazine herbicide that functions by inhibiting photosynthesis in susceptible plants.[1] Specifically, it blocks electron transport within Photosystem II (PSII) of the photosynthetic apparatus.[2][3] A bioassay is a suitable detection method because it utilizes the physiological response of a living organism (the "indicator" or "test" species) to the toxic effects of the herbicide. This provides a direct measure of the herbicide's biological activity, which is often the primary concern. Bioassays can be cost-effective, sensitive, and ecologically relevant for monitoring this compound contamination.[4]
Q2: Which plant species are recommended for this compound bioassays?
Several plant species have been shown to be sensitive to this compound and other photosystem II inhibiting herbicides. The choice of species may depend on the sample matrix (water or soil) and the desired sensitivity. Commonly used indicator species include:
-
Lettuce (Lactuca sativa L.): A simple and rapid bioassay can be conducted by observing the inhibition of primary root and shoot growth of germinating seeds.[5][6]
-
Algae (e.g., Chlamydomonas reinhardtii, Raphidocelis subcapitata): Unicellular green algae are highly sensitive to photosynthetic inhibitors.[1][7] An algal lawn on an agar system can be used for semi-quantitative detection, where the presence of this compound creates a clear zone of growth inhibition.[1]
-
Duckweed (Lemna minor): As a small aquatic plant, duckweed is particularly useful for testing water samples.[7][8] Inhibition of frond growth and chlorophyll production are common endpoints.
-
Other sensitive terrestrial plants: For soil bioassays, species like tomato, cucumber, and spinach are good indicators for triazine herbicides.[9]
Q3: My bioassay results are inconsistent. What are the common causes of variability?
Inconsistent results in this compound bioassays can stem from several factors. Here are some common troubleshooting points:
-
Matrix Effects: The composition of your soil or water sample can significantly influence the bioavailability of this compound.[10][11] Organic matter, pH, and clay content in soil can adsorb the herbicide, making it less available to the test plant.[12] Similarly, dissolved organic carbon in water samples can interfere with the assay.
-
Environmental Conditions: Temperature, light intensity, and photoperiod are critical for plant growth and the activity of photosynthetic inhibitor herbicides.[13] Ensure these conditions are tightly controlled and consistent across all experiments.
-
Test Organism Variability: The age, health, and genetic uniformity of the indicator species can affect their response to the herbicide. Use seeds from a reliable source and plants at a consistent growth stage.
-
Solvent Effects: If you are using a solvent to dissolve this compound standards, the solvent itself might have toxic effects on the test organism, especially at higher concentrations.[14] It is crucial to run solvent controls.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low signal (no inhibition observed at expected concentrations) | 1. This compound degradation: this compound can be unstable under strongly acidic or alkaline conditions and can be slowly decomposed by UV light.[15] 2. Low bioavailability: The herbicide may be strongly adsorbed to components in the sample matrix (e.g., high organic matter in soil).[12] 3. Incorrect assay conditions: The temperature or light conditions may not be optimal for the herbicide's activity. | 1. Check the pH of your samples and standards. Prepare fresh this compound stock solutions and store them protected from light.[16] 2. For soil samples, consider a different extraction method or use a matrix-matched calibration curve. For water samples, filtration may be necessary. 3. Review the literature for optimal growth conditions for your chosen indicator species and ensure your experimental setup meets these requirements. |
| High background inhibition (inhibition in control group) | 1. Contaminated control soil/water: The soil or water used for the control group may be contaminated with herbicides or other toxic substances. 2. Solvent toxicity: The solvent used to prepare the this compound stock solution may be toxic to the test organism at the concentration used.[14] 3. Unhealthy test organisms: The plants or algae used in the assay may be stressed or diseased, leading to poor growth. | 1. Use a certified herbicide-free soil or purified water for your controls.[2] 2. Run a solvent control (control media with the same amount of solvent as the highest this compound concentration) to check for toxicity. If necessary, choose a less toxic solvent or reduce the final solvent concentration. 3. Ensure your test organisms are healthy and growing vigorously before starting the experiment. |
| Poor dose-response curve (non-linear or scattered data) | 1. Inaccurate dilutions: Errors in preparing the serial dilutions of the this compound standard. 2. Matrix interference: The matrix effect may vary non-linearly with concentration.[10] 3. Suboptimal measurement endpoint: The chosen endpoint (e.g., root length, chlorophyll content) may not be the most sensitive or reliable indicator of this compound toxicity for the chosen species. | 1. Carefully prepare fresh serial dilutions for each experiment. Use calibrated pipettes. 2. Prepare matrix-matched standards by spiking known concentrations of this compound into a blank sample matrix.[10] 3. Experiment with different endpoints. For example, in addition to root length, consider measuring biomass or observing visual injury symptoms like chlorosis and necrosis.[13] |
Quantitative Data Summary
The following table summarizes the sensitivity of different bioassay methods for this compound detection. IC50 (Inhibitory Concentration 50%) is the concentration of this compound that causes a 50% reduction in a measured endpoint (e.g., growth, photosynthesis).
| Indicator Species | Assay Type | Endpoint | Sensitivity (IC50 or Detection Limit) | Reference |
| Lactuca sativa (Lettuce) | Seed Germination & Growth | Root and Shoot Growth Inhibition | 0.01 µg/L (sensitive to) | [5][6] |
| Halophila ovalis (Seagrass) | Photosynthetic Efficiency | Inhibition of Photosynthetic Activity (ΔF/Fm′) | 3.5 µg/L (IC50) | [17] |
| Scenedesmus vacuolatus (Alga) | Growth Inhibition | Metabolic Degradation | Resistant biotype can metabolize ~60% of active herbicide | [18] |
Experimental Protocols
Lettuce (Lactuca sativa) Seed Germination Bioassay for Water Samples
This protocol is adapted from a method used to detect this compound in water.[6]
Materials:
-
Lactuca sativa L. seeds
-
Petri dishes (10 cm)
-
Whatman No. 2 filter paper
-
This compound standard solution
-
Test water samples
-
Incubator with controlled temperature (25°C) and photoperiod (16h light: 8h dark)
-
Milli-Q or other purified water (for control and standard preparation)
Procedure:
-
Preparation of Test Plates: Place one disc of filter paper in each Petri dish.
-
Sample and Standard Application:
-
Control: Add 4.0 mL of purified water to the control plates.
-
Standards: Prepare a series of this compound standards (e.g., 0.01, 0.05, 0.1, 0.2, 0.4, 0.6 µg/L) in purified water. Add 4.0 mL of each standard to the respective plates.
-
Samples: Add 4.0 mL of the test water sample to the sample plates.
-
Prepare at least three to five replicates for each group.
-
-
Seed Plating: Place 10 lettuce seeds on the filter paper in each Petri dish.
-
Incubation: Place the Petri dishes in an incubator at 25°C with a 16-hour photoperiod for 72 hours.
-
Data Collection: After 72 hours, measure the primary root length of each seedling.
-
Data Analysis: Calculate the average root length for each concentration and the control. Express the results as a percentage of inhibition compared to the control. Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and determine the IC50 value.
Algal Lawn Bioassay for Herbicidal Activity
This protocol provides a semi-quantitative method for detecting this compound's herbicidal activity, adapted from a general method for herbicide detection using Chlamydomonas reinhardtii.[1]
Materials:
-
Chlamydomonas reinhardtii culture
-
Agar plates with appropriate growth medium
-
Sterile paper discs
-
This compound standard solutions of varying concentrations
-
Test water samples
-
Incubator with controlled temperature and light
-
Micropipettes
Procedure:
-
Prepare Algal Lawn: Spread a uniform layer of Chlamydomonas reinhardtii culture onto the surface of the agar plates to create an "algal lawn."
-
Prepare Paper Discs:
-
Control: Apply a known volume (e.g., 10 µL) of purified water or the solvent used for the standards to a sterile paper disc.
-
Standards: Apply the same volume of different this compound standard solutions to separate sterile paper discs.
-
Samples: Apply the same volume of the test water sample to a sterile paper disc.
-
-
Place Discs on Algal Lawn: Carefully place the prepared paper discs onto the surface of the algal lawn in the agar plates.
-
Incubation: Incubate the plates under appropriate light and temperature conditions for 2-3 days.
-
Observation: Observe the plates for the formation of a clear "zone of inhibition" around the paper discs. The diameter of this zone is proportional to the concentration and activity of the herbicide.
-
Analysis: Measure the diameter of the zones of inhibition. Compare the zones produced by the samples to those of the standards for a semi-quantitative estimation of this compound's herbicidal activity.
Visualizations
Signaling Pathway: this compound's Inhibition of Photosystem II
Caption: this compound's mechanism of action in inhibiting the photosynthetic electron transport chain.
Experimental Workflow: Soil Bioassay for this compound Detection
Caption: A step-by-step workflow for conducting a soil bioassay to detect this compound.
Logical Relationship: Troubleshooting this compound Bioassay Inaccuracy
Caption: A logical diagram illustrating the causes and solutions for inaccurate this compound bioassay results.
References
- 1. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound herbicide by bioassay and gas chromatography-mass spectrometry in analysis of residues in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 7. Use of freshwater algae and duckweeds for phytotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apirs.plants.ifas.ufl.edu [apirs.plants.ifas.ufl.edu]
- 9. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 10. Method Validation and Determination of this compound Pesticide in Water Samples by QuEChERS-GC-MS [mdpi.com]
- 11. aditum.org [aditum.org]
- 12. recipp.ipp.pt [recipp.ipp.pt]
- 13. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 14. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 15. This compound | C9H17N5S | CID 13263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Advancements in Ametryn Analysis: A Comparative Guide to New Analytical Method Validation
A comprehensive validation of a new analytical method for the determination of Ametryn is presented, offering researchers, scientists, and drug development professionals a comparative analysis of its performance against established techniques. This guide provides detailed experimental protocols, quantitative data summaries, and a visual workflow to support the adoption of robust and sensitive analytical practices.
This compound, a widely used herbicide, requires accurate and reliable quantification in various matrices for environmental monitoring and food safety. This guide details the validation of a new Gas Chromatography-Mass Spectrometry (GC-MS) method employing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique and compares its performance with High-Performance Liquid Chromatography (HPLC) and Spectrophotometric methods.
Performance Comparison of Analytical Methods for this compound Determination
The performance of the newly validated GC-MS method was rigorously assessed against alternative analytical techniques. The following tables summarize the key validation parameters, providing a clear comparison of their capabilities.
| Parameter | GC-MS with QuEChERS | HPLC-UV [1] | Spectrophotometry [2][3] |
| Linearity Range | 100 - 1500 µg L⁻¹[4] | 0.6 - 11.0 µg mL⁻¹ | 0.2 - 20 µg mL⁻¹[2][3] |
| Correlation Coefficient (r) | 0.9943[5] | Not Reported | High (Implied)[3] |
| Limit of Detection (LOD) | 18 µg L⁻¹ (in matrix)[4] | 0.16 µg mL⁻¹ | 0.16 µg mL⁻¹[2][3] |
| Limit of Quantification (LOQ) | 60 µg L⁻¹ (in matrix)[4] | 0.50 µg mL⁻¹ | 0.54 µg mL⁻¹[2][3] |
| Accuracy (Recovery) | 61.3% to 107.7%[5] | 83.33 ± 0.12% to 96.33 ± 0.23% | 96.0 ± 0.2% to 98.4 ± 0.1%[2][3] |
| Precision (RSD%) | Met acceptable standards[4][6] | <8% | Not Reported |
| Matrix | Water[4] | Soil[1] | Sugarcane Juice, Formulations[2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to enable replication and further development.
Validated GC-MS Method with QuEChERS Sample Preparation
This method is optimized for the determination of this compound in water samples.[4]
1. Sample Preparation (Adapted QuEChERS):
-
To a 15 mL centrifuge tube, add 10 mL of the water sample.
-
Add 10 mL of acetonitrile.
-
Add the partitioning salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The upper acetonitrile layer is collected for analysis.
2. GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL min⁻¹.[4]
-
Injector Temperature: 250 °C.[4]
-
Injection Volume: 1 µL in splitless mode.[4]
-
Oven Temperature Program: Initial temperature of 50 °C, ramped at 20 °C min⁻¹ to 250 °C (hold for 1 min), then ramped at 20 °C min⁻¹ to 300 °C (hold for 1 min).[4]
-
Mass Spectrometer Conditions: Electron impact ionization (70 eV) with selected ion monitoring (SIM) for quantification.
HPLC-UV Method
This method is suitable for the analysis of this compound in soil samples.[1]
1. Sample Preparation (Microwave-Assisted Extraction):
-
Soil samples are extracted with a mixture of methanol, acetonitrile, and ethyl acetate.
-
Microwave-assisted extraction is performed for 4 minutes at 80% of 850 W power.[1]
2. HPLC Instrumental Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: UV Detector.
-
Column: C18 column.
-
Mobile Phase: Optimized mixture of organic solvents and water.
-
Flow Rate: 1.0 mL min⁻¹.
-
Detection Wavelength: Determined from the UV spectrum of this compound.
Spectrophotometric Method
This colorimetric method is applicable for this compound determination in agricultural samples like sugarcane juice.[2]
1. Sample Preparation and Reaction:
-
This compound is extracted from the sample using a suitable solvent.[2]
-
The extracted this compound is reacted with pyridine and subsequently coupled with sulfanilic acid to produce a colored product.[2][3]
2. Spectrophotometric Measurement:
-
Spectrophotometer: UV-Vis Spectrophotometer.
-
Measurement Wavelength: The absorbance of the colored product is measured at 400 nm.[2][3]
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical steps involved in the validation of a new analytical method for this compound determination, ensuring its suitability for the intended purpose.
Caption: Workflow for the validation of a new analytical method.
This comprehensive guide provides the necessary data and protocols to assist researchers in selecting and implementing the most appropriate analytical method for this compound determination based on their specific requirements, matrix, and available instrumentation. The validated GC-MS method with QuEChERS sample preparation demonstrates excellent sensitivity and accuracy for water sample analysis.
References
- 1. Quantification of triazine herbicides in soil by microwave-assisted extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound in sugarcane and this compound-atrazine herbicide formulations using spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Method Validation and Determination of this compound Pesticide in Water Samples by QuEChERS-GC-MS | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Ametryn Quantification Methods: An Inter-Laboratory Perspective
This guide provides a comprehensive comparison of various analytical methods for the quantification of Ametryn, a widely used triazine herbicide. While direct inter-laboratory ring-trial data for this compound is not extensively available in public literature, this document synthesizes findings from independent validation studies to offer a comparative overview of the performance of different analytical techniques. This guide is intended for researchers, analytical scientists, and professionals in environmental monitoring and food safety to aid in the selection and development of robust quantification methods.
Quantitative Performance Data
The performance of an analytical method is paramount for accurate and reliable quantification. The following table summarizes key performance indicators for this compound analysis using various techniques, as reported in different studies. These parameters include the Limit of Detection (LOD), Limit of Quantification (LOQ), recovery rates, and precision, which are critical for evaluating a method's suitability for a specific application.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| GC-MS | Water (Solvent) | 30 µg/L | 100 µg/L | - | - | [1] |
| GC-MS | Water (Matrix) | 18 µg/L | 60 µg/L | 98.63 - 109.36 | 4.26 - 9.41 | [1] |
| Bioassay | Water | - | 0.01 µg/L | - | - | [2] |
| HPLC-UV | Soil | 0.16 µg/mL | 0.50 µg/mL | 83.33 - 96.33 | < 8 | [3] |
| LC-MS/MS | River Water | 0.9 ng/L | 20 ng/L | - | - | [4][5] |
| LC-MS/MS | River Sediment | 0.029 ng/g | 0.1 ng/g | 72.8 | < 13 | [4][5] |
| LC-MS/MS | Bivalve Mussels | - | 0.5 ng/g | - | - | [4] |
| Spectrophotometry | Sugarcane Juice | 0.16 µg/mL | 0.54 µg/mL | 96.0 - 98.4 | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are summaries of the experimental protocols used in the cited studies for the quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Water
This method utilizes an adapted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for sample preparation followed by GC-MS analysis.[1]
-
Sample Preparation (Adapted QuEChERS):
-
To a 15 mL centrifuge tube, add 10 mL of the water sample.
-
Add 5 mL of acetonitrile.
-
Add salts (e.g., MgSO₄, NaCl) to induce phase separation.
-
Shake vigorously and centrifuge.
-
The upper acetonitrile layer is taken for GC-MS analysis.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with an HP-5MS (30 m × 0.25 mm i.d. × 0.25 µm thickness) capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C in splitless mode.
-
Oven Temperature Program: Initial temperature of 50°C, ramped to 250°C, and then to 300°C.
-
Mass Spectrometer: Operated in both SCAN and Selected Ion Monitoring (SIM) modes. The ions m/z 227 and 44 were used for quantification and confirmation, respectively.[1]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for this compound in Soil
This method involves microwave-assisted extraction (MAE) for sample preparation followed by HPLC-UV analysis.[3]
-
Sample Preparation (Microwave-Assisted Extraction):
-
A soil sample is mixed with a solvent mixture (methanol/acetonitrile/ethyl acetate).
-
The mixture is subjected to microwave irradiation for 4 minutes at 80% power.
-
The extract is then filtered and prepared for HPLC injection.
-
-
Instrumentation:
-
HPLC System: A liquid chromatograph equipped with a UV/VIS detector set at 220 nm.
-
Column: A C18 column (250 mm × 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Environmental Samples
This highly sensitive method is suitable for detecting trace levels of this compound in various environmental matrices.[4]
-
Sample Preparation (Liquid-Liquid Extraction):
-
For water samples, this compound is extracted from a basic medium using an organic solvent.
-
For sediment and bivalve samples, an initial extraction with a solvent like acetone is performed, followed by a clean-up step.
-
-
Instrumentation:
-
LC System: A liquid chromatograph with a reversed-phase RP-18 column.
-
Mobile Phase: A gradient of methanol and ammonium acetate solution.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode and using Multiple Reaction Monitoring (MRM).
-
Visualizing Inter-Laboratory Comparison and Analytical Workflows
To better understand the processes involved in ensuring analytical quality and the steps within different quantification methods, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of this compound herbicide by bioassay and gas chromatography-mass spectrometry in analysis of residues in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of triazine herbicides in soil by microwave-assisted extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. recipp.ipp.pt [recipp.ipp.pt]
A Comparative Analysis of Ametryn and Atrazine Efficacy on Broadleaf Weeds
Ametryn and Atrazine, both members of the triazine class of herbicides, are widely utilized for the control of broadleaf weeds in various agricultural settings. This guide provides a comparative analysis of their efficacy, drawing upon available experimental data. Both herbicides function by inhibiting photosynthesis at photosystem II (PSII), leading to the disruption of electron transport and subsequent plant death. While they share a common mechanism of action, their application rates, crop selectivity, and spectrum of controlled weeds can differ.
Quantitative Efficacy Data
Direct comparative studies providing side-by-side efficacy data for this compound and Atrazine on a wide range of broadleaf weeds are limited in the publicly available literature. However, data from individual and combination studies offer insights into their performance. The following table summarizes available efficacy data for this compound, Atrazine, and their combination against various broadleaf weeds. It is important to note that the efficacy of herbicides can be influenced by numerous factors, including application timing, weed growth stage, environmental conditions, and soil type.
| Herbicide(s) | Target Weed(s) | Application Rate | Efficacy (% Control) | Crop | Reference(s) |
| This compound | General broadleaf and grass weeds | 1.5 - 2.5 kg a.i./ha | Total weed suppression | Sweet Corn | |
| Atrazine | Amaranthus hybridus (Smooth Pigweed) | Not Specified | Good | Not Specified | |
| Atrazine | Broadleaf weeds | 1,500 g a.i./ha | 96% | Not Specified | |
| This compound + Atrazine | Amaranthus hybridus (Smooth Pigweed) | Not Specified | 81% | Sugarcane | |
| This compound + Atrazine | Ipomoea cordofana | Not Specified | 67% | Sugarcane |
Note: The studies cited did not always provide parallel testing conditions for this compound and Atrazine individually, making direct comparisons challenging. The combination of this compound and Atrazine is a common practice to broaden the spectrum of weed control.
Experimental Protocols
To evaluate the efficacy of herbicides like this compound and Atrazine, standardized experimental protocols are employed. The following is a representative methodology for a field trial assessing the control of broadleaf weeds.
1. Experimental Design:
-
The trial is typically conducted using a Randomized Complete Block Design (RCBD) with multiple replications (commonly three or four) to minimize the effects of field variability.
-
Treatments include various application rates of this compound, Atrazine, a tank mix of both, a weed-free control (manual weeding), and an untreated weedy check.
2. Plot Establishment and Maintenance:
-
Plots are established in an area with a natural and uniform infestation of the target broadleaf weed species.
-
The crop of interest (e.g., corn, sugarcane) is planted and maintained according to standard agronomic practices for the region.
3. Herbicide Application:
-
Herbicides are applied at specific growth stages of the weeds and crop, typically pre-emergence (before weed and crop emergence) or post-emergence (after weed and crop emergence).
-
Application is performed using a calibrated sprayer to ensure accurate and uniform coverage.
4. Data Collection:
-
Weed Control Efficacy: Visual assessments of weed control are conducted at set intervals after application (e.g., 7, 14, 28, and 56 days after treatment). Efficacy is typically rated on a scale of 0% (no control) to 100% (complete control) compared to the untreated check.
-
Weed Density and Biomass: The number of individual weed plants per unit area (density) and their dry weight (biomass) are measured to provide quantitative data on herbicide performance.
-
Crop Phytotoxicity: Any signs of injury to the crop, such as stunting, chlorosis, or necrosis, are visually assessed and rated.
-
Crop Yield: At the end of the growing season, the crop is harvested from each plot, and the yield is measured to determine the impact of the weed control treatments.
5. Statistical Analysis:
-
The collected data are subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences between the herbicide treatments.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and Atrazine and a typical experimental workflow for their evaluation.
Evaluating the Performance of Different SPE Sorbents for Ametryn Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of herbicides like Ametryn is critical. Solid-Phase Extraction (SPE) is a cornerstone of sample preparation for this compound analysis, offering cleanup and concentration prior to chromatographic determination. The choice of SPE sorbent is a pivotal factor influencing recovery, reproducibility, and overall method performance. This guide provides a comparative evaluation of different SPE sorbents for this compound, supported by experimental data and detailed protocols to aid in method development and selection.
Performance Comparison of SPE Sorbents for this compound
The selection of an appropriate SPE sorbent is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix. For this compound, a moderately polar triazine herbicide, various sorbents ranging from reversed-phase to polymeric and molecularly imprinted polymers have been investigated. The following table summarizes the performance of different SPE sorbents based on reported recovery and reproducibility data.
| SPE Sorbent Type | Sorbent Name/Brand | Sample Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Reversed-Phase | C18 | Urine | Satisfactory (exact % not specified) | Not Specified | [1] |
| Reversed-Phase | C18 | Groundwater | 87.9 (average for multiple pesticides) | 0.8 - 20.7 | [2] |
| Polymeric | Oasis HLB | Groundwater | > 70 (average for multiple pesticides) | Not Specified | [3] |
| Polymeric | Strata-X | Groundwater | > 70 (average for multiple pesticides) | Not Specified | [3] |
| Molecularly Imprinted Polymer (MIP) | Custom Synthesized | Drinking Water | > 90 | Good reproducibility | [4] |
Key Observations:
-
Reversed-phase C18 sorbents have been demonstrated to be effective for the extraction of triazines, including this compound, from aqueous samples like urine and groundwater.[1][2]
-
Polymeric sorbents , such as Oasis HLB and Strata-X, are known for their high surface area and mixed-mode retention mechanisms, enabling good recoveries for a broad range of pesticides.[3]
-
Molecularly Imprinted Polymers (MISPE) offer high selectivity for the target analyte. For this compound, MISPE has shown excellent recovery rates of over 90% in drinking water samples, indicating a highly specific and efficient extraction.[4]
Experimental Workflows and Protocols
The general workflow for Solid-Phase Extraction of this compound involves several key steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the target analyte. The specifics of each step are crucial for optimal performance.
Detailed Experimental Protocols
Below are representative protocols for this compound extraction using C18 and a general outline for MISPE, based on methodologies described in the literature.
Protocol 1: this compound Extraction from Urine using C18 SPE Cartridges [1]
-
Sample Pretreatment:
-
Precipitate proteins in the urine sample by adding acetonitrile (1:2 v/v, urine:acetonitrile).
-
Centrifuge and dilute the supernatant to 20 mL with Milli-Q water.
-
-
SPE Procedure (C18, 500 mg):
-
Conditioning: Condition the C18 cartridge with 10 mL of methanol followed by 5 mL of Milli-Q water.
-
Sample Loading: Percolate the pretreated sample through the cartridge at a flow rate of 3 mL/min under vacuum.
-
Washing: (Details not specified in the provided abstract, but a common step would be to wash with water to remove polar interferences).
-
Elution: (Elution solvent not explicitly stated for the SPE step in the abstract, but typically a solvent like acetonitrile or methanol would be used).
-
-
Analysis:
-
Analyze the eluate by High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.
-
Mobile Phase: Acetonitrile:water (40:60, v/v), pH adjusted to 9.0 with NH4OH.
-
Flow Rate: 0.5 mL/min.
-
Protocol 2: Optimized Molecularly Imprinted SPE (MISPE) for this compound in Water [4]
-
Note: The specific synthesis of the MIP is a detailed process. This protocol focuses on the optimized SPE procedure using the imprinted polymer.
-
Sample Pretreatment:
-
Adjust the pH of the water sample as optimized by the experimental design.
-
-
MISPE Procedure:
-
Sorbent Mass: Use the optimized mass of the imprinted polymer packed in a cartridge.
-
Conditioning: Condition the MISPE cartridge with an appropriate solvent.
-
Sample Loading: Load the pretreated water sample at an optimized flow rate and volume.
-
Washing: Wash the cartridge with a specific washing solvent to remove non-specifically bound compounds.
-
Elution: Elute the retained this compound with a selective elution solvent.
-
-
Analysis:
-
Determine the concentration of this compound in the eluate using HPLC with UV detection or other suitable analytical techniques.
-
Conclusion
The choice of SPE sorbent for this compound analysis significantly impacts method performance. While traditional C18 sorbents provide satisfactory results for various matrices, advanced materials like polymeric sorbents and particularly Molecularly Imprinted Polymers offer superior recovery and selectivity. For routine analysis of this compound in relatively clean matrices, C18 and polymeric sorbents are reliable options. However, for applications requiring high selectivity and trace-level detection, the development and application of a Molecularly Imprinted SPE method is a highly effective strategy, yielding recoveries greater than 90%. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers to select the most appropriate SPE sorbent and to develop robust and accurate analytical methods for this compound.
References
Cross-Validation of Bioassay and Chromatographic Methods for Ametryn Analysis
A comparative guide for researchers on the cross-validation of bioassay and gas chromatography-mass spectrometry (GC-MS) for the quantification of the herbicide Ametryn in aqueous samples. This guide provides a summary of comparative data, detailed experimental protocols, and a visual representation of the cross-validation workflow.
A study comparing a simple and rapid bioassay to a gas chromatography-mass spectrometry (GC/MS) method for this compound analysis in water concluded that the bioassay is a sensitive screening tool.[1][2] The bioassay, which is based on the inhibition of lettuce seed germination, demonstrated sensitivity comparable to the chromatographic method.[1][2] However, the correlation between the two methods suggests that the bioassay is best utilized as a preliminary screening technique for this compound residues in water.[1][2]
Data Presentation
The following table summarizes the key performance characteristics of the bioassay and GC-MS methods for this compound detection as reported in the comparative study.
| Parameter | Bioassay | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Inhibition of primary root and shoot growth of Lactuca sativa L. seeds | Separation and detection of this compound based on its mass-to-charge ratio |
| Sensitivity | 0.01 µg/L | Compatible with the bioassay method |
| Applicable Concentration Range | 0.01 µg/L to 0.6 µg/L | Not explicitly stated, but used for residue analysis |
| Primary Use | Screening technique | Quantitative analysis and confirmation |
Experimental Protocols
Bioassay Protocol
The bioassay method is based on the inhibitory effect of this compound on the germination and initial growth of lettuce (Lactuca sativa L.) seeds.[1][2]
-
Seed Preparation: Lettuce seeds are used without the need for initial surface sterilization or selection of pre-germinated seeds.[1][2]
-
Sample and Control Preparation: A standard curve is prepared with known concentrations of this compound. Water samples with unknown this compound concentrations are also prepared.
-
Incubation: Ten seeds are placed on each plate and maintained at 25°C for 72 hours with 80-90% relative humidity and a 1-5 hour photoperiod.[2]
-
Analysis: The inhibition of rootlet growth in the sample is compared to the standard curve to determine the presumptive concentration of this compound.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Various GC-MS methods have been developed for the determination of this compound in different matrices.[3][4] The following is a general protocol for water sample analysis.
-
Sample Preparation: An adapted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be used for aqueous samples. This involves a liquid-liquid extraction with a suitable solvent.[4]
-
Chromatographic Separation: The extracted sample is injected into a gas chromatograph. This compound is separated from other components on a capillary column (e.g., DB-5).[2] The oven temperature is programmed to ensure effective separation.[2][5]
-
Mass Spectrometric Detection: The separated this compound is then detected by a mass spectrometer, which provides high selectivity and sensitivity.[4] The instrument is typically operated in selected ion monitoring (SIM) mode for quantitative analysis.[2]
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the bioassay and GC-MS methods for this compound analysis.
Caption: Workflow for cross-validating bioassay and GC-MS for this compound.
References
- 1. Determination of this compound herbicide by bioassay and gas chromatography-mass spectrometry in analysis of residues in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 3. Gas chromatographic determination of this compound and its metabolites in tropical root crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ppqs.gov.in [ppqs.gov.in]
A Comparative Analysis of Ametryn Degradation by Diverse Microbial Strains
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various microbial strains in the degradation of the herbicide Ametryn. The following sections detail the performance of selected bacterial and fungal strains, supported by experimental data, comprehensive protocols, and visual representations of degradation pathways and experimental workflows.
The increasing environmental concern over herbicide residues necessitates the development of effective bioremediation strategies. This compound, a widely used s-triazine herbicide, can persist in soil and water, posing risks to non-target organisms. Microbial degradation offers a promising and eco-friendly approach to neutralize this contaminant. This guide compares the this compound degradation capabilities of several microbial strains, providing a valuable resource for selecting appropriate candidates for bioremediation research and application.
Quantitative Comparison of this compound Degradation
The degradation efficiency of this compound varies significantly among different microbial species and even strains. The following table summarizes the quantitative data on this compound degradation by selected microbial isolates under specific experimental conditions.
| Microbial Strain | Type | Initial this compound Concentration (mg/L) | Degradation Efficiency (%) | Time | Key Findings & Remarks |
| Leucobacter sp. JW-1 (immobilized) | Bacterium | 50 | 99.9 | 2 days | Highly efficient in degrading high concentrations of this compound in a short period[1][2]. |
| Nocardioides sp. DN36 | Bacterium | 2 | 100 | 5 days | Capable of complete mineralization of this compound[3][4]. |
| Paenarthrobacter ureafaciens PC | Bacterium | 20 (Prometryne) | 100 | 12 hours | While data is for the related herbicide prometryne, the strain is noted to efficiently degrade other s-triazines, including this compound, under saline conditions[5][6]. |
| Metarhizium brunneum ARSEF 2107 | Fungus | 100 | 12.25 | 17 days | Demonstrates a slower degradation rate compared to bacterial strains, with the formation of several metabolites[7][8]. |
| Pseudomonas aeruginosa | Bacterium | - | - | - | Capable of utilizing this compound for growth, with a Minimum Inhibitory Concentration (MIC) of 150 µg/mL[9]. |
| Ensifer adhaerens | Bacterium | - | - | - | Demonstrates tolerance to this compound with a Minimum Inhibitory Concentration (MIC) of 185 µg/mL[9][10]. |
| Mixed Microbial Culture | Bacteria | 31.5 | 97 | - | A microbial consortium showed high removal efficiency at high loading rates[4]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the cited studies for evaluating this compound degradation.
Microbial Culture and Inoculum Preparation
-
Nocardioides sp. DN36: Cultured in a tenfold-diluted R2A medium[3].
-
Paenarthrobacter ureafaciens PC: Grown in a liquid medium with optimal conditions identified as: yeast extract as an additional carbon source (≥0.1 g/L), NaCl concentration ≤30.0 g/L, initial pH of 7.0, and a temperature of 35.0 °C with shaking at ≥160 rpm[5][6].
-
Metarhizium brunneum ARSEF 2107: Cultivated on a mineral medium supplemented with 2% glucose. The cultures were grown for 17 days[7][11].
-
Leucobacter sp. JW-1: Cells were cultured and then immobilized in polyvinyl alcohol-sodium alginate (PVA-SA) beads for degradation studies[1][2].
-
Pseudomonas aeruginosa and Ensifer adhaerens: Isolated from this compound-contaminated soils and identified using 16S rRNA sequencing and biochemical assays. Growth dynamics were analyzed in the presence of this compound and other nutrient substrates[9][10].
This compound Degradation Assay
A general workflow for assessing the microbial degradation of this compound is depicted below. Specific conditions for each strain are detailed in the respective studies.
Analytical Methods for this compound Quantification
The concentration of this compound in the culture medium is typically monitored using chromatographic techniques to ensure accuracy and sensitivity.
-
High-Performance Liquid Chromatography (HPLC): A widely used method for separating and quantifying this compound and its metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and selectivity for the detection and quantification of this compound[12].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Employed for the identification of degradation intermediates and for quantifying low concentrations of this compound in complex matrices[13].
This compound Degradation Pathways
The biodegradation of this compound involves a series of enzymatic reactions that transform the parent molecule into less toxic or non-toxic compounds. The degradation pathways can differ between microbial species.
Fungal Degradation Pathway by Metarhizium brunneum
The degradation of this compound by the fungus Metarhizium brunneum involves several key transformations, leading to the formation of multiple metabolites.
The study on Metarhizium brunneum ARSEF 2107 identified four major metabolites: 2-hydroxy atrazine, ethyl hydroxylated this compound, S-demethylated this compound, and deethylthis compound, suggesting a multi-step degradation process[7][14].
Bacterial Degradation Pathway of s-Triazines
Bacterial degradation of s-triazine herbicides, including this compound, often proceeds through a series of hydrolytic reactions catalyzed by specific enzymes encoded by genes such as trzN, atzB, and atzC. While the specific pathway for this compound can vary, a general pathway for s-triazines involves the sequential removal of side chains and eventual cleavage of the triazine ring. The degradation of the related herbicide prometryne by Paenarthrobacter ureafaciens PC provides a likely model for this compound degradation by this and other similar bacteria.
Studies on strains like Nocardioides sp. DN36 and Paenarthrobacter ureafaciens PC suggest that the degradation pathway converges on the formation of cyanuric acid, which is then further mineralized to carbon dioxide and ammonia[3][6][15]. The genes trzN, atzB, and atzC are commonly involved in the initial steps of this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced degradation of prometryn and other s-triazine herbicides in pure cultures and wastewater by polyvinyl alcohol-sodium alginate immobilized Leucobacter sp. JW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mineralization of s-triazine herbicides by a newly isolated Nocardioides species strain DN36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation of S-Triazine Herbicides Under Saline Conditions by Paenarthrobacter ureafaciens PC, a New Halotolerant Bacterial Isolate: Insights into Both the Degradative Pathway and Mechanisms of Tolerance to High Salt Concentrations [mdpi.com]
- 6. Biodegradation of S-Triazine Herbicides Under Saline Conditions by Paenarthrobacter ureafaciens PC, a New Halotolerant Bacterial Isolate: Insights into Both the Degradative Pathway and Mechanisms of Tolerance to High Salt Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pseudomonas aeruginosa and Ensifer adhaerens Degrading this compound Herbicide in Sugarcane Fields: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. ptmet.pl [ptmet.pl]
- 12. Method Validation and Determination of this compound Pesticide in Water Samples by QuEChERS-GC-MS [mdpi.com]
- 13. scielo.br [scielo.br]
- 14. This compound removal by Metarhizium brunneum: Biodegradation pathway proposal and metabolic background revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Ametryn in Combination with Other Herbicides for Enhanced Weed Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Ametryn when used in combination with other herbicides. The information presented is supported by experimental data to aid in the research and development of effective weed management strategies.
This compound is a selective triazine herbicide widely utilized for the control of broadleaf and grassy weeds in various crops.[1] Its mode of action involves the inhibition of Photosystem II (PSII), a critical component of the photosynthetic process in plants.[2][3] To broaden the spectrum of weed control and manage herbicide resistance, this compound is often used in combination with other herbicides. This guide explores the efficacy of this compound when tank-mixed with Atrazine, Trifloxysulfuron, and Mesotrione.
Efficacy Data of this compound Herbicide Combinations
The following tables summarize the quantitative data from various studies on the weed control efficacy of this compound in combination with other herbicides.
Table 1: Efficacy of this compound in Combination with Atrazine
| Target Weed Species | This compound + Atrazine Application Rate | Weed Control Efficacy (%) | Crop | Reference |
| Amaranthus hybridus | Not Specified | 81 | Sugarcane | [4] |
| Cyperus rotundus | Not Specified | 58 | Sugarcane | [4] |
| Sorghum arundinaceum | Not Specified | 64 | Sugarcane | [4] |
| Rottboellia cochinchinensis | Not Specified | 67 | Sugarcane | [4] |
| Ipomea cordofana | Not Specified | 67 | Sugarcane | [4] |
Table 2: Efficacy of this compound in Combination with Trifloxysulfuron
| Target Weed Species | this compound + Trifloxysulfuron-sodium Application Rate (g/ha) | Weed Control Efficacy | Crop | Reference | | --- | --- | --- | --- | | Acanthospermum hispidum | 1280 + 32 | Effective | Sugarcane |[5] | | Alternanthera tenella | 1280 + 32 | Effective | Sugarcane |[5] | | Chamaesyce hirta | 1280 + 32 | Effective | Sugarcane |[5] | | Digitaria horizontalis | 1280 + 32 | Effective | Sugarcane |[5] | | Acanthospermum hispidum | 1463 + 37 | Effective | Sugarcane |[5] | | Alternanthera tenella | 1463 + 37 | Effective | Sugarcane |[5] | | Chamaesyce hirta | 1463 + 37 | Effective | Sugarcane |[5] | | Digitaria horizontalis | 1463 + 37 | Effective | Sugarcane |[5] | | Acanthospermum hispidum | 1646 + 42 | Effective | Sugarcane |[5] | | Alternanthera tenella | 1646 + 42 | Effective | Sugarcane |[5] | | Chamaesyce hirta | 1646 + 42 | Effective | Sugarcane |[5] | | Digitaria horizontalis | 1646 + 42 | Effective | Sugarcane |[5] |
Table 3: Efficacy of this compound in Combination with Mesotrione
| Target Weed Species | this compound + Mesotrione Application Rate (g/ha) | Weed Control Efficacy | Crop | Reference | | --- | --- | --- | --- | | Brachiaria decumbens | 2000 + 120 | Efficient | Sugarcane |[6] | | Brachiaria plantaginea | 2000 + 120 | Efficient | Sugarcane |[6] | | Digitaria horizontalis | 2000 + 120 | Efficient | Sugarcane |[6] | | Panicum maximum | 2000 + 120 | Efficient | Sugarcane |[6] | | Amaranthus deflexus | 2000 + 120 | Efficient | Sugarcane |[6] | | Bidens pilosa | 2000 + 120 | Efficient | Sugarcane |[6] | | Ipomoea nil | 2000 + 120 | Efficient | Sugarcane |[6] | | Sida glaziovii | 2000 + 120 | Efficient | Sugarcane |[6] |
Experimental Protocols
The evaluation of herbicide efficacy is critical for developing effective weed management strategies. The following sections detail common methodologies used in the cited experiments.
Experimental Design: Field experiments are typically conducted using a randomized complete block design (RCBD) with multiple replications (commonly three or four).[5][7] This design helps to minimize the effects of environmental variability within the experimental area. Treatments generally include the herbicide combinations at different rates, individual herbicides, a weed-free control (manual weeding), and a weedy check (untreated control).[5]
Application of Herbicides: Herbicides are applied using a calibrated sprayer to ensure accurate and uniform application rates. Applications can be made pre-emergence (before weed emergence) or post-emergence (after weed emergence), depending on the herbicide and the experimental objectives.[8] For post-emergence applications, the growth stage of the weeds at the time of application is a critical factor and is typically recorded.[5]
Efficacy Assessment: Weed control efficacy is assessed at various intervals after herbicide application. Common methods for assessment include:
-
Visual Rating: Weed control is visually estimated on a scale of 0% (no effect) to 100% (complete weed death).[9]
-
Weed Density and Biomass: The number of weeds per unit area (density) and the dry weight of the above-ground weed parts (biomass) are measured. A reduction in these parameters compared to the untreated control indicates herbicide efficacy.
Crop Phytotoxicity: The effect of the herbicide treatments on the crop is also assessed, typically through visual ratings of injury, such as stunting, chlorosis, or necrosis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mode of action of the herbicides and a typical experimental workflow for efficacy assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (Ref: G 34162 ) [sitem.herts.ac.uk]
- 3. sipcam-oxon.com [sipcam-oxon.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and selectivity of trifloxysulfuron-sodium/ametryne in the control of weeds in sugar cane fields - Weed Control Journal [weedcontroljournal.org]
- 6. Control of ten weed species in sugarcane using mesotrione mixed with this compound and metribuzin - Advances in Weed Science [awsjournal.org]
- 7. pp1.eppo.int [pp1.eppo.int]
- 8. za.uplcorp.com [za.uplcorp.com]
- 9. Weed control efficacy of herbicide mixtures and digital assessment methods during pre-planting burndown in soybean - Advances in Weed Science [awsjournal.org]
A Comparative Assessment of Ametryn and its Degradation Byproducts: Toxicity and Mechanistic Insights
A comprehensive guide for researchers and drug development professionals on the toxicological profiles of the herbicide Ametryn and its environmental breakdown products. This report synthesizes key experimental data, outlines detailed testing methodologies, and illustrates the underlying signaling pathways to provide a thorough comparative analysis.
This compound, a widely used s-triazine herbicide, effectively controls broadleaf and grassy weeds in various agricultural settings by inhibiting photosynthesis.[1] However, its persistence in the environment and the potential toxicity of its degradation byproducts raise significant concerns for non-target organisms and human health. This guide provides a detailed comparative toxicity assessment of this compound and its primary degradation products, supported by experimental data, detailed protocols, and mechanistic pathway diagrams.
Comparative Toxicity Assessment
The acute toxicity of this compound varies across different species, with moderate toxicity observed in aquatic organisms and slight toxicity in mammals and birds.[2] The primary degradation pathway for this compound involves N-dealkylation, leading to the formation of metabolites such as deethyl-ametryn and deisopropyl-ametryn, and hydroxylation. While specific quantitative toxicity data for each degradation byproduct is not extensively available in the public domain, studies on triazine herbicides generally indicate that the degradation products are less toxic than the parent compound.
Acute Toxicity Data for this compound
| Species | Exposure Route | Toxicity Metric | Value | Reference |
| Rat | Oral | LD50 | 508 mg/kg | [2] |
| Mouse | Oral | LD50 | 945 mg/kg | [2] |
| Rat | Dermal | LD50 | >3,100 mg/kg | [2] |
| Rabbit | Dermal | LD50 | 8,160 mg/kg | [2] |
| Bobwhite Quail | Dietary | LC50 (8-day) | 30,000 mg/kg | [2] |
| Mallard Duck | Dietary | LC50 (8-day) | 23,000 mg/kg | [2] |
| Rainbow Trout | Aquatic | LC50 (96-hour) | 8.8 mg/L | [2] |
| Bluegill | Aquatic | LC50 (96-hour) | 4.1 mg/L | [2] |
| Goldfish | Aquatic | LC50 (96-hour) | 14.1 mg/L | [2] |
| Daphnia magna | Aquatic | EC50 (48-hour) | 28 mg/L | [3] |
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of toxicity. The following sections detail the methodologies for two key experimental assays used in the toxicological evaluation of herbicides like this compound.
Aquatic Toxicity Testing: Daphnia magna Acute Immobilization Test (OECD Guideline 202)
This test assesses the acute toxicity of substances to the freshwater crustacean Daphnia magna.
-
Test Organisms: Neonates of Daphnia magna, less than 24 hours old, are used for the test.
-
Test Substance Preparation: A stock solution of this compound or its byproduct is prepared in a suitable solvent. A series of dilutions are then made in reconstituted hard water to create a range of test concentrations.
-
Test Procedure:
-
At least five test concentrations in a geometric series are prepared.
-
A control group (reconstituted water) and, if necessary, a solvent control group are included.
-
For each concentration and control, at least 20 daphnids, divided into at least four replicate groups of five, are used.
-
The daphnids are exposed to the test solutions in glass beakers for 48 hours without feeding.
-
The test is conducted at 20 ± 1°C with a 16-hour light photoperiod.
-
-
Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The 48-hour EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated using statistical methods such as probit analysis.[4][5][6]
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis) for Plant Cells
The comet assay is a sensitive method for detecting DNA damage in individual cells.
-
Sample Preparation:
-
Plant tissues (e.g., root tips or leaves) are gently chopped in a buffer to release nuclei.
-
The resulting suspension is filtered to remove cellular debris.
-
-
Slide Preparation:
-
Microscope slides are pre-coated with a layer of normal melting point agarose.
-
A mixture of the isolated nuclei and low melting point agarose is layered on top of the pre-coated slide and covered with a coverslip.
-
The slides are cooled to solidify the agarose.
-
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to break down the cell and nuclear membranes, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis:
-
The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis is performed, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments migrate faster, forming a "comet tail."
-
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: The slides are examined under a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.[7][8][9]
Signaling Pathways
This compound and other triazine herbicides exert their toxic effects through the disruption of specific cellular signaling pathways.
Inhibition of Photosynthesis
The primary mode of action for triazine herbicides is the inhibition of photosynthesis in plants.[1][10] this compound binds to the D1 protein in Photosystem II (PSII) of the photosynthetic electron transport chain, blocking the flow of electrons from plastoquinone.[1] This disruption leads to the production of reactive oxygen species, causing oxidative stress and ultimately cell death in susceptible plants.
Caption: this compound inhibits photosynthesis by blocking electron transport at the QB binding site of the D1 protein in Photosystem II.
Disruption of Relaxin Signaling
Recent studies have shown that triazine herbicides can act as endocrine disruptors by interfering with the relaxin signaling pathway.[11][12] Relaxin is a hormone involved in various physiological processes, including reproduction and cardiovascular function. Triazines can competitively inhibit the binding of relaxin to its receptor (RXFP1), leading to a downstream cascade of effects, including reduced nitric oxide (NO) production.[11] This disruption can have significant implications for reproductive health and other physiological functions.
Caption: this compound can disrupt the relaxin signaling pathway by inhibiting the binding of relaxin to its receptor, RXFP1.
References
- 1. researchgate.net [researchgate.net]
- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. safenano.re.kr [safenano.re.kr]
- 6. 2.2.2. Daphnia magna Acute Toxicity Test [bio-protocol.org]
- 7. Comet Assay: A Strong Tool for Evaluating DNA Damage and Comprehensive Guidelines for Plant Cells | Semantic Scholar [semanticscholar.org]
- 8. books.rsc.org [books.rsc.org]
- 9. The use of comet assay in plant toxicology: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triazine herbicides [m.chemicalbook.com]
- 11. Triazine herbicides inhibit relaxin signaling and disrupt nitric oxide homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Ametryn
Essential Safety and Handling Guide for Ametryn
This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational procedures and disposal plans to ensure safe laboratory practices.
Quantitative Safety Data
The following table summarizes key quantitative safety and environmental data for this compound.
| Metric | Value | Reference |
| Toxicity Class (WHO) | Group III (Slightly Hazardous) | [1] |
| Acute Oral LD50 (Rat) | 508 mg/kg | |
| Acute Oral LD50 (Mouse) | 945 mg/kg | |
| Aquatic Toxicity LC50 (96h) | Rainbow Trout: 8.8 mg/L, Bluegill: 4.1 mg/L, Goldfish: 14.1 mg/L | |
| Avian Dietary LC50 (8 day) | Bobwhite Quail: 30,000 mg/kg, Mallard Duck: 23,000 mg/kg | |
| Soil Half-Life | 70 to 250 days (Varies by soil type and weather) | [1] |
| Log Kow (Octanol-Water) | 2.63 | [2] |
Operational Plan: Handling this compound
This section provides a procedural, step-by-step guide for the safe handling of this compound in a laboratory setting.
Pre-Handling Preparations
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read the this compound SDS. Pay close attention to hazard identification, first-aid measures, and required personal protective equipment (PPE).[3]
-
Ensure Adequate Ventilation: Work in a well-ventilated area.[2][4][5] It is essential to provide adequate ventilation to prevent the formation of vapor and to control exposure.[2][4]
-
Prepare Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible. Set up a designated risk-elimination area.[5]
-
Inspect Personal Protective Equipment (PPE): Before each use, inspect all PPE for any signs of damage such as holes, tears, or wear.[6] Discard and replace any damaged items.[6]
Required Personal Protective Equipment (PPE)
This compound is harmful if swallowed or inhaled and can cause irritation to the eyes and skin.[1][4] The following PPE is mandatory when handling this chemical:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side shields or a full-face shield.[5][7]
-
Hand Protection: Wear unlined, elbow-length, chemical-resistant gloves (e.g., nitrile, butyl, or neoprene).[5][8] Do not use leather or cotton gloves, as they can absorb and retain the chemical.[8]
-
Body Protection: Wear a clean, dry protective suit or coveralls over regular clothing, ensuring it covers your entire body from wrists to ankles.[7][8] For tasks with a high risk of splashing, such as mixing or loading, a chemical-resistant apron is also required.[8]
-
Respiratory Protection: If engineering controls are insufficient, or if exposure limits are exceeded, use a full-face respirator with appropriate cartridges.[5][7] A respirator is always recommended during activities that may generate dust, aerosols, or high vapor concentrations.[5][8]
Safe Handling Procedures
-
Avoid Direct Contact: Avoid all contact with skin and eyes and inhalation of fumes, dust, or aerosols.[4][5][7]
-
Use Appropriate Tools: Use non-sparking tools to prevent fire caused by electrostatic discharge.[5][7]
-
Maintain Personal Hygiene: Do not eat, drink, chew gum, or smoke in areas where this compound is handled or stored.[2][4][9]
-
Wash Hands: Wash hands, forearms, and face thoroughly with a non-abrasive soap after handling this compound and before eating, drinking, or leaving the workplace.[2][4]
Post-Handling Decontamination
-
Remove PPE Carefully: Remove PPE immediately after handling is complete, taking care to avoid contaminating yourself. Wash the outside of gloves before removing them.[3]
-
Clean Reusable PPE: Clean all reusable PPE after each use according to the manufacturer's instructions.[10]
-
Contaminated Clothing: If this compound gets inside your clothing, remove it immediately and wash the skin thoroughly with soap and water before putting on clean clothes.[4]
-
Launder Clothing: Wash any contaminated work clothing separately from household laundry.[8]
Emergency and Disposal Plan
Accidental Release Measures (Spills)
-
Evacuate: Evacuate all unnecessary personnel from the spill area and keep them upwind.[2][5]
-
Ventilate: Increase ventilation in the area of the spill.[2]
-
Contain: Prevent the spill from entering drains, sewers, or waterways.[2][5] Use inert absorbent materials like soil, sand, or clay to contain the spill.[2]
-
Clean-Up: Wearing full PPE, collect the spilled material and absorbent into properly labeled, sealable containers for disposal.
First Aid Procedures
-
Skin Contact: Immediately remove contaminated clothing.[4] Flush the affected skin and hair with running water and non-abrasive soap for at least 15 minutes.[4]
-
Eye Contact: Hold eyelids open and flush the eyes continuously with running water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[5] Seek immediate medical advice.[4]
-
Ingestion: Rinse the mouth thoroughly with water.[4][5] Do not induce vomiting.[4][5] Obtain emergency medical attention immediately.[2]
Waste Disposal Plan
Disposal of this compound and its containers must be done in accordance with all applicable local, state, and federal regulations.[4][9] Avoid release to the environment.[5]
-
Surplus Product:
-
Small Quantities: Hydrolysis under alkaline conditions (using 10% w/v sodium hydroxide) is a suitable disposal method for small amounts. Heating can accelerate this process. After hydrolysis, the solution can be diluted and disposed of via the sewerage system, pending local regulations.[4]
-
Large Quantities: Contaminated absorbents, surplus product, and other waste should be disposed of in a designated incinerator.[4]
-
Landfill: this compound should not be disposed of in landfills due to its high mobility in some soils, which poses a risk of groundwater contamination.[4]
-
-
Container Disposal:
-
Emptied containers still retain product residues and vapors.[4]
-
Non-combustible containers must be triple-rinsed (or equivalent) with water.[4] The rinsed containers should then be punctured to make them unusable for other purposes and can be offered for recycling or disposal at a scrap metal facility.[4][5]
-
Combustible containers should be disposed of in an incinerator.[4][5]
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. maxcaribe.com [maxcaribe.com]
- 2. za.uplcorp.com [za.uplcorp.com]
- 3. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 4. farmag.co.za [farmag.co.za]
- 5. chemicalbook.com [chemicalbook.com]
- 6. epa.gov [epa.gov]
- 7. echemi.com [echemi.com]
- 8. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 9. adama.com [adama.com]
- 10. Pesticide use and personal protective equipment [health.vic.gov.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
